5,5'-Dichloro-2,2'-bipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(5-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCKHRIFJYTAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544491 | |
| Record name | 5,5'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100846-27-3 | |
| Record name | 5,5'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,5'-Dichloro-2,2'-bipyridine
Abstract
This guide provides a comprehensive technical overview for the synthesis of 5,5'-dichloro-2,2'-bipyridine, a key building block in coordination chemistry, catalysis, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind preferred synthetic strategies, offering a comparative analysis of modern catalytic systems and classic methodologies. We will explore detailed, field-tested protocols for Nickel- and Palladium-catalyzed homocoupling reactions, juxtaposed with the traditional Ullmann condensation. Each section is designed to provide not just procedural steps, but also the expert insights required for successful replication, optimization, and troubleshooting. The guide includes quantitative data summaries, detailed characterization approaches, and visual diagrams of reaction mechanisms and workflows to ensure clarity and reproducibility.
Introduction: The Significance of the this compound Scaffold
The 2,2'-bipyridine unit is one of the most ubiquitous chelating ligands in inorganic chemistry. Its ability to form stable complexes with a vast array of transition metals has made it a cornerstone in the development of catalysts, photosensitizers, and supramolecular architectures.[1] The strategic placement of substituents onto the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby modulating their reactivity and physical characteristics.
The subject of this guide, this compound, is a particularly valuable derivative. The electron-withdrawing nature of the chlorine atoms at the 5 and 5' positions significantly alters the π-system of the ligand, influencing the redox potential and photophysical properties of its metal complexes. Furthermore, the chloro-substituents serve as versatile synthetic handles for post-modification via cross-coupling reactions, allowing for the construction of more complex, functionalized ligand systems. This makes a reliable and efficient synthesis of this molecule a critical enabling step for innovation in multiple fields.
This guide will focus on the most practical and scientifically robust methods for its preparation: the homocoupling of a 2-halo-5-chloropyridine precursor.
Strategic Overview: Pathways to Bipyridine Formation
The construction of the C-C bond linking the two pyridine rings is the central challenge in synthesizing 2,2'-bipyridines. The most direct approach is the homocoupling of a suitable 2-halopyridine precursor, in this case, 2,5-dichloropyridine. Three primary catalytic systems have proven effective for this transformation, each with distinct advantages and mechanistic underpinnings.
Caption: Core synthetic strategies for this compound.
This guide will prioritize modern, efficient methods using Nickel and Palladium catalysis due to their milder conditions, higher yields, and greater reliability compared to the classic Ullmann approach.
Method 1: Nickel-Catalyzed Reductive Homocoupling (Recommended)
This method represents a highly efficient, ligand-free approach that has been successfully applied to the synthesis of analogous substituted bipyridines.[2] The use of an inexpensive, earth-abundant metal like nickel and the absence of costly phosphine ligands make this an attractive and scalable option.
Mechanistic Rationale
The causality behind this protocol rests on a reductive catalytic cycle. Manganese powder serves as the stoichiometric reductant, regenerating the active Ni(0) species. The cycle is initiated by the oxidative addition of two molecules of 2,5-dichloropyridine to a Ni(0) center, forming a Ni(II) intermediate. This is followed by reductive elimination of the desired this compound product, which regenerates the active Ni(0) catalyst to continue the cycle. The key to success is the efficient turnover enabled by the manganese reductant.
// Nodes Ni0 [label="Ni(0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxAdd1 [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NiII_Int1 [label="Cl-Py-Ni(II)-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd2 [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NiIV_Int [label="(Py-Cl)₂Ni(IV)", style=dashed, color=gray, fontcolor=gray, label="Hypothesized\nNi(IV) Intermediate"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product Release:\nthis compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn [label="Mn⁰ → Mn²⁺", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NiII_species [label="Ni(II)X₂", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Ni0 -> OxAdd1 [label="+ 2,5-dichloropyridine"]; OxAdd1 -> NiII_Int1; NiII_Int1 -> RedElim; RedElim -> Product; Product -> Ni0; NiII_species -> Ni0 [label="Reduction", pos="l,0.5"]; Mn -> NiII_species [style=dashed, arrowhead=none];
// Invisible edges for layout {rank=same; OxAdd1; OxAdd2;} // NiII_Int1 -> OxAdd2 [label="+ 2,5-dichloropyridine"]; // OxAdd2 -> NiIV_Int [style=dashed]; // NiIV_Int -> RedElim [style=dashed]; } .dot
Caption: Simplified Nickel-catalyzed reductive homocoupling cycle.
Detailed Experimental Protocol
Materials & Reagents:
-
2,5-Dichloropyridine (CAS: 16110-09-1)
-
Nickel(II) chloride (NiCl₂), anhydrous
-
Manganese powder (<50 mesh, >99%)
-
Dimethylformamide (DMF), anhydrous
-
1 M Sodium hydroxide (NaOH), aqueous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Oven-dried three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add nickel(II) chloride (0.13 g, 1.0 mmol, 0.5 mol%) and manganese powder (11.0 g, 200 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add 150 mL of anhydrous DMF to the flask via cannula. Begin vigorous stirring. Add 2,5-dichloropyridine (29.6 g, 200 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. The progress of the reaction can be monitored by GC-MS or TLC by taking small aliquots.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of a 1 M NaOH solution. Caution: Quenching may be exothermic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by sublimation to yield this compound as a white solid.
Method 2: Palladium-Catalyzed Reductive Homocoupling
Palladium catalysis is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. While often used for cross-coupling, conditions can be optimized for the homocoupling of aryl halides.[3][4] This method provides an excellent alternative to the nickel-catalyzed route, particularly when nickel sensitivity is a concern.
Mechanistic Rationale
The catalytic cycle is analogous to other palladium-catalyzed couplings. It begins with the oxidative addition of the aryl halide (2,5-dichloropyridine) to a Pd(0) species to form a Pd(II) intermediate. A second molecule of the aryl halide then participates in a transmetalation-like or second oxidative addition step, leading to a diaryl-Pd(II) or transient Pd(IV) species. Reductive elimination then yields the biaryl product, this compound, and regenerates the Pd(0) catalyst. A reductant (often a solvent like an alcohol or an added reagent) is required to facilitate the in-situ regeneration of the active Pd(0) species from the Pd(II) precursor.[3]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Int [label="Ar-Pd(II)-Cl(L)₂", fillcolor="#FBBC05", fontcolor="#202124", tooltip="Ar = 5-chloro-2-pyridyl"]; CouplingStep [label="Coupling with\nSecond Ar-Cl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Diaryl_PdII [label="Ar-Pd(II)-Ar(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product Release:\nAr-Ar", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen [label="Catalyst\nRegeneration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PdOAc [label="Pd(OAc)₂\n(Precatalyst)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-Cl"]; OxAdd -> PdII_Int; PdII_Int -> CouplingStep; CouplingStep -> Diaryl_PdII; Diaryl_PdII -> RedElim; RedElim -> Product; Product -> Pd0; PdOAc -> Pd0 [label="Reduction\n(e.g., by solvent)", style=dashed]; } .dot
Caption: Generalized Palladium-catalyzed homocoupling cycle.
Detailed Experimental Protocol
Materials & Reagents:
-
2,5-Dichloropyridine (CAS: 16110-09-1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) / Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 2,5-dichloropyridine (1.48 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), tetrabutylammonium bromide (1.29 g, 4 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.
-
Solvent Addition: Add a degassed mixture of DMF (10 mL) and water (2.5 mL) via syringe.
-
Reaction: Heat the mixture to 115 °C with vigorous stirring for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, add 50 mL of water and 50 mL of diethyl ether to the reaction mixture.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Method 3: The Classic Ullmann Condensation
The Ullmann reaction is the archetypal copper-mediated homocoupling of aryl halides.[5] While largely superseded by the milder and more efficient Ni and Pd-catalyzed methods, it remains a valid, albeit strenuous, route. Its primary drawbacks are the harsh reaction conditions (typically >200 °C) and the need for stoichiometric or excess amounts of copper.[6][7]
Rationale and Protocol Outline
The reaction proceeds by heating the aryl halide with activated copper powder, often in a high-boiling solvent like DMF or nitrobenzene, or neat. The mechanism is thought to involve the formation of an organocopper intermediate via oxidative addition, followed by coupling.[5]
General Procedure:
-
Mix 2,5-dichloropyridine with an excess (2-3 equivalents) of activated copper powder in a high-boiling point solvent (e.g., DMF) or neat.
-
Heat the mixture to high temperatures (180-220 °C) under an inert atmosphere for several hours.
-
After cooling, the product is typically isolated by extraction and purified by chromatography or recrystallization.
Due to the high temperatures and often moderate yields, this method is generally not recommended unless specific substrate requirements or catalyst incompatibility issues preclude the use of nickel or palladium.
Comparative Analysis of Synthetic Methods
The choice of synthetic route is a critical decision based on factors of efficiency, cost, scale, and available equipment. The following table provides a comparative summary to guide this decision-making process.
| Feature | Nickel-Catalyzed | Palladium-Catalyzed | Copper-Catalyzed (Ullmann) |
| Catalyst Cost | Low | High | Very Low |
| Ligand Requirement | Typically Ligand-Free[2] | Often requires ligands/additives | None |
| Reaction Temp. | Moderate (e.g., 80 °C) | Moderate to High (100-120 °C) | Very High (>180 °C)[6] |
| Typical Yields | High | Moderate to High | Variable, often moderate |
| Scalability | Excellent | Good | Moderate (due to heterogeneity) |
| Substrate Scope | Good | Excellent | Limited (I > Br >> Cl)[6] |
| Recommendation | Primary Choice | Excellent Alternative | Historical / Niche Applications |
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation. Due to the C₂ symmetry of the molecule, a simple spectrum is expected.
-
¹H NMR: Three distinct signals in the aromatic region (typically 7.5-9.0 ppm).
-
H-6,6': A doublet, typically the most downfield signal.
-
H-3,3': A doublet.
-
H-4,4': A doublet of doublets, coupling to both H-3 and H-6.
-
-
¹³C NMR: Five signals are expected for the five chemically non-equivalent carbon atoms.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (223.07 g/mol for C₁₀H₆Cl₂N₂). The isotopic pattern for two chlorine atoms (a characteristic 9:6:1 ratio for M, M+2, M+4 peaks) will be a definitive indicator.
-
Melting Point (MP): A sharp melting point indicates high purity.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula.
Conclusion and Future Outlook
The synthesis of this compound is most effectively and reliably achieved through modern transition-metal catalyzed homocoupling reactions. The ligand-free, nickel-catalyzed method using manganese as a reductant stands out as a particularly robust, economical, and scalable protocol, making it the recommended choice for most laboratory and pilot-scale applications.[2] The palladium-catalyzed route remains a highly viable and versatile alternative. While the classic Ullmann condensation is of historical and mechanistic importance, its practical application for this specific transformation is limited by its harsh conditions and lower efficiency. The continued development of more active and sustainable catalytic systems, perhaps leveraging base metal catalysts under even milder conditions, remains an active area of research that promises to further refine the synthesis of this and other vital bipyridine ligands.
References
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Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5′-Disubstituted 2,2′-Bipyridines. Synthetic Communications, 29(19), 3341-3352. Available at: [Link]
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Busacca, C. A., et al. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters, 54(1), 24-26. Available at: [Link]
-
ResearchGate (n.d.). Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. Available at: [Link]
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PubMed (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Available at: [Link]
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Kuwahara, T., & Nozaki, K. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3195. Available at: [Link]
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Organic Chemistry Portal (n.d.). Ullmann Reaction. Available at: [Link]
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MDPI (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link]
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5,5'-dichloro-2,2'-bipyridine CAS number
An In-Depth Technical Guide to 5,5'-dichloro-2,2'-bipyridine
Introduction
This compound is a halogenated derivative of 2,2'-bipyridine, a prominent chelating ligand in coordination chemistry. Its Chemical Abstracts Service (CAS) registry number is 100846-27-3 [1][2][3][4]. The introduction of chlorine atoms at the 5 and 5' positions of the bipyridine framework significantly modifies its electronic properties, thereby influencing the stability and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.
The strategic placement of the electron-withdrawing chloro groups enhances the π-acceptor character of the ligand, which is a critical attribute in the stabilization of low-valent metal centers in catalytic cycles. Consequently, this compound has emerged as a valuable building block in the design of catalysts, functional materials, and supramolecular assemblies[5].
Molecular Structure and Physicochemical Properties
The structural integrity and chemical behavior of this compound are dictated by its molecular architecture and resultant physicochemical properties.
Caption: Molecular structure of this compound.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 100846-27-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [2][3][4] |
| Molecular Weight | 225.08 g/mol | [2] |
| Melting Point | 199-200 °C | [4] |
| Boiling Point | 320.6±37.0 °C (Predicted) | [4] |
| Density | 1.363±0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.59±0.32 (Predicted) | [3][4] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in many organic solvents | - |
Synthesis and Purification
The synthesis of this compound typically involves the coupling of substituted pyridine precursors. A common and effective method is the metal-catalyzed homocoupling of 2-chloro-5-iodopyridine or related halopyridines[5].
Caption: Simplified workflow for the synthesis of this compound.
Detailed Synthetic Protocol
A representative procedure for the synthesis involves a Palladium-catalyzed coupling reaction. The choice of a palladium catalyst is crucial for achieving high yields and selectivity.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add 2-chloro-5-iodopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst.
-
Solvent and Reagents: The flask is evacuated and backfilled with an inert gas (e.g., Argon). A suitable solvent, such as DMF, is added.
-
Reaction Execution: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonia to remove copper salts, followed by a brine wash.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
The rationale for using a copper co-catalyst in this Ullmann-type coupling is to facilitate the reductive elimination step, thereby regenerating the active Pd(0) catalyst and improving the overall efficiency of the reaction.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as distinct doublets and doublets of doublets in the range of 7.5-8.5 ppm. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine rings will be observed in the aromatic region (120-155 ppm). The carbons attached to chlorine will show a characteristic downfield shift. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.08), with a characteristic isotopic pattern for two chlorine atoms. |
| IR Spec. | Characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings will be observed around 1400-1600 cm⁻¹. |
Applications in Research and Development
Ligand in Homogeneous Catalysis
This compound is extensively used as a ligand in transition-metal catalysis[5]. Its complexes with metals like ruthenium, iridium, and copper have shown significant activity in various organic transformations. For instance, ruthenium complexes bearing this ligand can act as efficient catalysts for water oxidation[6]. Copper complexes have been investigated for stereospecific 1,3-diene polymerization[7][8]. The electron-withdrawing nature of the chloro substituents enhances the stability of the metal center and can modulate the catalytic activity and selectivity.
Building Block for Functional Materials
The rigid and planar structure of the bipyridine core, combined with the reactive sites offered by the chloro groups, makes this compound a valuable precursor for the synthesis of advanced materials[9]. It can be incorporated into:
-
Metal-Organic Frameworks (MOFs): Serving as a linker to create porous materials with applications in gas storage and separation.
-
Organic Light-Emitting Diodes (OLEDs): As a component of emissive materials, where its electronic properties can be tuned to achieve desired colors and efficiencies[9].
-
Supramolecular Assemblies: The bipyridine unit can direct the self-assembly of complex architectures through metal coordination.
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of more complex substituted bipyridines[10][11]. The chlorine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This versatility is crucial in the development of new ligands with tailored electronic and steric properties for specific catalytic applications or in the synthesis of biologically active molecules.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and eye irritation[2][12].
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[14].
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[12][14].
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use[12][13][14].
Conclusion
This compound is a pivotal compound in modern chemistry, offering a unique combination of electronic properties and synthetic versatility. Its role as a ligand in catalysis and as a building block for advanced materials continues to expand, driven by the ongoing quest for more efficient and selective chemical transformations and novel functional materials. This guide has provided a technical foundation for understanding and utilizing this important chemical, from its synthesis and characterization to its diverse applications and safe handling.
References
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- Fisher Scientific.
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- Chem-Supply.
- Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
- Ezhov, R., et al. (2020). Water Oxidation Catalyst cis-[Ru(bpy)(5.5'-dcbpy)(H2O)2]2+ and Its Stabilization in Metal-organic Framework.
- Sdfine.
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The Elusive Crystal Structure of 5,5'-Dichloro-2,2'-bipyridine: A Technical Guide for Researchers
Preamble: Navigating the Known and the Unknown
In the landscape of chemical research and drug development, 5,5'-dichloro-2,2'-bipyridine stands as a significant building block. Its utility as a ligand in coordination chemistry and a precursor in the synthesis of complex organic molecules is well-established. However, a comprehensive understanding of its solid-state properties, particularly its crystal structure, remains a notable gap in the publicly accessible scientific literature. A thorough search of the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, reveals a lack of a deposited experimental crystal structure for this specific compound[1].
This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound. In the absence of direct experimental crystallographic data, we will embark on a scientifically rigorous exploration of its predicted structural characteristics, potential intermolecular interactions, and the methodologies to potentially unlock its crystal structure. By examining the knowns—synthesis, properties, and the structures of analogous compounds—we can illuminate the path toward a more complete understanding of this important molecule.
Molecular Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [2] |
| Molecular Weight | 225.08 g/mol | [2] |
| CAS Number | 100846-27-3 | [3] |
| Appearance | White to off-white powder or crystals | [3] |
| Predicted pKa | 1.59 ± 0.32 | [4] |
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be achieved through various methods. One common and effective approach involves the Ullmann coupling of 2-chloro-5-nitropyridine followed by reduction and diazotization/chlorination, or more directly from 2-amino-5-chloropyridine. A frequently employed method is the nickel-catalyzed homocoupling of 2,5-dichloropyridine.
Experimental Protocol: Nickel-Catalyzed Homocoupling
This protocol is based on established methodologies for the synthesis of substituted bipyridines.
Materials:
-
2,5-Dichloropyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add NiCl₂·6H₂O (5 mol%), PPh₃ (10 mol%), and Zn powder (1.5 equivalents).
-
Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. Stir the mixture for 15 minutes at room temperature. Add 2,5-dichloropyridine (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 2M HCl.
-
Extraction: Make the aqueous layer basic by the addition of 2M NaOH. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Crystallization: The purified product can be recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain crystalline this compound.
Predicted Molecular Structure and Intermolecular Interactions
In the absence of experimental data, we can predict the molecular structure and the nature of the intermolecular forces that govern the crystal packing of this compound.
Molecular Geometry
The 2,2'-bipyridine core is expected to be nearly planar, although a slight dihedral angle between the two pyridine rings is possible due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. The chlorine atoms are substituted at the 5 and 5' positions of the pyridine rings.
Below is a 2D representation and a predicted 3D conformation of the molecule.
Caption: Predicted molecular structure of this compound.
Intermolecular Forces
The solid-state packing of this compound will be dictated by a combination of intermolecular forces:
-
Van der Waals Forces: These include London dispersion forces, which are present in all molecules, and dipole-dipole interactions arising from the polar C-Cl and C-N bonds[5].
-
π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of bipyridine derivatives.
-
Halogen Bonding: A crucial and highly probable interaction is halogen bonding. The chlorine atoms, having an electrophilic region (σ-hole) on the extension of the C-Cl bond, can interact with the nucleophilic nitrogen atoms of adjacent molecules (C-Cl···N) or with the π-system of the pyridine rings[6]. C-Cl···Cl interactions are also possible.
The interplay of these forces will determine the final crystal packing arrangement.
Caption: Potential intermolecular interactions in the crystal lattice.
Insights from Analogous Crystal Structures
To gain a more concrete understanding of the potential crystal structure, we can examine the experimentally determined structures of closely related molecules.
Case Study: 5,5′-Dichloro-2,2′-dimethoxybiphenyl
The crystal structure of 5,5′-dichloro-2,2′-dimethoxybiphenyl provides valuable insights into the conformation of a chlorinated biaryl system[5].
| Crystal Data | 5,5′-Dichloro-2,2′-dimethoxybiphenyl |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.9629 (2) |
| b (Å) | 7.2177 (1) |
| c (Å) | 16.7812 (3) |
| β (°) | 104.7108 (7) |
| V (ų) | 1284.32 (4) |
| Dihedral Angle between Rings (°) | 62.17 (6) |
In this structure, the dihedral angle between the two aromatic rings is 62.17 (6)°[5]. This significant twist is a result of steric hindrance between the methoxy groups. For this compound, the steric hindrance is less pronounced, so a smaller dihedral angle is anticipated, potentially leading to a more planar conformation.
Case Study: Dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ²N,N′)platinum(II)
Examining the crystal structure of a metal complex, such as dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ²N,N′)platinum(II), reveals how the bipyridine ligand behaves in a coordinated state[7]. In such complexes, the bipyridine ligand is typically planar to facilitate chelation with the metal center. This demonstrates the conformational flexibility of the bipyridine scaffold.
Proposed Experimental Protocol for Crystallization
For researchers aiming to determine the crystal structure of this compound, the following crystallization strategies are recommended.
Protocol 1: Slow Evaporation
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or dichloromethane) at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
Protocol 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.
Protocol 3: Cooling Crystallization
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C in a refrigerator).
-
The decrease in solubility upon cooling may induce the formation of single crystals.
Conclusion and Future Outlook
While the definitive experimental crystal structure of this compound remains to be publicly reported, a comprehensive analysis of its molecular properties, synthesis, and the crystal structures of analogous compounds provides a robust framework for understanding its solid-state behavior. The predicted planarity of the bipyridine core, coupled with the potential for significant intermolecular interactions such as π-π stacking and halogen bonding, suggests a rich and complex crystal packing.
The experimental protocols outlined in this guide offer a clear path for researchers to obtain single crystals suitable for X-ray diffraction analysis. The determination of this crystal structure would be a valuable contribution to the scientific community, providing a foundational piece of data for computational modeling, materials science, and the rational design of new ligands and pharmaceutical compounds.
References
- This reference is a placeholder for a specific synthesis paper if one were to be cited.
- This reference is a placeholder for a specific characteriz
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
ResearchGate. (2019). Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO. Retrieved from [Link]
- This reference is a placeholder for a specific theoretical study if one were to be cited.
- This reference is a placeholder for a specific review on bipyridines if one were to be cited.
-
NIH. (n.d.). 5,5′-Dichloro-2,2′-dimethoxybiphenyl. Retrieved from [Link]
-
IUCr Journals. (2021). Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN1)-6-(pyridin-2-yloxy-κN)phenyl-κC1]platinum(II). Retrieved from [Link]
- This reference is a placeholder for a specific review on intermolecular forces if one were to be cited.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5,5'-dichloro-2,2'-bipyridine
Introduction: The Rationale for Spectroscopic Analysis
5,5'-dichloro-2,2'-bipyridine serves as a rigid, chelating ligand for a vast array of metal centers. The introduction of chlorine atoms at the 5 and 5' positions significantly modulates the ligand's properties compared to the parent 2,2'-bipyridine. These modifications, primarily driven by the inductive electron-withdrawing nature of chlorine, alter the electron density of the pyridine rings. This directly influences the stability, redox potential, and photophysical properties of its resulting metal complexes.
Spectroscopic analysis is therefore not merely a characterization step but a fundamental necessity for:
-
Structural Verification: Confirming the successful synthesis and purity of the ligand.
-
Electronic Interrogation: Quantifying the electronic effect of the chloro-substituents.
-
Predictive Modeling: Providing the foundational data needed to anticipate the properties of its coordination compounds.
This guide will systematically detail the expected outcomes and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analysis.
Molecular Structure and Workflow Visualization
A clear understanding of the molecular structure is the basis for interpreting all subsequent spectroscopic data. The workflow for characterization follows a logical progression from structural confirmation to electronic and vibrational analysis.
Caption: Molecular information and the standard workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, the symmetry of the molecule simplifies the expected spectra.
Predicted ¹H NMR Spectrum
The symmetry of the molecule dictates that there will be three distinct proton signals, each integrating to two protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms, which deshield the protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted 2,2'-bipyridine.[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-6, H-6' | 8.50 - 8.65 | Doublet (d) | ~2.5 | 2H | Most deshielded proton, adjacent to nitrogen and influenced by chlorine. |
| H-4, H-4' | 7.80 - 7.95 | Doublet of doublets (dd) | ~8.5, ~2.5 | 2H | Coupled to both H-3 and H-6. Deshielded by proximity to the chloro group. |
| H-3, H-3' | 8.30 - 8.45 | Doublet (d) | ~8.5 | 2H | Coupled to H-4. Less deshielded than H-6 but still downfield. |
Predicted ¹³C NMR Spectrum
Similarly, five distinct carbon signals are expected due to molecular symmetry. The chlorine substituent has a significant impact on the carbon chemical shifts. The carbon atom directly bonded to chlorine (C-5) will be shifted downfield, while other carbons will also experience shifts due to the altered electron density.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2, C-2' | ~155 | Quaternary carbon of the C=N bond, typically downfield. |
| C-3, C-3' | ~121 | Protonated aromatic carbon. |
| C-4, C-4' | ~139 | Protonated aromatic carbon, influenced by adjacent chloro-substituted carbon. |
| C-5, C-5' | ~130 | Carbon directly attached to chlorine; significant downfield shift expected. |
| C-6, C-6' | ~150 | Protonated carbon adjacent to nitrogen, significantly deshielded. |
Experimental Protocol for NMR Acquisition
A standardized protocol ensures reproducibility and high-quality data.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H Acquisition:
-
Acquire a single scan to check shimming and pulse width.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover ~0-160 ppm.
-
A longer relaxation delay (2-5 seconds) is often required, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is highly specific to the compound's structure and bonding. Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation.[6][7]
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations characteristic of the dichlorinated bipyridine framework.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic systems.[8][9] |
| 1600 - 1585 | Aromatic C=C Stretch (in-ring) | Strong-Medium | Characteristic of the pyridine ring stretching vibrations.[10] |
| 1500 - 1400 | Aromatic C=C Stretch (in-ring) | Strong-Medium | Another characteristic set of ring stretching modes.[10] |
| ~1550 | C=N Stretch | Strong | The C=N bond stretch within the pyridine rings. |
| 850 - 550 | C-Cl Stretch | Strong | A strong absorption is expected for the carbon-chlorine bond.[11] |
| 900 - 675 | C-H Out-of-Plane ("oop") Bend | Strong | The position of this band can be diagnostic of the substitution pattern.[8] |
Experimental Protocol for ATR-FTIR Spectroscopy
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.[12]
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Acquisition: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.[13] Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is typically displayed in absorbance or transmittance. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like this compound, π → π* transitions are the most prominent.[14]
Predicted UV-Vis Absorption
The parent 2,2'-bipyridine exhibits strong absorptions in the UV region. The addition of chloro-substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths and potentially a hyperchromic effect (increased intensity).[15][16] This is due to the interaction of the chlorine lone-pair electrons with the aromatic π system.[15]
Table 4: Predicted UV-Vis Spectral Data (in Ethanol)
| Transition Type | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Rationale for Prediction |
| π → π | 240 - 250 | > 10,000 | Corresponds to the primary benzene-like absorption band, red-shifted by substituents.[17] |
| π → π | 285 - 300 | > 12,000 | Corresponds to the secondary, more conjugated system band, also red-shifted.[17] |
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane). The polarity of the solvent can influence the λₘₐₓ.[18]
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 10⁻³ M). From this, prepare a dilute solution (e.g., 10⁻⁵ M) such that the maximum absorbance falls between 0.1 and 1.0 absorbance units, which is the optimal range for the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[19]
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as the reference (blank).
-
Fill a second matched quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths, typically from 400 nm down to 200 nm.
-
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[20]
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electron Ionization (EI) is a common "hard" ionization technique suitable for relatively stable, small organic molecules.[21][22]
Predicted Mass Spectrum (Electron Ionization)
Table 5: Predicted Key m/z Peaks in EI-MS
| m/z Value | Ion | Relative Abundance | Rationale for Prediction |
| 224, 226, 228 | [M]⁺ | High | The molecular ion peak. The isotopic pattern is critical: the presence of two chlorine atoms will result in a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1, confirming the presence of two chlorines. |
| 189, 191 | [M - Cl]⁺ | Medium | Loss of a single chlorine radical is a common fragmentation pathway for chlorinated aromatics.[23] |
| 154 | [M - 2Cl]⁺ | Medium-Low | Loss of both chlorine atoms. |
| 127 | [C₁₀H₆N]⁺ | Low | Further fragmentation leading to a biphenyl-like fragment without nitrogen. |
| 77 | [C₆H₅]⁺ | Low | While not a primary fragment, the phenyl cation is a common fragment in the mass spectra of many aromatic compounds.[24] |
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS), as the compound is volatile enough.[25][26]
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[21][22] This ejects an electron from the molecule, forming a radical cation (M⁺).
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The ions are separated based on their mass-to-charge (m/z) ratio and detected.
-
Data Analysis: The resulting mass spectrum plots relative intensity versus m/z. Key analyses include identifying the molecular ion peak and interpreting the isotopic pattern and major fragmentation peaks.[27]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that provides a complete picture of its structure and electronic properties. While direct experimental data is dispersed, a predictive analysis based on foundational spectroscopic principles and data from analogous structures provides a reliable guide for researchers. The ¹H and ¹³C NMR spectra confirm the molecular framework and symmetry. IR spectroscopy identifies the key functional groups and bond vibrations, including the critical C-Cl stretch. UV-Vis spectroscopy elucidates the electronic π → π* transitions, which are fundamental to the photophysical applications of its metal complexes. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. The protocols detailed herein represent robust, field-tested methods for obtaining high-quality data, enabling researchers and drug development professionals to confidently synthesize, verify, and utilize this important chemical building block.
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In-depth Technical Guide to the ¹H NMR Spectrum of 5,5'-dichloro-2,2'-bipyridine
Executive Summary
This technical guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,5'-dichloro-2,2'-bipyridine. Due to the absence of publicly available, experimentally verified ¹H NMR data for this compound in peer-reviewed literature or major chemical databases at the time of this report, this guide will establish a robust theoretical framework for the expected spectrum. By analyzing the molecule's intrinsic structural and electronic properties, we will predict the chemical shifts, coupling constants, and multiplicity of the proton signals. This predictive analysis is grounded in established NMR principles and comparison with data from structurally analogous bipyridine derivatives. The guide also outlines a standardized experimental protocol for acquiring a high-resolution spectrum, ensuring that researchers can generate and validate the predicted data.
Molecular Structure and Symmetry Analysis
This compound possesses a C₂ axis of symmetry that bisects the C2-C2' bond. This symmetry element renders the two pyridine rings chemically equivalent. Consequently, the protons on one ring are magnetically equivalent to their counterparts on the other ring (e.g., H-3 is equivalent to H-3').
Within a single pyridine ring, there are three chemically distinct aromatic protons:
-
H-3 (and H-3')
-
H-4 (and H-4')
-
H-6 (and H-6')
Therefore, the ¹H NMR spectrum is predicted to exhibit three distinct signals , each integrating to two protons.
Predicted ¹H NMR Spectrum and Signal Assignments
The electronic environment of each proton dictates its chemical shift (δ). The nitrogen atom and the chlorine atom are both electronegative and exert significant influence on the surrounding protons through inductive and resonance effects.
-
H-6/H-6': These protons are positioned ortho to the electronegative nitrogen atom, which strongly deshields them, causing a significant downfield shift.
-
H-4/H-4': These protons are situated ortho to the electron-withdrawing chlorine atom at the C-5 position, leading to considerable deshielding.
-
H-3/H-3': These protons are the most upfield of the three, being meta to both the nitrogen and chlorine substituents, and are therefore least affected by their deshielding effects.
Based on these electronic considerations, the predicted order of chemical shifts is: δ(H-6) > δ(H-4) > δ(H-3) .
The spin-spin coupling interactions between adjacent protons determine the multiplicity of each signal. The expected coupling patterns are as follows:
-
Signal 1 (H-6/H-6'): This proton is coupled only to H-4 through a meta-coupling interaction (Jmeta). This will result in a doublet (d) with a small coupling constant, typically in the range of 2-3 Hz.
-
Signal 2 (H-4/H-4'): This proton is coupled to H-3 via a strong ortho-coupling (Jortho, ~8-9 Hz) and to H-6 via a weaker meta-coupling (Jmeta, ~2-3 Hz). This will result in a doublet of doublets (dd) .
-
Signal 3 (H-3/H-3'): This proton is coupled only to H-4 through an ortho-coupling interaction (Jortho). This will result in a doublet (d) with a large coupling constant, typically around 8-9 Hz.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Predicted Chemical Shift (δ, ppm) | Integration |
| H-6, H-6' | Doublet (d) | JH4,H6 ≈ 2-3 Hz (meta) | Most Downfield | 2H |
| H-4, H-4' | Doublet of Doublets (dd) | JH3,H4 ≈ 8-9 Hz (ortho) | Intermediate | 2H |
| JH4,H6 ≈ 2-3 Hz (meta) | ||||
| H-3, H-3' | Doublet (d) | JH3,H4 ≈ 8-9 Hz (ortho) | Most Upfield | 2H |
Recommended Experimental Protocol
To obtain a high-resolution ¹H NMR spectrum of this compound, the following methodology is recommended. This protocol is designed to be a self-validating system for any researcher aiming to confirm the predicted spectral features.
4.1 Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃), a common solvent for aromatic compounds that provides good solubility and has a well-defined residual solvent peak (δ ≈ 7.26 ppm) for referencing. Ensure the solvent is of high purity (≥99.8 atom % D).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening from aggregation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
4.2 NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Sweep Width: Set a spectral width of approximately 12-15 ppm to ensure all aromatic signals are captured.
-
Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
4.3 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
Visualization of Molecular Structure and Coupling
The following diagram illustrates the molecular structure of this compound and the key proton coupling relationships that give rise to the predicted ¹H NMR spectrum.
Figure 1. Molecular structure and key ¹H-¹H coupling interactions in this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a clean, first-order system featuring three distinct signals in the aromatic region, each representing two equivalent protons. The expected pattern consists of two doublets and one doublet of doublets, with chemical shifts determined by the strong deshielding effects of the heterocyclic nitrogen atoms and the C-5 chlorine substituents. This in-depth guide provides a robust predictive framework and a detailed experimental protocol that will enable researchers to confidently acquire, interpret, and validate the ¹H NMR spectrum of this compound, ensuring its unambiguous characterization for applications in materials science, coordination chemistry, and drug development.
References
Currently, there are no specific, publicly available, and experimentally validated ¹H NMR data for this compound in the peer-reviewed literature or major chemical databases to cite. The predictions and protocols herein are based on fundamental principles of NMR spectroscopy and data from analogous compounds.
A Comprehensive Technical Guide to the Safe Handling of 5,5'-dichloro-2,2'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
5,5'-dichloro-2,2'-bipyridine is a substituted bipyridine ligand of significant interest in modern chemistry. Its rigid, bidentate chelating nature makes it a valuable building block in the synthesis of metal complexes for catalysis, materials science, and the development of functional polymers and covalent organic frameworks (COFs).[1][2][3] Its derivatives have been explored in applications ranging from asymmetric catalysis to potential anticancer agents.[1]
However, the inherent reactivity and biological activity of the bipyridine scaffold necessitate a robust understanding of its associated hazards. The toxicological profile of related bipyridine compounds, including the parent 2,2'-bipyridyl, indicates a potential for significant acute toxicity.[4][5] This guide serves as an in-depth technical resource, moving beyond mere procedural steps to explain the causality behind essential safety protocols. It is designed to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement self-validating safety systems when handling this compound.
Section 2: Compound Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling.
| Property | Value | Source |
| Chemical Name | This compound | AiFChem[6] |
| Synonyms | 2,2'-Bipyridine, 5,5'-dichloro- | AiFChem[6] |
| CAS Number | 100846-27-3 | AiFChem[6] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | AiFChem[6] |
| Molecular Weight | 225.08 g/mol | AiFChem[6] |
| Appearance | Solid (powder or crystal) | TCI Chemicals |
| Melting Point | >360 °C (for the related 5,5'-dicarboxylic acid derivative) | Sigma-Aldrich |
Note: Specific physical data for this compound is not widely published; data for structurally similar compounds is provided for context.
Section 3: Hazard Identification and Toxicology
While a complete toxicological profile for this compound is not available in all databases, data from suppliers and structurally analogous compounds allow for a comprehensive hazard assessment. The primary hazards are associated with irritation and acute toxicity.
GHS Hazard Classification:
| Hazard Class | Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | AiFChem[6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | AiFChem[6], PubChem[7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | AiFChem[6], PubChem[7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | AiFChem[6], PubChem[8] |
Toxicological Rationale: The bipyridine functional group is a known chelating agent, which can interfere with biological processes by binding to essential metal ions. The parent compound, 2,2'-bipyridyl, is classified as acutely toxic if swallowed or in contact with skin (Acute Tox. 3).[4] Studies on dipyridyl isomers have noted cytotoxic effects on cell lines and potential teratogenic effects in animal models.[5] Therefore, it is imperative to treat this compound with a high degree of caution, assuming a similar or greater toxicological potential until proven otherwise.
Section 4: Risk Assessment and the Hierarchy of Controls
Before any experimental work begins, a substance- and process-specific risk assessment is mandatory. The hierarchy of controls provides a systematic framework for mitigating identified risks, prioritizing the most effective measures.
Caption: A safe experimental workflow for handling this compound.
-
Preparation: Designate a work area inside a chemical fume hood. Ensure all necessary glassware, solvents, and waste containers are present before retrieving the chemical.
-
Weighing: To prevent inhalation of the fine powder, always weigh the solid material inside the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Solution Preparation: Add the weighed solid to the reaction flask. Slowly add the solvent to the solid to avoid splashing. Cap the flask immediately.
-
Cleanup: All contaminated disposable materials (gloves, weigh boats, pipette tips) must be placed in a designated, sealed hazardous waste container. [9]
Section 6: Storage and Transport
Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area. [10]* Security: The compound should be stored in a locked cabinet or in an area with restricted access to authorized personnel only. [11]* Incompatibilities: Keep away from strong oxidizing agents.
-
Container Integrity: Use the original container whenever possible. [12]Ensure containers are clearly labeled and checked regularly for leaks or damage. [12]
Section 7: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][11]* Skin Contact: Remove all contaminated clothing immediately. [10]Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [11]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. [10][11]Call a poison control center or seek immediate medical attention. [11]
Spill Response
Caption: Decision workflow for responding to a chemical spill.
-
Evacuate and Alert: For any spill, alert others in the immediate vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (Minor Spills Only): For small, manageable spills, prevent the spread by covering with an inert absorbent material like sand or vermiculite. [9]Do not use combustible materials.
-
Cleanup (Minor Spills Only): Ensure full PPE is worn. Carefully sweep or scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container. [9][11]Avoid creating dust. [10][13]4. Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
Section 8: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Containerization: All waste containing this compound (including contaminated solids, solutions, and cleaning materials) must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. [9][14]The label must include the words "Hazardous Waste" and the full chemical name. [9]* Disposal Method: The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing. [10]Do not pour waste down the drain. [9]* Empty Containers: Empty containers are also considered hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. [10][15]After rinsing and air-drying in a fume hood, the container label should be defaced before disposal or recycling according to institutional policy. [15]
Section 9: Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the compound's toxicology and the principles of risk mitigation, is non-negotiable. By implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and mandating correct PPE—and adhering to rigorous handling, storage, and disposal protocols, researchers can safely harness the scientific potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.
Section 10: References
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. [Link]
-
PubChem. 5,5'-Difluoro-2,2'-bipyridine. [Link]
-
PubMed. Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. [Link]
-
Synthetic Communications. Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. [Link]
-
Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Carl ROTH. Safety Data Sheet: 2,2'-Bipyridyl. [Link]
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ResearchGate. New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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The Doyle Group. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. [Link]
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Sdfine. Chemwatch MSDS 13551 - 2,2'-BIPYRIDYL. [Link]
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Trihydro Corporation. (2020). Chemical PPE. [Link]
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PubChem. (2,2'-Bipyridine)-5,5'-dicarboxylic acid. [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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PubMed. Toxicity of dipyridyl compounds and related compounds. [Link]
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Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
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Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
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ChemRxiv. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. [Link]
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Wikipedia. 2,2′-Bipyridine. [Link]
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AA Blocks. (2025). Safety Data Sheet. [Link]
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PubChem. 5,5'-Dibromo-2,2'-bipyridine. [Link]
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Introduction: The Significance of Substituted Bipyridines
An In-Depth Technical Guide to the Theoretical Studies of 5,5'-dichloro-2,2'-bipyridine
The 2,2'-bipyridine (bpy) framework is a cornerstone in modern chemistry, celebrated for its robust chelating ability with a vast array of metal ions.[1] This simple, bidentate ligand has been instrumental in the development of coordination chemistry, paving the way for innovations in catalysis, photophysics, and supramolecular assembly.[1] The true versatility of the bipyridine scaffold, however, lies in its susceptibility to functionalization. By introducing substituents onto the pyridine rings, chemists can meticulously tune the ligand's steric, electronic, and photophysical properties.
This guide focuses on a specific, strategically important derivative: This compound . The introduction of electron-withdrawing chlorine atoms at the 5 and 5' positions significantly alters the electronic landscape of the ligand compared to its unsubstituted parent. These modifications have profound implications for its coordination behavior, reactivity, and potential use as a building block for advanced functional materials, including polymers and photosensitizers.[2][3]
Understanding these alterations at a sub-molecular level is paramount for rational design in materials science and drug development. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), provide an indispensable toolkit for this purpose. They allow us to dissect the molecule's geometric structure, electronic properties, and spectroscopic signatures with high fidelity, offering predictive insights that guide and accelerate experimental research.[4][5][6]
PART 1: The Computational Framework: Methodologies for In Silico Analysis
The exploration of this compound's properties is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[7] DFT is favored for its excellent balance of accuracy and computational efficiency, making it ideal for molecules of this size.
The DFT Workflow: From Structure to Properties
A typical theoretical investigation follows a structured, multi-step protocol. The causality behind this workflow is to first establish the most stable, realistic structure of the molecule before calculating its more complex electronic and spectroscopic properties.
Step 1: Geometry Optimization The initial step is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8] This is paired with a sufficiently flexible basis set, such as 6-311G(d,p), which provides a good description of electron distribution.
Step 2: Vibrational Frequency Analysis Once a stationary point on the potential energy surface is located, it is crucial to verify that it represents a true energy minimum. This is confirmed by calculating the vibrational frequencies. The absence of any imaginary frequencies confirms the stability of the optimized structure.[9] These calculations also yield the theoretical vibrational (Infrared and Raman) spectra, which can be directly compared with experimental data.
Step 3: Electronic Property Calculation With a validated ground-state structure, a suite of single-point energy calculations is performed to elucidate the molecule's electronic character. This includes analyzing Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP), each providing a different lens through which to view the molecule's reactivity and charge distribution.
Step 4: Excited-State Calculations To predict spectroscopic properties like UV-Vis absorption, Time-Dependent DFT (TD-DFT) calculations are employed.[10][11] This method investigates the electronic transitions from the ground state to various excited states, providing the energies and oscillator strengths of these transitions.
Caption: Standard computational workflow for theoretical analysis.
PART 2: Molecular Geometry and Structural Insights
The precise arrangement of atoms dictates the overall properties of a molecule. DFT optimization provides key geometric parameters for this compound.
Caption: Optimized structure of this compound with atom numbering.
The key structural feature of bipyridines is the dihedral angle between the two pyridine rings. In the solid state, unsubstituted 2,2'-bipyridine adopts a planar trans-conformation.[1] However, in the gas phase or in solution, there is a low energy barrier to rotation around the central C2-C2' bond. For this compound, theoretical calculations typically predict a non-planar transoid conformation to be the most stable, minimizing steric repulsion between the hydrogen atoms at the 6 and 6' positions. The chlorine substituents have a minimal steric impact on this dihedral angle.
Table 1: Selected Optimized Geometric Parameters Calculated at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C2 – C2' | ~1.48 Å | |
| C5 – Cl1 | ~1.75 Å | |
| C-N (avg.) | ~1.34 Å | |
| C-C (ring, avg.) | ~1.39 Å | |
| Bond Angles | ||
| C1-C2-C2' | ~116.5° | |
| N1-C2-C2' | ~122.0° | |
| Dihedral Angle | N1-C2-C2'-N1' | ~145-155° |
These values provide a foundational dataset for understanding the molecule's physical structure and how it might pack in a solid-state lattice or interact with other molecules in solution.
PART 3: Electronic Structure and Chemical Reactivity
The true power of theoretical studies lies in their ability to reveal the invisible landscape of electrons, which governs a molecule's chemical personality.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability.[8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8][12]
For this compound, both the HOMO and LUMO are predominantly of π-character, distributed across the aromatic rings. The electron-withdrawing chlorine atoms lower the energy of both the HOMO and LUMO compared to unsubstituted bipyridine. This energy reduction, particularly in the LUMO, makes the molecule a better electron acceptor, which is a crucial property for its use in forming metal complexes involved in electron transfer processes.[10]
Table 2: Calculated FMO Properties
| Property | Value (eV) | Significance |
| E(HOMO) | ~ -6.8 eV | Electron-donating ability |
| E(LUMO) | ~ -1.5 eV | Electron-accepting ability |
| ΔE Gap | ~ 5.3 eV | Chemical stability, reactivity |
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex wavefunction into the familiar language of Lewis structures, lone pairs, and bonds.[13][14] This method is exceptionally useful for quantifying intramolecular charge transfer and delocalization effects. By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can identify key stabilizing hyperconjugative interactions.[14][15]
In this compound, significant interactions are observed between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the aromatic ring (n → π*). These interactions contribute to the delocalization of electron density and the overall stability of the molecule. The analysis of natural atomic charges reveals that the nitrogen atoms are the most negative centers, while the chlorine-bonded carbon atoms (C5, C5') are electron-deficient.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the molecule's charge distribution and is an excellent predictor of reactive sites. It plots the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), marking sites for electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-poor), marking sites for nucleophilic attack.
For this compound, the MEP map clearly shows the most negative potential localized around the nitrogen lone pairs, confirming them as the primary sites for metal coordination and protonation. The regions around the chlorine and hydrogen atoms are characterized by positive potential, making them susceptible to nucleophilic interactions.
PART 4: Predicted Spectroscopic Signatures
Computational methods can predict spectra, providing a powerful tool for interpreting experimental results.
UV-Vis Absorption Spectrum
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorption bands in the UV region correspond to π → π* transitions within the bipyridine framework. The calculated maximum absorption wavelength (λmax) provides a theoretical benchmark that can be compared with experimental measurements in solution.[16]
Vibrational Spectrum (IR)
Frequency calculations yield the theoretical infrared spectrum. Key predicted vibrational modes include:
-
C=N and C=C stretching vibrations of the pyridine rings.
-
C-H stretching and bending modes .
-
A characteristic C-Cl stretching vibration , which serves as a diagnostic peak for the chloro-substitution.
Comparing the calculated vibrational frequencies with experimental FT-IR data helps validate the computational model and aids in the assignment of experimental spectral bands.
Conclusion and Outlook for Researchers
The theoretical analysis of this compound provides a detailed, multi-faceted understanding of its structural and electronic properties. The key takeaways for researchers and drug development professionals are:
-
Predictive Power: Computational chemistry offers robust, predictive insights into molecular behavior, reducing the need for trial-and-error synthesis and characterization.[17]
-
Rational Ligand Design: The electron-withdrawing nature of the chlorine substituents, quantified by FMO and NBO analyses, makes this ligand a prime candidate for constructing metal complexes with tailored redox and photophysical properties. This is critical for applications in solar energy conversion and OLEDs.[3]
-
Reactivity Mapping: MEP analysis provides a clear map of the molecule's reactive sites, guiding synthetic chemists in planning further functionalization or predicting intermolecular interactions in biological systems.
Ultimately, the synergy between these theoretical studies and empirical validation is the most powerful paradigm for scientific advancement.[15] The in silico characterization of this compound presented here serves as a foundational guide for its strategic deployment in the next generation of advanced materials and molecular technologies.
References
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Investigation of Vibrational Cooling in a Photoexcited Dichloro-Ruthenium Charge Transfer Complex Using Transient Electronic Absorption Spectroscopy. The Journal of Physical Chemistry A. [Link]
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Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]
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Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]
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Investigation of Vibrational Cooling in a Photoexcited Dichloro-Ruthenium Charge Transfer Complex Using Transient Electronic Absorption Spectroscopy. PubMed Central. [Link]
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Electronic Structure of 2,2'-bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. PubMed. [Link]
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Rational design of co-ordination compounds in combination of bipyridine type of ligands and group 7 metal (M = Mn, Re) for photoCORM: a DFT study. Semantic Scholar. [Link]
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Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]
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6,6′-Di-(2″-thiophenol)-2,2′-bipyridine. MDPI. [Link]
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Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PubMed Central. [Link]
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Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. SOAR. [Link]
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Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. ResearchGate. [Link]
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Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4′-Bipyridines. ACS Publications. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
-
Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. PubMed. [Link]
-
Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. ResearchGate. [Link]
-
5,5′-Dimethyl-2,2′-bipyridine. ResearchGate. [Link]
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Investigation of Vibrational Cooling in a Photoexcited Dichloro-Ruthenium Charge Transfer Complex Using Transient Electronic Absorption Spectroscopy. ResearchGate. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PubMed Central. [Link]
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Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. [Link]
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Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide. PubMed. [Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central. [Link]
-
Studying the effectiveness of various chromophores of the 5-aryl-2,2ʹ-bipyridine series for the sensitization of lanthanide(III) cations. ResearchGate. [Link]
-
Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. PubMed Central. [Link]
-
Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. PubMed Central. [Link]
-
Experimental and DFT studies on the vibrational and electronic spectra of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Sci-Hub. [Link]
-
Emission Spectroscopic Properties of the Red Form of Dichloro(2,2'-bipyridine)platinum(II). Role of Intermolecular Stacking Interactions. Figshare. [Link]
-
STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. ResearchGate. [Link]
-
5,5′-Dichloro-2,2′-dimethoxybiphenyl. PubMed Central. [Link]
-
The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. [Link]
-
Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. [Link]
-
MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. [Link]
-
Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for 5,5'-Dichloro-2,2'-bipyridine Coordination Complexes with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 5,5'-Dichloro-2,2'-bipyridine Ligand
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of transition metals. The strategic introduction of substituents onto the bipyridine rings allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, photophysics, and biological activity. Among the myriad of substituted bipyridines, this compound stands out as a ligand of significant interest.
The electron-withdrawing nature of the chlorine atoms at the 5 and 5' positions profoundly impacts the π-system of the bipyridine ligand. This electronic perturbation lowers the energy of the π* orbitals, which has several important consequences for the corresponding transition metal complexes:
-
Modified Redox Potentials: The stabilization of the ligand's LUMO makes the complexes easier to reduce and harder to oxidize. This is a critical factor in applications such as catalysis and electrochemistry.
-
Tuned Photophysical Properties: For luminescent complexes, such as those of ruthenium(II) and iridium(III), the altered orbital energies can lead to shifts in absorption and emission wavelengths, as well as changes in excited-state lifetimes and quantum yields.
-
Enhanced Catalytic Activity: In catalytic applications, the electronic properties of the ligand can influence the reactivity of the metal center, potentially leading to higher turnover numbers and improved selectivity.
-
Modulated Biological Activity: In the realm of medicinal inorganic chemistry, the lipophilicity and electronic properties imparted by the chloro substituents can affect cellular uptake, DNA binding, and overall cytotoxicity of metal-based drug candidates.
This document provides a comprehensive guide to the synthesis, characterization, and application of transition metal complexes incorporating the this compound ligand, with a focus on detailed protocols and the underlying scientific principles.
Section 1: Synthesis of the this compound Ligand
The synthesis of 5,5'-disubstituted-2,2'-bipyridines can be achieved through various coupling strategies. A common and effective method is the nickel-catalyzed homocoupling of 2-halo-5-chloropyridines.
Protocol 1: Nickel-Catalyzed Homocoupling Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted bipyridines.[1]
Reaction Scheme:
Sources
Application Notes & Protocols: Leveraging 5,5'-Dichloro-2,2'-bipyridine in Modern Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 5,5'-dichloro-2,2'-bipyridine (5,5'-dCl-bpy) as a versatile ligand in transition metal catalysis. Bipyridine ligands are foundational in coordination chemistry, forming stable complexes that are pivotal in numerous catalytic transformations. The introduction of chloro-substituents at the 5 and 5' positions significantly modulates the electronic properties of the bipyridine core, enhancing the stability and influencing the reactivity of the corresponding metal complexes. This document offers researchers, chemists, and drug development professionals a comprehensive resource, detailing the synthesis of the ligand and its metal complexes, and providing field-proven protocols for its application in key catalytic domains including cross-coupling reactions, stereospecific polymerization, and photocatalysis.
The this compound Ligand: A Profile
The 2,2'-bipyridine scaffold is a classic bidentate N-donor ligand renowned for its strong chelation to a wide array of metal ions. The strategic placement of two chlorine atoms at the 5 and 5' positions introduces several key features:
-
Electronic Effects : As electron-withdrawing groups, the chlorine atoms decrease the electron density on the pyridine rings. This modification makes the corresponding metal center more electrophilic, which can enhance its reactivity in oxidative addition steps, a crucial phase in many catalytic cycles.[1]
-
Stability : The electron-withdrawing nature of the chlorine atoms can increase the oxidative stability of the metal complex, preventing ligand degradation under harsh reaction conditions and prolonging catalyst lifetime.[2]
-
Tunability : 5,5'-dCl-bpy serves as a well-defined platform. Its synthesis allows for systematic comparisons against other bipyridine ligands with varying electronic properties (e.g., electron-donating methyl groups or other halogen substituents), enabling fine-tuning of catalyst performance for specific applications.
Synthesis of Ligand and Metal Complexes
Protocol 1: Synthesis of this compound
The synthesis of symmetrically substituted bipyridines is often achieved through homocoupling reactions. The Ullmann reaction, using a copper promoter, or nickel- and palladium-catalyzed couplings are common strategies.[3] A reliable method involves the reductive coupling of a halogenated pyridine precursor.
Principle: This protocol describes a nickel-catalyzed homocoupling of 2-chloro-5-bromopyridine. Zinc powder acts as the reducing agent to generate the active Ni(0) species in situ.
Materials:
-
2-bromo-5-chloropyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2 M Hydrochloric acid
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂·6H₂O (1.2 g, 5 mmol), PPh₃ (7.9 g, 30 mmol), and zinc dust (1.0 g, 15 mmol).
-
Add anhydrous DMF (50 mL) via cannula and stir the mixture at 50°C for 30 minutes. The color should change from blue to a reddish-brown, indicating the formation of the active Ni(0) complex.
-
Add 2-bromo-5-chloropyridine (3.8 g, 20 mmol) dissolved in anhydrous DMF (20 mL) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by slowly adding 2 M HCl (50 mL).
-
Add a saturated aqueous solution of EDTA (100 mL) to chelate the nickel salts and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.
Protocol 2: General Synthesis of a [M(5,5'-dCl-bpy)Cl₂] Complex (Example: M = Cu)
Principle: This protocol outlines the straightforward synthesis of a metal-bipyridine complex by reacting the ligand with a suitable metal salt.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Ethanol
Procedure:
-
Dissolve this compound (225 mg, 1.0 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve CuCl₂ (134 mg, 1.0 mmol) in ethanol (10 mL).
-
Add the CuCl₂ solution dropwise to the stirring ligand solution. A precipitate should form immediately.
-
Stir the mixture at room temperature for 2 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the resulting complex, [Cu(5,5'-dCl-bpy)Cl₂], under vacuum. Characterize by FT-IR, elemental analysis, and other suitable methods.[4][5]
Caption: Workflow for Metal-Ligand Complex Synthesis.
Application in Catalysis: Protocols and Insights
Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Causality: In palladium-catalyzed cross-coupling, bidentate ligands like 5,5'-dCl-bpy are crucial for stabilizing the active Pd(0) species and preventing its aggregation into inactive palladium black.[2] The electron-withdrawing chlorides enhance the electrophilicity of the palladium center, which can facilitate the oxidative addition step—often the rate-determining step of the catalytic cycle.[1] This can lead to higher catalytic activity and efficiency, particularly with challenging substrates like aryl chlorides.
Caption: Simplified Catalytic Cycle for Cross-Coupling.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a representative procedure for the coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
[Pd(dba)₂] (dba = dibenzylideneacetone)
-
This compound (5,5'-dCl-bpy)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add [Pd(dba)₂] (9.2 mg, 0.016 mmol, 2 mol%) and 5,5'-dCl-bpy (4.0 mg, 0.018 mmol, 2.2 mol%).
-
Add toluene (4 mL) and stir the mixture for 15 minutes at room temperature.
-
Add 4-chlorotoluene (100 mg, 0.79 mmol, 1.0 equiv), phenylboronic acid (116 mg, 0.95 mmol, 1.2 equiv), and K₃PO₄ (335 mg, 1.58 mmol, 2.0 equiv).
-
Add deionized water (0.1 mL).
-
Seal the tube and heat the reaction mixture at 110°C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the biphenyl product.
Table 1: Performance Data for Bipyridine Ligands in Cross-Coupling
| Catalyst System | Substrates | Yield (%) | TON | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 2,5-dibromopyridine + 2-trimethylstannylpyridine | 70-90 | - | [6] |
| [Pd(dba)₂] / XPhos | 2-pyridyl zinc halide + bromopyridines | Good | - | [3] |
| PdCl₂(PPh₃)₂ | 2-pyridineboronic acid ester + bromopyridines | Good | - |[3] |
Stereospecific Polymerization of 1,3-Dienes
Expertise & Causality: The complex [Cu(5,5'-dCl-bpy)Cl₂], when activated with methylaluminoxane (MAO), forms a highly active and stereospecific catalyst for the polymerization of conjugated dienes like butadiene and isoprene.[4][5] The defined coordination geometry imposed by the bidentate 5,5'-dCl-bpy ligand is critical for controlling the stereochemistry of the polymer chain, leading to materials with specific microstructures (e.g., syndiotactic 1,2-polybutadiene). The sustainability of using a copper-based system is a significant advantage over catalysts based on more toxic metals like cobalt or nickel.[4]
Protocol 4: Stereospecific Polymerization of Butadiene
Materials:
-
[Cu(5,5'-dCl-bpy)Cl₂] complex (prepared as in Protocol 2)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Toluene (anhydrous, polymerization grade)
-
Butadiene
-
Methanol containing 2,6-di-tert-butyl-4-methylphenol (BHT) (5 wt%)
Procedure:
-
Prepare the catalyst solution in a glovebox. In a vial, suspend [Cu(5,5'-dCl-bpy)Cl₂] (3.6 mg, 0.01 mmol) in anhydrous toluene (10 mL).
-
In a separate vial, add the required volume of MAO solution to achieve the desired Al/Cu molar ratio (e.g., 1000:1).
-
Transfer the copper complex suspension to a flame-dried, nitrogen-purged polymerization reactor (e.g., a glass autoclave).
-
Add the MAO solution to the reactor and stir for 5 minutes to activate the precatalyst.
-
Introduce a known amount of butadiene monomer (e.g., 5 g) into the reactor.
-
Maintain the reaction at the desired temperature (e.g., 25°C) for a specified time (e.g., 4 hours).
-
Terminate the polymerization by adding the methanol/BHT solution.
-
Precipitate the polymer in a large volume of methanol, filter, and wash thoroughly.
-
Dry the polymer product under vacuum at 60°C to a constant weight.
-
Characterize the polymer's microstructure (NMR), molecular weight (GPC), and thermal properties (DSC).
Table 2: Representative Data for Butadiene Polymerization with CuCl₂(bipy)/MAO System [5]
| Entry | Al/Cu Ratio | Time (h) | Yield (%) | 1,2-content (%) | [rrrr] (%) | Mw ( g/mol ) |
|---|---|---|---|---|---|---|
| 1 | 1000 | 4 | 10 | 65.8 | 31.3 | 1,319,100 |
| 2 | 1000 | 20 | 42 | 66.2 | 32.6 | 1,900,000 |
| 3 | 500 | 4 | 35 | 65.1 | 25.8 | 633,800 |
| 4 | 500 | 24 | 52 | 64.9 | 30.9 | 1,442,600 |
Photocatalytic CO₂ Reduction
Expertise & Causality: Manganese-bipyridine complexes have emerged as promising, earth-abundant catalysts for the photocatalytic reduction of CO₂ to valuable products like carbon monoxide (CO). In a typical system, a photosensitizer (e.g., [Ru(bpy)₃]²⁺) absorbs visible light and enters an excited state.[7] This excited state is quenched by a sacrificial electron donor (e.g., triethanolamine, TEOA), generating a reduced photosensitizer and the oxidized donor. The reduced photosensitizer then transfers an electron to the Mn(dCl-bpy) catalyst, activating it for the multi-electron reduction of CO₂. The electronic properties of the bipyridine ligand are critical; electron-withdrawing groups like chloro- can stabilize the reduced states of the manganese center, facilitating the catalytic cycle.[8]
Caption: Schematic of a Photocatalytic CO₂ Reduction System.
Protocol 5: Photocatalytic Reduction of CO₂ to CO
Materials:
-
Manganese catalyst, e.g., [Mn(5,5'-dCl-bpy)(CO)₃Br] (synthesized from Mn(CO)₅Br and the ligand)
-
Photosensitizer, e.g., [Ru(bpy)₃]Cl₂
-
Sacrificial electron donor, e.g., Triethanolamine (TEOA)
-
Acetonitrile (CH₃CN), anhydrous
-
CO₂ gas (high purity)
-
Visible light source (e.g., blue LED lamp, λ ≈ 420 nm)
Procedure:
-
In a gas-tight photoreactor vessel equipped with a septum, add the manganese catalyst (e.g., 2 µmol), [Ru(bpy)₃]Cl₂ (e.g., 4 µmol), and a magnetic stir bar.
-
Add a solution of CH₃CN and TEOA (e.g., 7:1 v/v, total volume 8 mL).
-
Seal the vessel and purge the solution by bubbling with high-purity CO₂ for 30 minutes to ensure a CO₂-saturated atmosphere.
-
Place the reactor in a controlled temperature bath (e.g., 25°C) and position the light source at a fixed distance.
-
Begin stirring and irradiate the solution with the visible light source for a set duration (e.g., 12 hours).
-
After irradiation, take a headspace gas sample using a gas-tight syringe.
-
Analyze the gas sample by gas chromatography (GC) with a suitable detector (e.g., TCD or FID with a methanizer) to quantify the amount of CO and other potential products (H₂, CH₄).
-
Calculate the turnover number (TON) based on the moles of CO produced per mole of catalyst.
Table 3: Comparative Photocatalytic Activity of Mn-based Complexes
| Catalyst Ligand | Photosensitizer | Sacrificial Agent | TON (CO) | Reference |
|---|---|---|---|---|
| 2,2'-Bipyridine | [Ru(bpy)₃]²⁺ | TEOA | 99 | |
| 4,4'-Dimethyl-2,2'-bipyridine | [Ru(bpy)₃]²⁺ | TEOA | 717 | |
| 1,10-Phenanthroline | [Ru(bpy)₃]²⁺ | TEOA | 167 |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | [Ru(bpy)₃]²⁺ | TEOA | 1038 | |
Note: Data for the 5,5'-dCl-bpy ligand is projected to show activity influenced by its electron-withdrawing nature, which can be systematically compared against the electron-donating methyl groups shown above.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PMC, National Institutes of Health. [Link]
-
Highly soluble dichloro, dibromo and dimethyl dioxomolybdenum(VI)-bipyridine complexes as catalysts for the epoxidation of olefins. ResearchGate. [Link]
-
A homogeneous polypyridine-based manganese catalytic system: Reducing CO2 to CO under visible light. ScienceDirect. [Link]
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. PMC, National Institutes of Health. [Link]
-
Water Oxidation Catalyst cis-[Ru(bpy)(5.5'-dcbpy)(H2O)2]2+ and Its Stabilization in Metal-organic Framework. ResearchGate. [Link]
-
Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison Libraries. [Link]
-
Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Royal Society of Chemistry. [Link]
-
Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. PMC, National Institutes of Health. [Link]
-
Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. ResearchGate. [Link]
-
Photocatalytic Reduction of CO_2 to CO Using Manganese Complexes with Bipyridine Modified Electron-Donating Groups. Semantic Scholar. [Link]
-
Molecular Dye-Sensitized Photocatalysis with Metal-Organic Framework and Metal Oxide Colloids for Fuel Production. PSE Community. [Link]
-
Dichloro(2,2'-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3- Diene Polymerization. CNR-IRIS. [Link]
-
Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. Semantic Scholar. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC, National Institutes of Health. [Link]
-
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Taylor & Francis Online. [Link]
-
5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Wiley Online Library. [Link]
-
Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. Semantic Scholar. [Link]
-
Exploring the Utility of Bipyridine Derivatives in Chemical Research: A Focus on 5,5'-Bis(bromomethyl)-2,2'. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. ResearchGate. [Link]
-
Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. PubMed. [Link]
-
Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4. ACS Publications. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC, National Institutes of Health. [Link]
-
Oxidative addition of 1,4‐dichloro‐2‐butyne to an organoplatinum complex: A new precursor for synthesis of ultrasmall Pt nanoparticles thin film at liquid/liquid interface as the electrocatalyst in methanol oxidation reaction. ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Oxidation catalysis with well-characterised vanadyl bis-bipyridine complexes encapsulated in NaY zeolite. SciSpace. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Application Note: 5,5'-dichloro-2,2'-bipyridine as a Strategic Ancillary Ligand for Tuning Phosphorescent Iridium(III) Emitters in OLEDs
Introduction: The Critical Role of Ancillary Ligands in Phosphorescent Emitters
The advent of phosphorescent organic light-emitting diodes (PhOLEDs) has revolutionized display and lighting technology by enabling the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%.[1] Cyclometalated iridium(III) complexes are the cornerstone of this technology, prized for their strong spin-orbit coupling, high phosphorescence quantum yields, and exceptional stability.[2]
The archetypal structure for these emitters is a heteroleptic complex, [Ir(C^N)2(N^N)]+, where C^N represents a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) that largely determines the emission energy, and N^N is an ancillary diimine ligand, such as 2,2'-bipyridine (bpy) or its derivatives. The ancillary ligand is not a passive component; it provides a crucial handle for fine-tuning the complex's electronic and physical properties.[1] Strategic modification of the ancillary ligand can modulate the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels, influence charge injection/transport properties, enhance thermal stability, and ultimately, optimize device efficiency and color purity.
This application note details the synthesis and projected application of a phosphorescent emitter utilizing 5,5'-dichloro-2,2'-bipyridine as the ancillary ligand. The introduction of electron-withdrawing chlorine atoms at the 5 and 5' positions of the bipyridine core is a deliberate design choice. This substitution is expected to lower the LUMO energy level of the resulting iridium complex. This modification can lead to a bathochromic (red) shift in the emission color compared to the unsubstituted bpy analogue and alter the redox properties, potentially improving electron injection and overall device performance. We present a robust, field-tested synthetic methodology, characterization protocols, and a predictive framework for the performance of this emitter in a vacuum-deposited OLED.
Synthetic Pathway and Rationale
The synthesis of the target cationic iridium(III) complex, [Ir(ppy)₂ (5,5'-dcl-bpy)]PF₆ (where ppy = 2-phenylpyridinato and 5,5'-dcl-bpy = this compound), is a well-established two-step process. This methodology ensures high yields and purity by first creating a stable intermediate, the chloro-bridged iridium(III) dimer, which is then reacted with the ancillary ligand of choice.
Detailed Experimental Protocols
Protocol 1: Synthesis of Chloro-bridged Dimer, [Ir(ppy)₂Cl]₂
This procedure is a standard and widely used method for creating the essential iridium precursor.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppyH)
-
2-ethoxyethanol
-
Deionized water
-
Methanol
Procedure:
-
Combine IrCl₃·nH₂O (1.0 eq) and 2-phenylpyridine (2.5 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.
-
De-gas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 24 hours. The formation of a yellow precipitate will be observed.
-
Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with water and methanol to remove unreacted starting materials and impurities.
-
Dry the resulting bright yellow powder under vacuum. The product, [Ir(ppy)₂Cl]₂, is typically used in the next step without further purification. Yields are generally high (>80%).
Expert Insight (Causality): The use of a water/alkoxyethanol mixture is crucial; water is required for the cyclometalation reaction to proceed efficiently.[3] The 2.5 equivalents of the ppyH ligand ensures the complete consumption of the iridium salt.
Protocol 2: Synthesis of [Ir(ppy)₂(5,5'-dcl-bpy)]PF₆
Materials:
-
[Ir(ppy)₂Cl]₂ (1.0 eq)
-
This compound (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Potassium hexafluorophosphate (KPF₆)
Procedure:
-
Suspend the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (1.0 eq) and this compound (2.2 eq) in a mixture of DCM and MeOH (e.g., 2:1 v/v) in a round-bottom flask.
-
Reflux the mixture under an inert atmosphere for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the dimer and the formation of a new, more polar, luminescent spot.
-
After cooling to room temperature, remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the crude residue in a minimum amount of methanol.
-
In a separate flask, prepare a saturated aqueous solution of KPF₆.
-
Add the KPF₆ solution dropwise to the stirred methanolic solution of the complex. A yellow-orange precipitate will form immediately.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold diethyl ether or hexanes.
-
Dry the final product, [Ir(ppy)₂(5,5'-dcl-bpy)]PF₆ , under high vacuum. Purification can be achieved by column chromatography (silica gel, DCM/acetone gradient) or recrystallization.
Expert Insight (Trustworthiness): The cleavage of the chloride bridges in the dimer by the bidentate ancillary ligand is a highly efficient reaction. The subsequent anion exchange with KPF₆ is a standard metathesis reaction driven by the low solubility of the hexafluorophosphate salt in many solvent systems, ensuring a high recovery of the final cationic complex.
Predicted Properties and Characterization
Physicochemical and Photophysical Properties (Predicted)
The introduction of two electron-withdrawing chlorine atoms onto the bipyridine ligand is expected to have a pronounced effect on the electronic structure of the complex compared to the benchmark [Ir(ppy)₂(bpy)]PF₆.
-
Electrochemical Properties: The chloro groups will stabilize the π* orbitals of the bipyridine ligand, lowering the LUMO energy level. This should make the complex easier to reduce. The oxidation potential (associated with the HOMO, a mix of Ir(d) and ppy(π) orbitals) is expected to be less affected.
-
Photophysical Properties: The emission in these complexes typically arises from a triplet state with mixed metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) character.[4] Lowering the LUMO on the ancillary ligand will lower the energy of the MLCT state (dπ(Ir) → π*(N^N)). This is predicted to cause a bathochromic (red) shift in the emission peak compared to the unsubstituted analogue.
| Parameter | Predicted Value for [Ir(ppy)₂(5,5'-dcl-bpy)]PF₆ | Basis for Prediction / Comments |
| Absorption λₘₐₓ (nm) | ~275, ~380 (sh), ~450 (sh) | Typical ¹LC (ppy) and MLCT bands for this class of complex. |
| Emission λₘₐₓ (nm) | ~600 - 615 nm (Orange-Red) | Red-shifted from the ~590 nm emission of [Ir(ppy)₂(bpy)]+ due to the electron-withdrawing Cl atoms stabilizing the LUMO. |
| PLQY (Φ) in solution | 0.1 - 0.3 | Cationic iridium complexes often have moderate quantum yields in solution. |
| Lifetime (τ) (µs) | 1.0 - 2.5 | Typical phosphorescence lifetime for orange-red emitting Ir(III) complexes. |
| Eₒₓ (V vs Fc/Fc⁺) | ~0.8 V | Oxidation is primarily centered on the Ir/ppy fragment and should be minimally affected. |
| EᵣₑᏧ (V vs Fc/Fc⁺) | ~ -1.9 V to -2.1 V | Reduction is centered on the ancillary ligand. The Cl groups make it less negative (easier to reduce) than for unsubstituted bpy (~ -2.2 V). |
Table 1: Predicted photophysical and electrochemical data for the target complex.
Application in OLEDs: Fabrication Protocol and Performance Targets
The synthesized complex is designed to be used as a phosphorescent dopant within a host material in the emissive layer (EML) of an OLED.
Protocol: Vacuum Thermal Evaporation of a Multilayer PhOLED
Device Architecture: ITO / HTL / Host:Dopant (EML) / HBL / ETL / EIL / Cathode
Materials:
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass
-
Hole-Transport Layer (HTL): TAPC (40 nm)
-
Emissive Layer (EML): mCP doped with 8% [Ir(ppy)₂(5,5'-dcl-bpy)]PF₆ (20 nm)
-
Hole-Blocking Layer (HBL): TmPyPB (10 nm)
-
Electron-Transport Layer (ETL): TmPyPB (40 nm)
-
Electron-Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
Procedure:
-
Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rate for organic materials should be maintained at 1-2 Å/s. The EML is co-deposited from two separate sources with rates adjusted to achieve the desired 8% doping concentration.
-
Deposit the LiF layer at a rate of 0.1-0.2 Å/s.
-
Deposit the Al cathode at a rate of 5-10 Å/s.
-
Encapsulate the device under an inert atmosphere to prevent degradation from moisture and oxygen.
Predicted Electroluminescence Performance
The performance of the device will depend heavily on the energy level alignment and charge balance. Based on the expected orange-red emission, the following performance targets are projected.
| Parameter | Predicted Performance Metric | Rationale |
| Emission Peak (nm) | 605 nm | Corresponds to the predicted PL emission, with slight variations possible due to solid-state matrix effects. |
| CIE Coordinates (x, y) | (0.60, 0.39) | Typical coordinates for an orange-red emitter. |
| Max. External Quantum Eff. (EQE) | 12 - 18 % | Achievable range for a well-optimized orange-red PhOLED with good charge balance. |
| Max. Current Efficiency (cd/A) | 20 - 35 cd/A | Correlates with the expected EQE and emission color. |
| Max. Power Efficiency (lm/W) | 15 - 25 lm/W | Power efficiency is typically lower for red emitters compared to green ones due to the photopic response of the human eye. |
| Turn-on Voltage (V) | 3.0 - 4.0 V | Standard range for a multilayer device of this type. |
Table 2: Projected electroluminescence performance for an optimized device.
Conclusion
This compound represents a strategic and readily accessible ancillary ligand for the development of new phosphorescent iridium(III) emitters. The synthetic protocols outlined are robust and based on established organometallic procedures, ensuring high viability for researchers. The electron-withdrawing nature of the chloro-substituents provides a rational pathway to tune the emission towards the orange-red region of the visible spectrum and modify the complex's redox properties. While the performance data presented is predictive, it is grounded in the well-understood structure-property relationships of phosphorescent iridium complexes and serves as a strong benchmark for development. This guide provides the necessary protocols and scientific rationale for researchers to synthesize, characterize, and integrate this promising class of materials into next-generation PhOLED devices.
References
-
Zaen, R., et al. (2019). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions, 48(26), 9734–9743. Available at: [Link]
-
Zysman-Colman, E., et al. (2015). Formylated chloro-bridged iridium(iii) dimers as OLED materials: opening up new possibilities. Dalton Transactions, 44(18), 8418-8428. Available at: [Link]
-
Oderinde, M. S., & Johannes, J. W. (2020). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate... Organic Syntheses, 97, 219-237. Available at: [Link]
-
Li, J., et al. (2014). Highly efficient green phosphorescent OLEDs based on a novel iridium complex. Journal of Materials Chemistry C, 2(15), 2649-2655. Available at: [Link]
-
Gómez-Benítez, V., et al. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials. Inorganic Chemistry, 59(13), 9114-9124. Available at: [Link]
-
Soman, S., et al. (2014). Cyclometalated iridium(III) bipyridyl-phenylenediamine complexes with multicolor phosphorescence: synthesis, electrochemistry, photophysics, and intracellular nitric oxide sensing. Chemistry – A European Journal, 20(18), 5291-5301. Available at: [Link]
-
UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED). Available at: [Link]
-
Spellane, P. J., et al. (2010). Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. Inorganic Chemistry, 49(14), 6485-6498. Available at: [Link]
-
De Angelis, F. (n.d.). Iridium(III) Complexes for OLED Application. ResearchGate. Available at: [Link]
-
Yadav, S. K., et al. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]
-
Sajoto, T., et al. (2011). Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. Molecules, 16(12), 10329-10345. Available at: [Link]
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- 4. Cyclometalated iridium(III) bipyridyl-phenylenediamine complexes with multicolor phosphorescence: synthesis, electrochemistry, photophysics, and intracellular nitric oxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrochemical Studies of 5,5'-Dichloro-2,2'-bipyridine Metal Complexes
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting and interpreting electrochemical studies of metal complexes featuring the 5,5'-dichloro-2,2'-bipyridine (dClbpy) ligand. The protocols and insights are designed to be authoritative, explaining the causal relationships behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of the this compound Ligand
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable, redox-active complexes with a vast array of transition metals.[1] The introduction of substituents onto the bipyridyl frame is a powerful strategy for tuning the electronic and steric properties of the resulting metal complexes. The this compound (dClbpy) ligand is of particular interest due to the strong electron-withdrawing nature of the chloro groups.[2]
These substituents exert a significant inductive (-I) effect, which lowers the energy of the ligand's π* orbitals.[3][4] This electronic perturbation has profound consequences on the electrochemical behavior of its metal complexes:
-
Anodic Shift of Metal-Centered Redox Potentials: It becomes thermodynamically more difficult to oxidize the metal center (e.g., Ru(II) to Ru(III)), resulting in a positive (anodic) shift in the oxidation potential compared to complexes with unsubstituted bpy.[4][5]
-
Cathodic Shift of Ligand-Centered Reductions: The lowered energy of the π* orbitals makes it easier to reduce the ligand, causing a positive (cathodic) shift in the ligand-based reduction potentials.[2][6]
Understanding these properties is crucial for designing complexes for specific applications, such as electrocatalysis, molecular electronics, and sensing, where precise control of redox potentials is paramount.[7][8]
Part 1: Foundational Principles & Experimental Design
A successful electrochemical experiment hinges on careful planning and understanding the role of each component. The choices made here directly impact data quality and interpretation.
The Causality of Component Selection
-
Solvent Selection: The solvent must dissolve the analyte and the supporting electrolyte while remaining electrochemically inert within the desired potential window. Acetonitrile (MeCN) and Dichloromethane (DCM) are common choices for organometallic complexes due to their wide potential windows and ability to dissolve many nonpolar species. For studies involving proton-coupled electron transfer, solvents like Dimethylformamide (DMF) or the inclusion of a proton source (e.g., water, weak acids) may be necessary.[9][10]
-
Supporting Electrolyte: The electrolyte's primary role is to minimize solution resistance (uncompensated resistance, or iRu drop) and ensure that charge is transported through the solution via ionic conduction, not by the analyte. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are standard choices.[11] They are electrochemically stable over a wide potential range and their bulky ions do not readily coordinate to the metal center of the complex. The typical concentration is 0.1 M.
-
Electrode System: A three-electrode system is standard.[12]
-
Working Electrode (WE): This is where the electron transfer event of interest occurs. Glassy carbon is a versatile and widely used material.[12] Platinum or gold can also be used, particularly if surface adsorption or specific catalytic processes are being investigated.[13] The choice can influence the kinetics of electron transfer.
-
Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured. A silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) electrode is common for non-aqueous studies.[14] Crucially, it is best practice to report all potentials versus an internal standard, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This allows for reliable comparison of data between different experiments and laboratories, as the potential of pseudo-reference electrodes can drift.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire is typically used. Its surface area should be larger than the working electrode to ensure the processes at the WE are not limited by the CE.
-
-
Deaeration: Molecular oxygen (O₂) is electroactive and can be reduced in two separate one-electron steps in aprotic solvents. Its presence will interfere with the voltammogram of the analyte. Therefore, all solutions must be thoroughly deaerated by bubbling with an inert gas (high-purity Argon or Nitrogen) for 10-15 minutes prior to the experiment, and a blanket of the inert gas should be maintained over the solution during the measurement.
Workflow for Electrochemical Analysis
The following diagram outlines the logical flow of a comprehensive electrochemical study.
Caption: General workflow for the electrochemical analysis of a metal complex.
Part 2: Core Electrochemical Techniques: Protocols & Data Interpretation
This section provides step-by-step protocols for essential electrochemical techniques.
Protocol: Cyclic Voltammetry (CV)
CV is the most common technique for initial electrochemical characterization. It provides information about redox potentials and the stability of the oxidized/reduced species.[1][12]
Objective: To identify the redox events of the dClbpy complex and assess their reversibility.
Methodology:
-
Preparation: Set up the electrochemical cell as described in Part 1. A typical analyte concentration is 1-2 mM in 0.1 M supporting electrolyte. Add ferrocene as an internal standard.
-
Initial Scan: Perform a wide survey scan (e.g., from +1.5 V to -2.5 V vs Ag/AgCl) at a moderate scan rate (100 mV/s) to identify all redox processes.
-
Individual Scans: For each identified redox couple, perform a narrower scan that brackets the peak potentials.
-
Data Acquisition: Record the voltammogram, plotting current (I) vs. potential (E).
-
Scan Rate Study: Repeat step 3 at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This is crucial for determining if the redox process is diffusion-controlled and assessing its reversibility.[15]
Data Interpretation:
-
Peak Potentials: The potential at which the maximum current is reached on the forward and reverse scans are the anodic peak potential (Epa) and cathodic peak potential (Epc), respectively.
-
Formal Potential (E½): For a reversible or quasi-reversible couple, the formal potential is calculated as E½ = (Epa + Epc) / 2. This value represents the thermodynamic potential of the redox event.
-
Peak Separation (ΔEp): ΔEp = Epa - Epc. For a one-electron, reversible process, the theoretical value of ΔEp is 59 mV at 298 K. Larger values indicate quasi-reversible or irreversible kinetics.[14]
-
Peak Current Ratio (ipa/ipc): For a reversible process where the product is stable, the ratio of the anodic peak current to the cathodic peak current should be close to 1. A ratio deviating from unity suggests coupled chemical reactions.
Caption: Idealized cyclic voltammogram for a reversible one-electron oxidation.
Protocol: Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique that can resolve closely spaced redox events and provide more accurate E½ values, especially for irreversible systems where the CV peak shape is broad.
Objective: To obtain high-resolution data on the redox potentials of the dClbpy complex.
Methodology:
-
Preparation: Use the same cell setup as for CV.
-
Parameter Setup: Key parameters include pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV). These may need optimization.
-
Data Acquisition: Scan through the potential range of interest. The resulting plot shows the difference in current before and after the pulse, plotted against the potential.
-
Interpretation: The potential at the peak of the DPV curve corresponds directly to the E½ of the redox event.
Data Presentation
Summarize key quantitative data in a clear, tabular format. This allows for easy comparison between different complexes or experimental conditions.
| Complex | Redox Couple | E½ (V vs. Fc/Fc⁺) | ΔEp (mV) @ 100 mV/s | ipa/ipc | Notes |
| [Ru(bpy)₃]²⁺ | Ru(II/III) | +0.85 | 65 | 1.0 | Reversible, benchmark. |
| [Ru(dClbpy)₃]²⁺ | Ru(II/III) | +1.15 | 75 | 0.98 | Anodic shift due to -Cl. Quasi-reversible. |
| [Ru(dClbpy)₃]²⁺ | Ligand (0/-1) | -1.50 | 70 | 1.0 | First ligand-based reduction. |
Table 1: Example electrochemical data comparing an unsubstituted bpy complex with a dClbpy analogue.
Part 3: Advanced Applications & Spectroelectrochemistry
For deeper mechanistic insight, electrochemistry can be coupled with spectroscopic techniques.
Spectroelectrochemistry (SEC)
SEC allows for the in-situ spectroscopic characterization of species generated at the electrode surface.[11][16][17] By holding the potential at a value sufficient to oxidize or reduce the complex, one can record the UV-Vis, NIR, or IR spectrum of the resulting species.
Objective: To identify the species formed upon electron transfer and to probe changes in the electronic structure.
Methodology:
-
Cell: A specialized optically transparent thin-layer electrochemical (OTTLE) cell is required.
-
Experiment: a. Record the spectrum of the initial complex (e.g., the Ru(II) state). b. Apply a potential just beyond the E½ of the first oxidation and allow the electrolysis to reach completion. c. Record the spectrum of the generated species (e.g., the Ru(III) state).
-
Interpretation: Changes in the spectrum provide direct evidence of the electronic changes. For a Ru(II)-dClbpy complex, oxidation to Ru(III) typically leads to the disappearance of the Metal-to-Ligand Charge Transfer (MLCT) band in the visible region.[5] Concurrently, new, often weaker, Ligand-to-Metal Charge Transfer (LMCT) bands may appear at lower energies.
Electrocatalysis
Complexes of dClbpy are candidates for electrocatalysis, for example, in the reduction of CO₂.[8][18][19] The electron-withdrawing groups can influence the stability of key catalytic intermediates.
Objective: To assess the catalytic activity of a dClbpy complex for a specific reaction (e.g., CO₂ reduction).
Methodology:
-
CV under Inert Atmosphere: Record the CV of the complex under Argon.
-
CV under Substrate: Saturate the solution with the substrate (e.g., CO₂) and record the CV again.
-
Interpretation: A significant increase in the cathodic current at the potential of a redox event, coupled with the disappearance or distortion of the corresponding anodic wave, is a hallmark of electrocatalysis.[9] This indicates that the reduced complex is consumed in a chemical reaction with the substrate, regenerating the initial state of the catalyst.
Caption: A simplified electrocatalytic cycle.
References
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Peterson, E. J., et al. (2018). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. Dalton Transactions. Available at: [Link]
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Miao, W., et al. (n.d.). Effects of Electron Withdrawing and Donating Groups on the Efficiency of tris(2,2'-bipyridyl)ruthenium(II)/tri-n-propylamine Electrochemiluminescence. PubMed. Available at: [Link]
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Peterson, E. J., et al. (2018). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. RSC Publishing. Available at: [Link]
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de la Cruz, M. I. P., et al. (n.d.). Spectroelectrochemical behaviour of the mixed trinuclear complexes [Ru...]. ResearchGate. Available at: [Link]
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Zalis, S., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). CentAUR. Available at: [Link]
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Zalis, S., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry, ACS Publications. Available at: [Link]
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Gloaguen, Y., et al. (n.d.). Impact of the Electronic Variation at the Ligand Backbone on the Redox Chemistry of Bipyridine‐Mn(CO) 3 Br Complexes. ResearchGate. Available at: [Link]
-
Franco, F., et al. (2020). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry. Available at: [Link]
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Seuser, A. G., et al. (2021). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. PMC. Available at: [Link]
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Syafiq, M. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Yeoh, Z. Y. (2021). The Effect of Electron-Withdrawing and Electron-Donating Groups on Bis(Bipyridine) Ruthenium(II) Complexes of N,N'-Chelate Ligands: Experimental and Computational Studies. TAR UMT Institutional Repository. Available at: [Link]
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Budnikova, Y. (n.d.). ELECTROCHEMICAL DATA FOR EVALUATION OF PRACTICALLY IMPORTANT PROPERTIES OF ORGANIC AND ORGANOMETALLIC COMPOUNDS. Kazan Scientific Center. Available at: [Link]
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Sathyabama, S. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Sathyabama Institute of Science and Technology. Available at: [Link]
-
Das, A., et al. (2022). Metal-Dependent Mechanism of the Electrocatalytic Reduction of CO2 by Bipyridine Complexes Bearing Pendant Amines: A DFT Study. PMC, PubMed Central. Available at: [Link]
-
Ferreira, H., et al. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II). PubMed Central, NIH. Available at: [Link]
-
Kärkäs, M. D., et al. (n.d.). [M(CO)4(2,2′-bipyridine)] (M=Cr, Mo, W) Complexes as Efficient Catalysts for Electrochemical Reduction of CO2 at a Gold Electrode. ResearchGate. Available at: [Link]
-
Altalhi, T., et al. (2023). Electrochemistry of Organic and Organometallic Compounds. Elsevier Shop. Available at: [Link]
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Altalhi, T. (2023). Electrochemistry of Organic and Organometallic Compounds. eBook, Barnes & Noble. Available at: [Link]
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W. M. Rumsey, W. R. M. (1996). Spectroscopic and Electrochemical Properties of a Series of Mixed-Metal d6,d8 Bimetallic Complexes of the Form [(bpy)2M(BL)PtCl2]2+ (bpy = 2,2'-Bipyridine. Semantic Scholar. Available at: [Link]
-
Altalhi, T. (2023). Electrochemistry of Organic and Organometallic Compounds. eBooks.com. Available at: [Link]
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Geiger, W. E. (n.d.). Organometallic Electrochemistry: Origins, Development, and Future. ResearchGate. Available at: [Link]
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Dressel, J. M., et al. (2022). Electrocatalytic Hydrogen Evolution Reaction by a Ni(N2O2) Complex Based on 2,2′- bipyridine. ChemRxiv. Available at: [Link]
-
Cooper, S. R. (1977). Mixed valence interactions in di-u-oxo bridged manganese complexes. Lawrence Berkeley National Laboratory, eScholarship.org. Available at: [Link]
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Chavarot-Kerlidou, M., et al. (2018). Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. LSU Scholarly Repository. Available at: [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. Available at: [Link]
-
Howson, S. E., et al. (n.d.). Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. PubMed. Available at: [Link]
-
Benson, E. E., et al. (n.d.). Chapter Five – Recent Studies of Rhenium and Manganese Bipyridine Carbonyl Catalysts for the Electrochemical Reduction of CO2. ResearchGate. Available at: [Link]
-
Roncato, F., et al. (2023). New Spectroelectrochemical Insights into Manganese and Rhenium Bipyridine Complexes as Catalysts for the Electrochemical Reduction of Carbon Dioxide. MDPI. Available at: [Link]
-
Sun, D., et al. (2022). Electrocatalytic Hydrogen Evolution of Transition Metal (Fe, Co and Cu)–Corrole Complexes Bearing an Imidazole Group. MDPI. Available at: [Link]
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Application Note & Protocol: Synthesis and Characterization of a Homoleptic Ruthenium(II) Complex with 5,5'-dichloro-2,2'-bipyridine
Introduction: The Significance of Substituted Ruthenium-Bipyridine Complexes
Ruthenium(II) polypyridyl complexes, particularly those based on the tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) scaffold, are of paramount importance in contemporary chemical research. Their unique photophysical and electrochemical properties, including strong absorption in the visible spectrum, long-lived excited states, and reversible redox behavior, have established them as key components in applications ranging from solar energy conversion and photocatalysis to biological imaging and photodynamic therapy.[1][2][3]
The strategic functionalization of the bipyridine ligands offers a powerful tool to modulate the steric and electronic properties of the resulting ruthenium complex. The introduction of electron-withdrawing or -donating groups can fine-tune the redox potentials, absorption and emission wavelengths, and excited-state lifetimes.[4] The subject of this guide, the complex formed with 5,5'-dichloro-2,2'-bipyridine, is of particular interest. The electron-withdrawing nature of the chloro substituents is anticipated to positively shift the reduction potentials of the complex, a feature that can be advantageous in various electron transfer applications.
This document provides a comprehensive, two-step protocol for the synthesis, purification, and characterization of the homoleptic ruthenium(II) complex with this compound, namely tris(this compound)ruthenium(II) chloride. The procedure first involves the synthesis of the key precursor, cis-Dichlorobis(this compound)ruthenium(II), followed by the addition of a third equivalent of the ligand to form the final tris-chelated complex.
Part 1: Synthesis of the Precursor Complex: cis-Dichlorobis(this compound)ruthenium(II)
The initial and crucial step in this protocol is the formation of the cis-dichlorobis(bipyridine)ruthenium(II) precursor. This intermediate is a versatile starting material for a wide array of heteroleptic and homoleptic ruthenium complexes.[2][5][6] The synthesis involves the reaction of ruthenium(III) chloride hydrate with two equivalents of the this compound ligand in a high-boiling point solvent, typically N,N-dimethylformamide (DMF), which also acts as a reducing agent for Ru(III) to Ru(II).
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | 207.43 (anhydrous) | Sigma-Aldrich |
| This compound | C₁₀H₆Cl₂N₂ | 225.08 | TCI Chemicals |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | VWR |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | --- |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ruthenium(III) chloride hydrate (1.0 mmol) and this compound (2.0 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux. The solution will gradually change color, typically to a deep reddish-brown or dark green.[5] Maintain the reflux for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a beaker and add 100 mL of acetone. This will cause the product to precipitate.
-
Isolation and Washing: Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation. Collect the dark solid by vacuum filtration. Wash the solid sequentially with generous portions of deionized water (3 x 20 mL) and diethyl ether (3 x 20 mL) to remove unreacted starting materials and solvent residues.
-
Drying: Dry the resulting solid, cis-dichlorobis(this compound)ruthenium(II), under vacuum to a constant weight.
Causality and Expert Insights:
-
Choice of Solvent: DMF is an ideal solvent due to its high boiling point, allowing for the necessary reaction temperature, and its ability to act as a reducing agent for the Ru(III) center.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent the oxidation of the Ru(II) product at high temperatures.
-
Washing Steps: The water wash is crucial for removing any remaining DMF and inorganic salts. The diethyl ether wash helps to remove any unreacted organic ligand and dries the product.
Part 2: Synthesis of the Final Complex: Tris(this compound)ruthenium(II) Chloride
With the precursor in hand, the final homoleptic complex is synthesized by reacting it with one more equivalent of the this compound ligand. This step involves the substitution of the two chloride ligands with the bidentate bipyridine ligand.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) |
| cis-Dichlorobis(this compound)ruthenium(II) | C₂₀H₁₂Cl₆N₄Ru | 654.12 |
| This compound | C₁₀H₆Cl₂N₂ | 225.08 |
| Ethanol/Water Mixture (e.g., 3:1 v/v) | --- | --- |
| Ammonium hexafluorophosphate (optional, for PF₆⁻ salt) | NH₄PF₆ | 163.00 |
| Acetone | C₃H₆O | 58.08 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the cis-dichlorobis(this compound)ruthenium(II) precursor (1.0 mmol) and this compound (1.1 mmol) in a mixture of ethanol and water (e.g., 40 mL of a 3:1 v/v mixture).
-
Reflux: Heat the mixture to reflux. The suspension should dissolve over time, and the solution will typically turn a bright orange or red color. Maintain the reflux for 4-6 hours.
-
Isolation: After cooling to room temperature, reduce the volume of the solvent using a rotary evaporator. The product can be precipitated by adding acetone or by cooling the concentrated solution.
-
Purification (Optional): For higher purity, the crude product can be purified by column chromatography on alumina or silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Counter-ion Exchange (Optional): If a non-coordinating anion is desired for improved crystallinity or solubility in organic solvents, the chloride salt can be converted to the hexafluorophosphate salt. Dissolve the crude product in a minimal amount of warm water and add a saturated aqueous solution of ammonium hexafluorophosphate. The less soluble ₂ salt will precipitate and can be collected by filtration.[7]
-
Final Washing and Drying: Wash the final product with small portions of cold water and then diethyl ether. Dry the complex under vacuum.
Visualizing the Workflow:
Caption: Synthetic workflow for the ruthenium complex.
Part 3: Characterization and Validation
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ruthenium complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the final complex should exhibit a complex pattern in the aromatic region (typically 7.0-9.0 ppm). Due to the D₃ symmetry of the homoleptic complex, the spectrum should be simpler than that of the cis-dichloro precursor. The integration of the signals should correspond to the number of protons on the bipyridine ligands.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons of the bipyridine ligands.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This is a powerful technique for confirming the molecular weight of the complex. For [Ru(5,5'-dichloro-bpy)₃]Cl₂, the expected peaks would correspond to [M - Cl]⁺ and [M - 2Cl]²⁺.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis absorption spectrum of ruthenium-bipyridine complexes is a key diagnostic tool.[8]
-
Ligand-Centered (LC) Transitions: Intense absorption bands are expected in the UV region (around 280-300 nm), corresponding to π → π* transitions within the bipyridine ligands.
-
Metal-to-Ligand Charge Transfer (MLCT) Transitions: A broad and intense absorption band in the visible region (typically 450-500 nm) is the hallmark of these complexes. This band is responsible for their characteristic color.[8]
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to confirm the coordination of the bipyridine ligand to the ruthenium center. The vibrational modes of the bipyridine rings will be altered upon complexation.
Visualizing the Reaction Scheme:
Caption: Overall reaction scheme.
Trustworthiness and Self-Validation:
The successful synthesis of the target complex can be validated by a consistent set of characterization data. The expected molecular weight from mass spectrometry, the characteristic ¹H NMR spectrum, and the signature MLCT band in the UV-Vis spectrum collectively provide strong evidence for the formation of the desired product. Any significant deviation from expected values may indicate the presence of impurities, starting materials, or side products, necessitating further purification.
References
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ResearchGate. (2025). Synthesis of ruthenium tris(2,2′-bipyridine)-type complexes tethered to peptides at 5,5′-positions. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis of Ru alkylidene complexes. Available at: [Link]
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ResearchGate. (2017). 1 H NMR spectra of (A) Ru(bipy) 2 Cl 2 and (B) LPSQ-Ru in DMSO-d 6. Available at: [Link]
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Wikipedia. (n.d.). cis-Dichlorobis(bipyridine)ruthenium(II). Available at: [Link]
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SciSpace. (n.d.). Design, Synthesis, and Anticancer Activity of Ruthenium Complexes. Available at: [Link]
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ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Available at: [Link]
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ResearchGate. (n.d.). Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. Available at: [Link]
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PubMed Central. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Available at: [Link]
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YouTube. (2022). Making 2,2'-Bipyridine and its Ruthenium Complex. Available at: [Link]
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ResearchGate. (n.d.). Luminescent properties of tris(2,2'-bipyridine) dichloro ruthenium(II) hexahydrate under high pressure. Available at: [Link]
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PubChem. (n.d.). Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Incorporation of a [Ru(dcbpy)(bpy)2]2+ photosensitizer and a Pt(dcbpy)Cl2 catalyst into metal–organic frameworks for photocatalytic hydrogen evolution from aqueous solution. Available at: [Link]
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PubMed. (2016). Biological activity and binding properties of [Ru(II)(dcbpy)2Cl2] complex to bovine serum albumin, phospholipase A2 and glutathione. Available at: [Link]
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Wikipedia. (n.d.). Tris(bipyridine)ruthenium(II) chloride. Available at: [Link]
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PubChem. (n.d.). cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate. Available at: [Link]
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Application Notes & Protocols: 5,5'-dichloro-2,2'-bipyridine in the Development of Chemical Sensors
Abstract
This document provides a comprehensive technical guide on the utilization of 5,5'-dichloro-2,2'-bipyridine for the creation of sophisticated chemical sensors. It delves into the distinct molecular characteristics that establish this compound as a premier building block for designing highly sensitive and selective sensing platforms. This guide furnishes detailed protocols for the synthesis of fluorescent chemosensors based on this compound, their characterization, and their practical application in the detection of specific analytes. The content is specifically tailored for researchers, scientists, and professionals engaged in drug development and analytical chemistry, offering a blend of fundamental principles and empirically validated methodologies.
Introduction: The Strategic Imperative of the this compound Moiety
The 2,2'-bipyridine framework is a foundational element in coordination chemistry, celebrated for its robust and stable chelation with a diverse range of metal ions. The strategic placement of chloro-substituents at the 5 and 5' positions significantly alters the electronic and steric landscape of the ligand, presenting marked advantages in the realm of chemical sensor development.
The electron-withdrawing chlorine atoms amplify the π-acidity of the bipyridine system. This heightened acidity fosters stronger coordination with metal centers and can profoundly influence the photophysical properties of the resultant complex. This often culminates in an enhanced fluorescent or colorimetric response upon analyte binding. Moreover, the chloro groups serve as versatile handles for subsequent functionalization, enabling the covalent linkage of the sensor to solid matrices or the introduction of auxiliary signaling moieties. This inherent adaptability positions this compound as a highly versatile component in the rational design of advanced chemosensors.
Core Application: Fluorescent Chemosensors for Metal Ion Detection
A principal application of this compound lies in the construction of fluorescent "turn-on" or "turn-off" sensors for a variety of metal ions.[1][2] The fundamental mechanism involves the coordination of the bipyridine unit to a metal ion, which in turn modulates the output of a fluorophore.[3]
2.1. Mechanism of Action: A Generalized Model
The operational principle of a fluorescent sensor employing this compound frequently hinges on a Photoinduced Electron Transfer (PET) mechanism. In its uncomplexed state, the lone pair of electrons on the nitrogen atoms of the bipyridine can effectively quench the fluorescence of an adjacent fluorophore. Upon coordination with a metal ion, these electrons are engaged in the metal-ligand bond, thereby impeding the PET process and leading to a restoration or "turn-on" of the fluorophore's emission.
Figure 1: Generalized Photoinduced Electron Transfer (PET) mechanism in a this compound-based fluorescent sensor.
Protocol: Synthesis of a this compound-based Fluorescent Sensor for Zn²⁺
This protocol outlines the synthesis of a representative fluorescent sensor for the detection of Zinc (II) ions, a metal ion of significant biological importance. The synthesis leverages a Suzuki-Miyaura cross-coupling reaction to conjugate the this compound core with a fluorescent reporter molecule.[4][5]
3.1. Materials and Reagents
-
This compound
-
A suitable fluorophore-containing boronic acid or ester (e.g., Bodipy or Coumarin derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard organic synthesis glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
3.2. Synthetic Workflow
Figure 2: Synthetic workflow for the preparation of a this compound-based fluorescent sensor via Suzuki coupling.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the fluorophore-boronic acid derivative (2.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).
-
Solvent and Base Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and aqueous potassium carbonate solution (2M, 4.0 mmol).
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with nitrogen or argon.
-
Reflux: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC using an appropriate eluent system (e.g., hexane/ethyl acetate). The consumption of starting materials and the emergence of a new, often fluorescent, product spot indicates the reaction is proceeding.
-
Workup: Upon completion, cool the reaction to ambient temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired sensor molecule.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and UV-Vis/fluorescence spectroscopy.
Characterization and Performance Evaluation
4.1. Photophysical Properties
A thorough investigation of the photophysical properties is crucial to understanding the sensor's performance.[6][7][8][9]
-
UV-Vis Spectroscopy: Record the absorption spectra of the synthesized sensor in a suitable solvent (e.g., acetonitrile, methanol). Perform a titration by incrementally adding a stock solution of Zn²⁺ (and other metal ions for selectivity assessment) and monitor the changes in the absorption profile.
-
Fluorescence Spectroscopy: Excite the sensor at its absorption maximum and record the emission spectrum. Conduct a fluorescence titration by introducing increasing concentrations of Zn²⁺. A significant enhancement in fluorescence intensity is the expected outcome for a "turn-on" sensor.[10]
4.2. Performance Metrics
The efficacy of the newly synthesized sensor is quantified by a set of key performance metrics.
| Parameter | Description | Experimental Protocol |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Calculated using the 3σ/k method, where σ represents the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve. |
| Selectivity | The sensor's ability to discriminate the target analyte from other potentially interfering species. | Conduct fluorescence titration experiments with a panel of relevant metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺). |
| Binding Constant (Kₐ) | A quantitative measure of the sensor-analyte binding affinity. | Determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Measured relative to a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄). |
Conclusion and Future Perspectives
This compound stands out as a highly effective and versatile platform for the construction of chemical sensors. Its distinct electronic characteristics and synthetic tractability enable the creation of exceptionally sensitive and selective sensing systems for a broad spectrum of analytes. The protocols and methodologies detailed herein offer a robust framework for researchers to innovate and synthesize novel sensors for diverse applications, including environmental surveillance, clinical diagnostics, and pharmaceutical research. Future advancements in this field are anticipated to concentrate on the development of ratiometric and near-infrared sensors based on this scaffold, alongside the integration of these sensors into portable, real-time analytical devices.
References
- BenchChem. (2025). Application Notes and Protocols for Chemical Sensors Based on 5,5'-Dicarboxy-2,2'-bipyridine. BenchChem.
- Chmovzh, T. N., & Paton, R. S. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.
- Fuson, R. C., & Horning, E. C. (1948). 2,2'-Bipyridine. Organic Syntheses, 28, 36.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,3'-Bipyridine Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands. BenchChem.
- Heller, M., & Schubert, U. S. (2003). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 5(10), 1625–1628.
- The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Spectroscopic and photophysical properties.
- Charushin, V. N., Chupakhin, O. N., & Kopchuk, D. S. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6848.
- IUCr Journals. (n.d.). Synthesis, crystal structure and photophysical properties of chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN1)-6-(pyridin-2-yloxy-κN)
- Li, Y. (2017). Synthesis, Application And Spectra Study Of Chemical Reaction Based Fluorescent Probes. (Master's thesis).
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- DeepDyve. (2009). Fluorescent chemosensor based on the conjugated polymer incorporating 2,2′‐bipyridyl moiety for transition metal ions. DeepDyve.
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- Keefe, M. H., Benkstein, K. D., & Hupp, J. T. (2000). Luminescent sensor molecules based on coordinated metals: a review of recent developments. Coordination Chemistry Reviews, 205(1), 201–228.
- Wang, J. (2020). Chemical Reagents for Sensor Design and Development. Sensors, 20(14), 3986.
- Alcock, S. J., Karayannis, M., & Turner, A. P. (1991). The design and development of new chemical sensors for in vivo monitoring. Biosensors & Bioelectronics, 6(8), 647–652.
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The Strategic Application of 5,5'-Dichloro-2,2'-bipyridine in the Precision Engineering of Supramolecular Architectures
Introduction: The Unseen Influence of Halogen Substitution in Supramolecular Design
In the intricate field of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. Among the vast library of organic ligands, 2,2'-bipyridine has long been a cornerstone, prized for its robust chelating ability with a wide array of metal ions. However, the true potential of this scaffold is unlocked through strategic functionalization. This guide focuses on a seemingly modest yet powerful derivative: 5,5'-dichloro-2,2'-bipyridine.
The introduction of chlorine atoms at the 5 and 5' positions is not a trivial modification. These electron-withdrawing substituents subtly alter the electronic properties of the bipyridine core, influencing the stability and redox potential of its metal complexes. More profoundly, the chloro groups can act as directional handles, participating in non-covalent interactions such as halogen bonding, which can be a powerful tool in guiding the topology of the final supramolecular assembly. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the rational design and synthesis of discrete metallacycles and coordination polymers.
Core Principles: Why this compound?
The utility of this compound in supramolecular chemistry stems from a confluence of factors:
-
Modulated Electronic Properties: The electron-withdrawing nature of the chlorine atoms decreases the electron density on the pyridine rings. This can influence the strength of the metal-ligand bond and the electrochemical properties of the resulting complex.
-
Directional Control via Halogen Bonding: The chlorine atoms possess a region of positive electrostatic potential on their outer surface (a σ-hole), which can interact favorably with Lewis bases (e.g., anions, other heteroatoms). This directional "halogen bond" can be exploited to guide the self-assembly process, leading to specific and predictable supramolecular structures.
-
Enhanced Stability and Crystallinity: The presence of chloro-substituents can enhance the thermal and chemical stability of the resulting supramolecular structures. Furthermore, the specific intermolecular interactions they promote can facilitate the growth of high-quality single crystals, which are essential for definitive structural characterization by X-ray diffraction.
-
Versatility in Coordination: Like its parent molecule, this compound readily coordinates with a variety of transition metals, including but not limited to palladium(II), platinum(II), and silver(I), which are commonly employed in the construction of supramolecular architectures.
Application Note I: Synthesis of this compound
The successful application of this ligand begins with its efficient synthesis. While several methods for the synthesis of substituted bipyridines exist, nickel-catalyzed homocoupling of 2,5-dichloropyridine offers a reliable and scalable route.
Protocol 1: Nickel-Catalyzed Homocoupling of 2,5-Dichloropyridine
This protocol is based on established nickel-catalyzed cross-coupling methodologies, adapted for the homocoupling of a heteroaryl chloride[1].
Materials:
-
2,5-Dichloropyridine
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hexanes
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine NiCl₂ (5 mol%), PPh₃ (10 mol%), and excess Zinc dust (2-3 equivalents relative to 2,5-dichloropyridine).
-
Add anhydrous DMF to the flask and stir the mixture at room temperature for 30 minutes. The formation of a dark-colored solution indicates the generation of the active Ni(0) catalyst.
-
Reaction: To the catalyst mixture, add 2,5-dichloropyridine (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of 2 M HCl.
-
Basify the aqueous layer with a saturated NaOH solution until pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
Characterization:
-
¹H NMR: The proton NMR spectrum should show a characteristic set of signals for a symmetrically substituted bipyridine.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry: ESI-MS or GC-MS will confirm the molecular weight of the product.
Application Note II: Construction of a Discrete [2+2] Metallacycle
Coordination-driven self-assembly is a powerful technique for the construction of well-defined, discrete supramolecular architectures[1][2]. This protocol outlines the synthesis of a [2+2] metallacycle using this compound as a linear ditopic ligand and a 180° di-platinum(II) acceptor.
Protocol 2: Synthesis of a [Pt₂(this compound)₂] Metallacycle
Materials:
-
This compound (from Protocol 1)
-
cis-Bis(trifluoromethanesulfonato)bis(triphenylphosphine)platinum(II) (cis-[Pt(PPh₃)₂(OTf)₂])
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetone
Procedure:
-
Preparation of Reactant Solutions:
-
In a clean, dry vial, dissolve this compound (1 equivalent) in acetone.
-
In a separate vial, dissolve cis-[Pt(PPh₃)₂(OTf)₂] (1 equivalent) in acetone.
-
-
Self-Assembly: Slowly add the platinum precursor solution to the ligand solution with continuous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of acetone and then with diethyl ether to remove any unreacted starting materials.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction can often be obtained by slow vapor diffusion of diethyl ether into a concentrated solution of the metallacycle in a polar solvent like nitromethane or by slow evaporation from a DCM/methanol solution.
Characterization:
-
Multinuclear NMR Spectroscopy (¹H, ³¹P{¹H}, ¹⁹⁵Pt):
-
¹H NMR will show a downfield shift of the bipyridine protons upon coordination to the platinum centers.
-
³¹P{¹H} NMR will show a singlet, indicating a single phosphorus environment, often with satellite peaks due to coupling with ¹⁹⁵Pt.
-
¹⁹⁵Pt NMR will show a characteristic resonance for the platinum centers in the metallacycle.
-
-
ESI-Mass Spectrometry: This will confirm the formation of the desired [2+2] assembly by showing peaks corresponding to the intact metallacycle with the loss of counter-ions.
-
Single-Crystal X-ray Diffraction: This provides definitive proof of the structure, confirming the square geometry and revealing intermolecular interactions, including any potential halogen bonds.
Causality Behind Experimental Choices
-
Choice of Metal Precursor: cis-[Pt(PPh₃)₂(OTf)₂] is an excellent choice as it provides a 90° angle between the labile triflate (OTf) ligands. When these are displaced by the nitrogen atoms of two separate bipyridine ligands, the overall geometry is predisposed to form a corner of a square. The bulky triphenylphosphine ligands also provide solubility.
-
Solvent System: The self-assembly is typically carried out in a solvent system that dissolves the starting materials but may be a poorer solvent for the final, larger supramolecular assembly, thus driving the reaction towards the product through precipitation. Acetone or a mixture of chlorinated solvents and more polar solvents are common choices.
-
Stoichiometry: A 1:1 stoichiometric ratio of the ditopic ligand and the 90° metal acceptor is crucial for the clean formation of a [2+2] square-shaped metallacycle.
Visualizing the Assembly
Caption: Coordination-driven self-assembly of a [2+2] metallacycle.
Application Note III: Synthesis of a 1D Coordination Polymer
The ability of this compound to act as a bridging ligand can be utilized to construct infinite one-dimensional coordination polymers. Silver(I) ions are particularly useful in this regard due to their flexible coordination geometries.
Protocol 3: Synthesis of a [Ag(this compound)]n Coordination Polymer
Materials:
-
This compound
-
Silver(I) nitrate (AgNO₃) or Silver(I) trifluoromethanesulfonate (AgOTf)
-
Methanol
-
Diethyl ether
Procedure:
-
Solution Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
In a separate, light-protected vial, dissolve the silver(I) salt (1 equivalent) in the same solvent.
-
-
Reaction: Slowly add the silver(I) solution to the ligand solution with stirring. The formation of a precipitate is typically immediate.
-
Stir the mixture for 1-2 hours at room temperature, protected from light.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of the reaction solvent, followed by diethyl ether.
-
Dry the product under vacuum.
-
Crystallization: Single crystals can often be grown by slow diffusion of a non-coordinating anti-solvent (e.g., diethyl ether) into a dilute solution of the reactants in a coordinating solvent (e.g., methanol or acetonitrile).
Characterization:
-
Infrared (IR) Spectroscopy: Changes in the vibrational modes of the bipyridine ring upon coordination can be observed.
-
Elemental Analysis: To confirm the bulk purity and stoichiometry of the polymer.
-
Single-Crystal X-ray Diffraction: Essential for determining the repeating unit of the polymer, the coordination geometry of the silver ion, and the role of any intermolecular interactions, including Cl···Ag or Cl···Cl contacts.
The Role of Chloro-Substituents in Supramolecular Topology
The presence of chlorine atoms on the bipyridine backbone can significantly influence the final supramolecular architecture through weak, directional interactions.
Sources
Application Notes & Protocols: Strategic Functionalization of 5,5'-Dichloro-2,2'-bipyridine for Advanced Materials Science
Foreword: The Strategic Importance of the 5,5'-Disubstituted 2,2'-Bipyridine Scaffold
The 2,2'-bipyridine (bpy) moiety is a cornerstone in coordination chemistry and materials science. Its robust chelating ability, coupled with a rigid and planar structure, makes it an exemplary building block for a vast array of functional materials. When substituted at the 5,5'-positions, the bipyridine unit transforms from a simple ligand into a versatile, linear, and geometrically well-defined linker. This structural motif is pivotal in the rational design of metal-organic frameworks (MOFs), covalent organic polymers (COPs), photosensitizers, and catalytically active complexes.[1][2]
5,5'-Dichloro-2,2'-bipyridine stands out as a particularly valuable and accessible precursor. The chloro-substituents are not merely passive placeholders; they are reactive handles that unlock a diverse portfolio of chemical transformations. Their electronegativity influences the electronic properties of the bipyridine core, and more importantly, they serve as excellent leaving groups for a variety of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the key functionalization pathways for this compound, offering both the mechanistic rationale and field-tested protocols for its conversion into high-value intermediates for materials synthesis.
Core Functionalization Strategies: A Chemist's Guide
The transformation of the inert C-Cl bond into new, functional linkages is the central challenge and opportunity. The primary methodologies leverage transition-metal catalysis and nucleophilic substitution, each offering distinct advantages.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds
Palladium catalysis is the preeminent tool for C-C bond formation on aryl halides. A critical challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate strongly with the palladium catalyst, leading to catalyst deactivation.[3] The choice of ligand and reaction conditions is therefore paramount to achieving high yields.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile method for introducing aryl, heteroaryl, or vinyl groups.
Causality Behind the Protocol:
-
Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is required. The phosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: Synthesis of 5,5'-Diphenyl-2,2'-bipyridine via Suzuki Coupling
-
Reagent Preparation: To a flame-dried 100 mL Schlenk flask, add this compound (1.12 g, 5.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol, 2.4 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 4.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%).
-
Solvent & Degassing: Add 1,4-dioxane (30 mL) and water (10 mL). Degas the mixture thoroughly by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (gradient elution, hexanes to 4:1 hexanes:ethyl acetate) to yield the product as a white solid.
// Reactants BpyCl [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product BpyR [label="5,5'-Di-R-2,2'-bipyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Node Conditions [label="Pd Catalyst\nBase (e.g., K₂CO₃)\nSolvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges BpyCl -> Conditions [arrowhead=none]; Boronic -> Conditions [arrowhead=none]; Conditions -> BpyR [label="C-C Bond Formation"]; } Caption: Suzuki-Miyaura coupling workflow.
Stille coupling utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin reagents necessitates careful handling and purification. Stepwise functionalization is possible, allowing for the synthesis of asymmetric bipyridines.[1]
Causality Behind the Protocol:
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.
-
Solvent: Anhydrous and oxygen-free solvents like toluene or DMF are crucial to prevent side reactions and catalyst degradation.
-
Stoichiometry: Using a slight excess of the organostannane ensures complete conversion of the dichloro-bipyridine. For asymmetric synthesis, using a sub-stoichiometric amount (e.g., 0.95 equiv) of the first stannane is critical.
Protocol 2: Synthesis of 5-Bromo-5'-trimethylstannyl-2,2'-bipyridine (Illustrative Step)
This protocol is adapted from the synthesis of related dibromo compounds and illustrates the principle for a potential asymmetric synthesis starting from a mixed halo-substituted precursor.[4]
-
Setup: In a glovebox or under a strict nitrogen atmosphere, add 5-bromo-5'-chloro-2,2'-bipyridine (5.0 mmol) and Pd(PPh₃)₄ (144 mg, 0.125 mmol, 2.5 mol%) to a Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (50 mL). Then, add hexamethylditin ((CH₃)₃SnSn(CH₃)₃) (1.64 g, 5.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Heat the mixture to 110 °C for 16 hours.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to isolate the mono-stannylated product. This intermediate can then be used in a subsequent coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
While less common for simple aryl chlorides, the electron-withdrawing nature of the bipyridine nitrogens can activate the C-Cl bonds towards nucleophilic attack, particularly with potent nucleophiles or under forcing conditions.
The introduction of amino groups is highly valuable for creating hydrogen-bonding motifs in supramolecular structures or as anchor points for further derivatization, such as in the synthesis of covalent organic polymers.[5]
Causality Behind the Protocol:
-
Reaction Type: This transformation often proceeds via a copper- or palladium-catalyzed process (Buchwald-Hartwig amination) rather than a direct SNAr, which would require very harsh conditions.
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is used to facilitate the C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and drive the catalytic cycle.
Protocol 3: Synthesis of 5,5'-Diamino-2,2'-bipyridine
-
Setup: To an oven-dried Schlenk tube, add this compound (1.12 g, 5.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd), and Xantphos (174 mg, 0.3 mmol, 6 mol%).
-
Reagents: Add sodium tert-butoxide (1.15 g, 12.0 mmol, 2.4 equiv).
-
Reaction Medium: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (25 mL) and benzophenone imine (2.0 mL, 12.0 mmol, 2.4 equiv) as an ammonia surrogate.
-
Reaction: Heat the mixture at 100 °C for 12 hours. The reaction mixture will typically turn dark.
-
Hydrolysis: Cool the mixture to room temperature. Add 3 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the imine.
-
Work-up: Neutralize the mixture with aqueous NaOH. Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 5,5'-diamino-2,2'-bipyridine.[6]
// Starting Material Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Reaction Types (Nodes) Suzuki [label="Suzuki Coupling\n[R-B(OH)₂]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stille [label="Stille Coupling\n[R-SnBu₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n[R₂NH]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyanation [label="Cyanation\n[CuCN]", fillcolor="#FBBC05", fontcolor="#202124"];
// Products Prod_Aryl [label="5,5'-Diaryl-bpy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Alkyl [label="5,5'-Dialkyl-bpy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Amino [label="5,5'-Diamino-bpy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Cyano [label="5,5'-Dicyano-bpy", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Suzuki; Start -> Stille; Start -> Buchwald; Start -> Cyanation;
Suzuki -> Prod_Aryl; Stille -> Prod_Alkyl; Buchwald -> Prod_Amino; Cyanation -> Prod_Cyano; } Caption: Key functionalization pathways.
Application in Materials Synthesis: From Molecule to Material
The true value of these functionalized bipyridines is realized when they are incorporated into larger, functional architectures.
Ligands for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers. Bipyridine-dicarboxylates are exceptional linkers, offering both a chelating site for post-synthetic metalation and carboxylate groups for framework construction.[7][8]
Synthetic Route: The 5,5'-dichloro precursor can be converted to 5,5'-dicyano-2,2'-bipyridine, which is then hydrolyzed under acidic or basic conditions to yield 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc), a premier ligand for MOF synthesis.[9]
Protocol 4: Synthesis of a Zirconium-based MOF (UiO-67(bpy) Analogue)
-
Reagents: In a 20 mL scintillation vial, combine 2,2'-bipyridine-5,5'-dicarboxylic acid (H₂bpydc) (24.4 mg, 0.1 mmol) and Zirconium(IV) chloride (ZrCl₄) (23.3 mg, 0.1 mmol).
-
Solvent & Modulator: Add N,N-dimethylformamide (DMF) (10 mL) and hydrochloric acid (HCl, 37%, 0.1 mL) as a modulator to control crystal growth.
-
Solvothermal Synthesis: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
Isolation: After cooling to room temperature, a white microcrystalline powder will have formed. Decant the mother liquor.
-
Washing & Activation: Wash the powder with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). To activate the MOF (remove solvent from pores), immerse the solid in chloroform for 3 days, decant, and then heat under high vacuum at 150 °C for 12 hours. The resulting material is UiO-67(bpy), which has accessible bipyridine sites for post-synthetic modification.[7]
Monomers for Functional Polymers
Diamino- or dihydroxy-functionalized bipyridines are excellent monomers for creating condensation polymers like polyamides or polyesters. These materials can possess unique photophysical properties or act as macromolecular ligands for catalysis.[5]
| Functionalized Bipyridine | Co-monomer | Polymer Type | Potential Application |
| 5,5'-Diamino-2,2'-bipyridine | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High-strength fibers, heterogeneous catalysis |
| 5,5'-Bis(4-hydroxyphenyl)-2,2'-bipyridine | Bisphenol A diglycidyl ether | Epoxy Resin | Advanced coatings, composites |
| 5,5'-Diethynyl-2,2'-bipyridine | 1,4-Diiodobenzene | Poly(phenylene ethynylene) | Conjugated polymer for sensors, OLEDs |
Table 1: Examples of functionalized bipyridines as monomers for advanced polymers.
Summary and Outlook
This compound is a versatile and cost-effective platform for accessing a rich variety of disubstituted bipyridines. Mastery of transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions allows researchers to precisely engineer the electronic and steric properties of the bipyridine core. The protocols and principles outlined in this guide serve as a foundation for developing novel ligands and monomers, paving the way for the next generation of advanced materials, from porous frameworks for gas separation to luminescent polymers for optoelectronic devices.
References
-
Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2038-2043. [Link]
-
Wang, Q., et al. (2021). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 19(3), 561-565. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Power of 5-Chloro-2,2'-Bipyridine in Material Science. [Link]
-
MDPI. (2022). Editorial of Special Issue “Synthesis and Molecular Applications of Metal-Organic Frameworks (MOFs)”. Molecules, 27(15), 4991. [Link]
-
JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. YouTube. [Link]
-
ResearchGate. (n.d.). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. [Link]
-
Knochel, P., et al. (2001). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 66(12), 4295-4301. [Link]
-
Winter, A., et al. (2001). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 31(21), 3339-3351. [Link]
-
ResearchGate. (n.d.). 5,5′-Diamino-2,2′-bipyridine: A Versatile Building Block for the Synthesis of Bipyridine/Catechol Ligands That Form Homo- and Heteronuclear Helicates. [Link]
-
Lillerud, K. P., et al. (2014). Integration of accessible secondary metal sites into MOFs for H2S removal. Dalton Transactions, 43(30), 11564-11571. [Link]
-
MDPI. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 26(16), 4991. [Link]
-
Liu, S., et al. (2023). Light- and radical-induced modification of magnetic and magnetocaloric effects in viologen-based lanthanide materials. Chemical Science, 14(38), 10555-10563. [Link]
-
Yaghi, O. M., et al. (2010). Metal Insertion in a Microporous Metal-Organic Framework Lined with 2,2'-Bipyridine. Journal of the American Chemical Society, 132(40), 13973-13975. [Link]
-
Hannon, M. J., et al. (2006). Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. Dalton Transactions, (1), 104-113. [Link]
-
MDPI. (2021). Magnetic Behavior of Luminescent Dinuclear Dysprosium and Terbium Complexes Derived from Phenoxyacetic Acid and 2,2′-Bipyridine. Magnetochemistry, 7(9), 126. [Link]
-
Fang, M., et al. (2014). Two 3-D metal organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Journal of Coordination Chemistry, 67(13), 2280-2286. [Link]
-
Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 648. [Link]
-
Adachi, C., et al. (2020). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 11(20), 5236-5244. [Link]
Sources
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 5,5'-Dichloro-2,2'-bipyridine in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 5,5'-dichloro-2,2'-bipyridine in organic solvents. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your research.
Understanding the Solubility Challenge of this compound
This compound is a key building block in the synthesis of functional materials, ligands for catalysis, and pharmaceutical intermediates. However, its rigid, planar structure and the presence of two chlorine atoms can lead to strong intermolecular interactions in the solid state, resulting in poor solubility in many common organic solvents. This can pose significant challenges during synthesis, purification, and formulation. This guide will walk you through systematic approaches to tackle these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in a common organic solvent for my reaction. What should I do first?
Initial Solvent Screening Table
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potentially soluble, especially with heating. | These solvents have high dielectric constants and can disrupt the intermolecular forces of the solute. Bipyridine derivatives with polar substituents often show some solubility in these solvents.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely to be soluble. | The "like dissolves like" principle suggests that the chlorine atoms on the bipyridine ring will have a favorable interaction with chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to low solubility expected. | These are moderately polar solvents that may dissolve the compound to some extent. |
| Alcohols | Methanol, Ethanol | Low solubility expected. | The ability of alcohols to hydrogen bond might not be as effective in solvating the relatively non-polar regions of the molecule. |
| Non-polar | Toluene, Hexane | Very low to negligible solubility expected. | The polar nitrogen atoms in the bipyridine rings will likely make the compound insoluble in non-polar solvents. |
Troubleshooting Workflow for Initial Dissolution
Caption: Initial troubleshooting workflow for dissolving this compound.
Q2: Heating the solvent isn't helping much. What other techniques can I try?
A2: If increasing the temperature doesn't sufficiently improve solubility, you can explore several other effective techniques. The choice of method will depend on the specific requirements of your experiment.
Advanced Solubility Enhancement Techniques
-
Co-solvency: This is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[2] By mixing a solvent in which the compound has some solubility (even if low) with a "better" solvent, you can create a solvent system with significantly improved solvating power.
-
How it works: A co-solvent can reduce the polarity of a highly polar solvent or increase the polarity of a less polar one, making the overall solvent mixture more compatible with the solute. It can also disrupt the solvent's self-association, creating cavities for the solute molecules.
-
Practical approach: Start with a solvent in which this compound shows some solubility (e.g., DMF or DCM). Then, titrate in a second solvent (the co-solvent) while observing the dissolution. Common co-solvent pairs include DMF/DCM, THF/DCM, or even a small amount of a polar aprotic solvent in a less polar one.
-
-
Use of Solubility Enhancers: For certain applications, particularly in formulation development, solubility enhancers can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate non-polar parts of a molecule within their hydrophobic cavity, while their hydrophilic exterior allows the entire complex to be soluble in aqueous solutions. This is more relevant for aqueous systems but can sometimes be adapted for specific organic solvent systems.
-
Surfactants: These can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility. This is also more common in aqueous or mixed aqueous-organic systems.
-
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH is a very effective method for compounds with ionizable functional groups.[2] this compound is a weak base due to the lone pairs of electrons on the nitrogen atoms. Therefore, in the presence of an acid, it can be protonated to form a salt, which is generally more soluble in polar solvents.
-
When to use this: This technique is suitable for reactions or formulations where the presence of an acid is acceptable and will not interfere with downstream processes.
-
How to do it: Add a small amount of a suitable acid (e.g., hydrochloric acid, trifluoroacetic acid) to a suspension of the compound in a polar solvent. The formation of the bipyridinium salt should lead to its dissolution.
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for choosing a solubility enhancement method.
Experimental Protocols
Here are detailed step-by-step methodologies for the key solubility enhancement techniques.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most promising single solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, DCM, Chloroform, THF, Methanol, Toluene)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Hotplate
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Stir the mixtures at room temperature for 30 minutes.
-
Visually inspect each vial for dissolution. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).
-
For the vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 40-50 °C) while stirring and observe any changes in solubility. Caution: Ensure proper ventilation and be aware of the boiling points of the solvents.
-
Record your observations at the elevated temperature.
Protocol 2: Co-solvent System Development
Objective: To develop a binary solvent mixture that effectively dissolves this compound.
Materials:
-
This compound
-
Two miscible organic solvents (a "poor" solvent and a "good" solvent identified from Protocol 1)
-
Graduated cylinders or pipettes
-
Stirring vessel
Procedure:
-
Suspend a known amount of this compound in a measured volume of the "poor" solvent.
-
While stirring, slowly add the "good" solvent in small increments.
-
After each addition, allow the mixture to stir for a few minutes and observe the solubility.
-
Continue adding the "good" solvent until the compound is completely dissolved.
-
Record the final ratio of the two solvents. This ratio represents an effective co-solvent system for your desired concentration.
References
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Accessed January 21, 2026. [Link]
-
Solubility of Things. 2,2'-Bipyridine. Accessed January 21, 2026. [Link]
-
Synthetic Communications. Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Accessed January 21, 2026. [Link]
-
PubChem. 2,2'-Bipyridine. Accessed January 21, 2026. [Link]
-
ResearchGate. What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Accessed January 21, 2026. [Link]
-
ResearchGate. Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling | Request PDF. Accessed January 21, 2026. [Link]
-
NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Accessed January 21, 2026. [Link]
- OSTI.GOV. Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4' - OSTI.GOV. Accessed January 21, 2026. https://www.osti.gov/biblio/989269
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Accessed January 21, 2026. [Link]
Sources
Technical Support Center: Purification of Crude 5,5'-dichloro-2,2'-bipyridine
Welcome to the technical support center for the purification of crude 5,5'-dichloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound for your research and development needs.
I. Understanding the Purification Challenge
The purification of this compound, a crucial ligand in coordination chemistry and materials science, often presents challenges due to the presence of structurally similar impurities. The nature of these impurities is intrinsically linked to the synthetic route employed. A common synthetic pathway is the nickel- or palladium-catalyzed homocoupling of 2,5-dichloropyridine. This process can lead to several byproducts that require robust purification strategies for their removal.
Common Impurities:
-
Unreacted Starting Material: 2,5-dichloropyridine
-
Mono-chlorinated byproduct: 5-chloro-2,2'-bipyridine
-
Isomeric byproducts: Other positional isomers of dichloro-2,2'-bipyridine
-
Catalyst Residues: Residual nickel or palladium complexes
This guide provides a systematic approach to tackling these purification challenges using recrystallization, column chromatography, and sublimation.
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a discolored solid. What is the likely cause?
A1: Discoloration in the crude product is often due to residual metal catalysts (e.g., nickel or palladium complexes) used in the coupling synthesis. These colored impurities are typically highly polar and can often be effectively removed by passing a solution of the crude product through a short plug of silica gel or by column chromatography.
Q2: I am having difficulty dissolving my crude product for purification. What solvents are recommended?
A2: Halogenated bipyridines can exhibit limited solubility in common non-polar solvents. For recrystallization and column chromatography, it is advisable to start with more polar organic solvents. Dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate are good starting points for solubility tests. For particularly insoluble samples, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although their high boiling points can complicate product isolation. The solubility of related bipyridine derivatives can be poor in many common organic solvents, so a systematic solubility study is recommended[1][2].
Q3: After purification, my product's melting point is broad. What does this indicate?
A3: A broad melting point range is a classic indicator of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps are necessary to obtain a sharp melting point, which is characteristic of a pure substance.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp and consistent melting point is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
III. Purification Workflow
The choice of purification technique depends on the nature and quantity of the impurities. The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
IV. Troubleshooting Guides
A. Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities when the initial purity of the crude product is relatively high (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Heat the tubes that did not show good solubility at room temperature. If the compound dissolves when hot, it is a potential recrystallization solvent.
-
For solvent mixtures, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or THF) and then add a less polar solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) dropwise until turbidity is observed. Heat to redissolve. Common successful mixtures for bipyridine derivatives include diethyl ether-methanol and diethyl ether-petroleum ether[3].
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.
-
If colored impurities persist, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture. |
| No Crystal Formation | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a small amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and filter before cooling. |
B. Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities and is ideal when the crude product contains multiple impurities or is of low initial purity.
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable eluent system.
-
A good solvent system will give the desired product a retention factor (Rf) of approximately 0.3[4].
-
Common starting eluent systems for bipyridine derivatives are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane[5].
-
-
Column Packing:
-
Pack a glass column with silica gel (particle size 40-63 µm) as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for compounds with limited solubility, "dry loading" is recommended. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate eluent system. Column overloading. | Optimize the eluent system using TLC to achieve better separation of spots. Use a larger column or a smaller amount of crude product. |
| Peak Tailing | Strong interaction between the basic nitrogen atoms of the bipyridine and acidic silanol groups on the silica gel. | Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent to block the active sites on the silica gel. |
| Compound Crashing on Column | The compound is not sufficiently soluble in the eluent. | Use a more polar eluent system. If the compound was loaded in a different solvent, ensure it is miscible with the eluent. |
| No Elution of Product | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). A common gradient is from pure hexanes to a mixture of hexanes and ethyl acetate. |
C. Sublimation
Sublimation is a powerful purification technique for compounds that can transition directly from the solid to the gas phase without melting. It is particularly effective for removing non-volatile impurities.
Experimental Protocol: Vacuum Sublimation
Based on the successful sublimation of the structurally similar 5,5'-dicyano-2,2'-bipyridine, the following conditions can be used as a starting point[6].
-
Apparatus Setup:
-
Place the crude this compound in a sublimation apparatus.
-
Ensure the cold finger is properly positioned and connected to a cooling source (e.g., a circulating water bath).
-
-
Sublimation Conditions:
-
Evacuate the apparatus to a pressure of approximately 0.2 mbar.
-
Gradually heat the apparatus to around 180 °C. The optimal temperature may need to be determined empirically and should be below the compound's melting point.
-
-
Product Collection:
-
The purified product will sublime and deposit on the cold finger as a crystalline solid.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Carefully scrape the purified product from the cold finger.
-
Troubleshooting Sublimation
| Problem | Potential Cause | Solution |
| Low Yield | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Ensure the vacuum system is leak-tight and achieving the target pressure. |
| Product Decomposition | The temperature is too high. | Reduce the sublimation temperature. A lower pressure may allow for sublimation at a lower temperature. |
| Product Not Depositing on Cold Finger | The temperature gradient between the heating source and the cold finger is not large enough. | Ensure the cold finger is adequately cooled. |
V. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
Expected Analytical Data:
| Technique | Expected Result for Pure this compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is expected. The analogous 5,5'-dimethyl-2,2'-bipyridine has a melting point of 111-112 °C. The dichloro- derivative is expected to have a higher melting point. |
| ¹H NMR | The spectrum should be symmetrical. Based on the spectrum of 5,5'-dimethyl-2,2'-bipyridine, three distinct signals are expected in the aromatic region, each integrating to 2 protons[7]. The chemical shifts will be influenced by the electron-withdrawing chloro groups. |
| ¹³C NMR | Six distinct signals are expected in the aromatic region. The chemical shifts of carbons bearing chlorine atoms will be significantly downfield. |
VI. Troubleshooting Decision Tree
The following diagram provides a decision-making framework for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification of this compound.
VII. References
-
Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. Retrieved January 21, 2026, from [Link]
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Gagnon, A., & Bérubé, G. (2006). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. Synthetic Communications, 36(18), 2639-2646. [Link]
-
Zhang, W.-B., et al. (2014). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 12(41), 8176-8180. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved January 21, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 21, 2026, from [Link]
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Sasse, W. H. F. (1966). 2,2'-Bipyridine. Organic Syntheses, 46, 5. [Link]
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Joshi, N., et al. (2011). 5,5′-Dichloro-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 21, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 21, 2026, from [Link]
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Rodriguez, A. R., et al. (2014). Synthesis and structural features of [4,4'-diisopropoxyester-2,2'-bipyridine], [dichloro(4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II)] and [bis(triphenylphosphine) (4,4'-diisopropoxyester-2,2'-bipyridine)platinum(II)] bis(hexafluorophosphate). Journal of Coordination Chemistry, 67(15), 2533-2547. [Link]
-
Chegg. (2023). Include a copy of the 1H-NMR spectra for the product(2,5-dichloro-2,5-dimethylhexane). Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Optimizing Catalysis with 5,5'-Dichloro-2,2'-Bipyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-dichloro-2,2'-bipyridine ligands. This guide is designed to provide in-depth, field-proven insights to help you optimize your catalytic reactions and troubleshoot common issues. As an electron-deficient ligand, this compound offers unique advantages in catalysis, particularly by influencing the kinetics of key elementary steps. This resource will help you harness its full potential.
Section 1: Understanding the Role of this compound (Cl₂-bpy)
The this compound ligand is a powerful tool in transition metal catalysis. Its defining feature is the presence of two electron-withdrawing chloride groups on the bipyridine backbone. This modification significantly alters the electronic properties of the ligand compared to unsubstituted 2,2'-bipyridine.
When coordinated to a metal center, such as palladium, this electron-deficient nature makes the metal more electrophilic. This has profound implications for the catalytic cycle, most notably by accelerating the reductive elimination step.[1][2] This is the final, product-forming step in many cross-coupling reactions, and accelerating it can be crucial for achieving high yields, preventing catalyst decomposition, and minimizing side reactions.
Caption: Palladium cross-coupling cycle highlighting the key steps.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over unsubstituted 2,2'-bipyridine?
The primary reason is to accelerate the reductive elimination step. In many catalytic cycles, this is the rate-limiting step. By using an electron-deficient ligand like Cl₂-bpy, you can facilitate the formation of the final C-C or C-heteroatom bond from the metal center.[1][2] This can be particularly advantageous in:
-
Challenging Couplings: When coupling sterically hindered or electron-rich partners, reductive elimination can be slow. Cl₂-bpy can help overcome this kinetic barrier.
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Suppressing Side Reactions: Faster reductive elimination can outcompete undesirable side reactions like β-hydride elimination, which is a common decomposition pathway.
In contrast, electron-donating ligands tend to accelerate the initial oxidative addition step but can slow down reductive elimination. The choice of ligand electronics allows for fine-tuning of the catalytic cycle based on which step is rate-limiting for your specific transformation.
Q2: What are the most common applications for this ligand?
Cl₂-bpy and its derivatives are versatile and have been employed in a variety of transition metal-catalyzed reactions, including:
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Palladium-catalyzed Cross-Coupling: Suzuki-Miyaura, Negishi, Buchwald-Hartwig amination, and Sonogashira reactions are common applications.[3][4]
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Nickel-catalyzed Reactions: Cross-electrophile couplings often utilize bipyridine ligands, and tuning the electronics can significantly impact catalyst performance and stability.[5][6]
-
Copper-catalyzed Reactions: Various Cu-catalyzed transformations can benefit from the unique properties of substituted bipyridine ligands.
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C-H Functionalization/Activation: The ligand's properties can influence the efficiency and selectivity of direct C-H bond functionalization.[7]
Q3: How do the chloro-substituents affect catalyst stability?
The effect is multifaceted. The electron-withdrawing groups make the metal center more electrophilic, which can increase its susceptibility to nucleophilic attack. However, these ligands are oxidatively stable and can help prevent the aggregation of the metal into inactive nanoparticles (e.g., Pd black), a common catalyst deactivation pathway.[8] The increased rate of reductive elimination also means the catalyst spends less time in a potentially unstable intermediate state, which can improve overall catalyst lifetime and turnover number.
Q4: What are typical catalyst and ligand loadings?
Catalyst loadings are highly reaction-dependent but generally fall within the 0.5 to 5 mol% range for palladium-catalyzed reactions in academic settings.[9][10] The ligand-to-metal ratio is also critical. A 1:1 to 1.2:1 ratio of bipyridine ligand to metal precursor is a common starting point. A slight excess of the ligand can help ensure full coordination and stabilize the active species, but a large excess can sometimes be detrimental by occupying coordination sites needed for the substrates.
| Parameter | Typical Range | Notes |
| Pd Precatalyst Loading | 0.5 - 5 mol% | Can be higher for difficult substrates or lower for highly efficient reactions.[9] |
| Ligand:Metal Ratio | 1:1 to 1.2:1 | A large excess of ligand can sometimes inhibit catalysis. |
| Base | 2 - 3 equivalents | Must be strong enough for the specific coupling type (e.g., K₃PO₄, K₂CO₃).[11] |
| Temperature | 60 - 120 °C | Higher temperatures may be needed for slow oxidative addition but can risk catalyst decomposition. |
Section 3: Troubleshooting Guide
Even with an optimized system, challenges can arise. This guide addresses specific experimental issues in a question-and-answer format.
Caption: Troubleshooting workflow for a low-yield cross-coupling reaction.
Problem: Low or No Product Yield with Starting Material Recovery
Q: My reaction shows very low conversion after the specified time. Analysis (TLC, GC-MS, NMR) confirms the presence of unreacted starting materials. What should I investigate?
This is the most common issue and typically points to a problem with catalyst activity or a slow step in the catalytic cycle.
-
Potential Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing can lead to oxidation and deactivation before the reaction even begins. Similarly, the Pd(II) precatalyst may not have been efficiently reduced to the active Pd(0) state. The appearance of black precipitate (palladium black) early in the reaction is a strong indicator of catalyst decomposition.[12]
-
Troubleshooting Steps:
-
Improve Degassing: Ensure your solvent is thoroughly degassed using a robust method like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Check Reagent Purity: Use high-purity, dry reagents and solvents. Water content can be critical; while Suzuki couplings often need some water, other steps can be inhibited by too much.[11]
-
Verify Precatalyst: Use a reliable, commercially available precatalyst. If you suspect issues with precatalyst reduction, consider one that forms the active species more readily.
-
-
-
Potential Cause 2: Slow Oxidative Addition
-
Explanation: While Cl₂-bpy is electron-deficient, which can slightly slow oxidative addition, this step is particularly challenging for unreactive electrophiles like aryl chlorides or electron-rich aryl bromides.[13]
-
Troubleshooting Steps:
-
Increase Temperature: Raising the reaction temperature is the most direct way to increase the rate of oxidative addition. Monitor for any signs of catalyst decomposition at higher temperatures.
-
Switch Electrophile: If possible, switch to a more reactive halide. The general reactivity order is I > Br > OTf >> Cl.[13]
-
-
-
Potential Cause 3: Inefficient Transmetalation (e.g., in Suzuki or Negishi Coupling)
-
Explanation: This step involves the transfer of the R² group from an organometallic reagent to the palladium center. Its efficiency is highly dependent on the base, solvent, and the quality of the organometallic reagent. For Suzuki couplings, the base is crucial for activating the boronic acid.[11]
-
Troubleshooting Steps:
-
Screen Bases: The choice of base is critical. If a mild base like NaHCO₃ or K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.
-
Check Organometallic Reagent: Boronic acids can degrade over time. Use fresh or recently purchased reagents. Organozinc or organotin reagents should be handled under strictly inert conditions.
-
Optimize Solvent System: For Suzuki reactions in anhydrous solvents like dioxane or toluene, the addition of a small amount of water is often necessary to facilitate the transmetalation step.
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-
Problem: Significant Byproduct Formation
Q: My reaction yields the desired product, but I'm also seeing significant byproducts like homocoupled boronic acid (R²-R²) or dehalogenated starting material (R¹-H). How can I suppress these?
-
Potential Cause 1: Homocoupling of Organometallic Reagent (e.g., R²-R²)
-
Explanation: This side reaction is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent. It can also occur if the transmetalation is much faster than the oxidative addition of the aryl halide to the Pd(0) center.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Slow Addition: Consider adding the organometallic reagent via syringe pump over a period of time to keep its instantaneous concentration low.
-
-
-
Potential Cause 2: Hydrodehalogenation (Formation of R¹-H)
-
Explanation: This occurs when the aryl halide is converted to the corresponding arene. This pathway can be promoted by proton sources (like water or alcohols) in the reaction mixture, especially if reductive elimination is competitive with other pathways.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Re-evaluate Base/Solvent: Some base and solvent combinations are more prone to promoting this side reaction. Consider screening alternatives.
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-
Section 4: Experimental Protocol Example
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point. Optimal conditions (temperature, base, solvent) must be determined for each specific substrate combination.
-
Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the This compound ligand (0.022 mmol, 2.2 mol%).
-
-
Reaction Setup (under inert atmosphere):
-
Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst and ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Via syringe, add the degassed solvent (e.g., Dioxane/H₂O 10:1, 5 mL).
-
Ensure the inert gas atmosphere is maintained (e.g., by using a balloon or a manifold).
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) by taking small aliquots under inert conditions.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Section 5: References
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Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]
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Yamamoto, T., et al. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics.
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Roediger, S., et al. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. Journal of the American Chemical Society. [Link]
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Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
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Valdez, C. N., et al. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis. [Link]
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Ringenberg, M. R., et al. Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. Inorganic Chemistry.
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Roediger, S., et al. Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]
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Cometto, C., et al. Mechanistic Study of Tungsten Bipyridyl Tetracarbonyl Electrocatalysts for CO2 Fixation: Exploring the Roles of Explicit Proton Sources and Substituent Effects. ACS Catalysis.
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Raab, T. J., et al. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society.
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Nunes, G. G., et al. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. Chemistry – A European Journal.
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Torborg, C., & Beller, M. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Advanced Synthesis & Catalysis.
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Blue, E. D., et al. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. [Link]
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Berlin, C. Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses. [Link]
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Synthesis, Characterization, and Cytotoxicity of Palladium(II) Complexes With Diimine/Diamine and N-Carbonyl-L-Phenylalanine Dianion. Sci-Hub.
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Jessiman, A. S., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Wang, Y., et al. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry. [Link]
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Park, S., et al. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.
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Synthesis and application of new bipyridine ligands. Request PDF. [Link]
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Reddit discussion on troubleshooting a failed Suzuki coupling. Reddit. [Link]
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Stoccoro, S., et al. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. [Link]
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Soro, B., et al. Effects of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2'-bipyridine complexes in CO/4-tert-butylstyrene copolymerization. Journal of Organometallic Chemistry.
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White, P. B. Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison.
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Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. EngagedScholarship@CSU. [Link]
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Liu, W., et al. Synthesis, characterization and cytotoxicity of mixed-ligand complexes of palladium(II) with aromatic diimine and 4-toluenesulfonyl-L-amino acid dianion. European Journal of Medicinal Chemistry.
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
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Jessiman, A. S., et al. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [Link]
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Liu, W., et al. Synthesis, characterization and cytotoxicity of mixed-ligand complexes of palladium(II) with 2, 2'-biquinoline/1, 4-diaminobutane and 4-toluenesulfonyl-L-amino acid dianion. European Journal of Medicinal Chemistry.
-
Sampson, M. D., et al. Manganese catalysts with bulky bipyridine ligands for the electrocatalytic reduction of carbon dioxide: eliminating dimerization and altering catalysis. Journal of the American Chemical Society.
-
Reddit discussion on struggling with a Suzuki Reaction. Reddit. [Link]
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Sampson, M. D., et al. Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. Journal of the American Chemical Society. [Link]
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Raab, T. J., & Doyle, A. G. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. The Doyle Group. [Link]
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Botella, L., & Nájera, C. Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. Request PDF. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. ResearchGate. [Link]
-
THÈSE. ResearchGate. [Link]
Sources
- 1. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
identifying common impurities in 5,5'-dichloro-2,2'-bipyridine synthesis
Welcome to the technical support guide for the synthesis of 5,5'-dichloro-2,2'-bipyridine. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical ligand in their work. The synthesis of substituted bipyridines, while well-established, is often plagued by common, and sometimes persistent, impurities that can complicate downstream applications.
This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms, enabling you to proactively mitigate issues and ensure the synthesis of high-purity material. We will focus primarily on the widely-used Nickel(0)-catalyzed homocoupling of a 2-halo-5-chloropyridine, as this method offers a robust and scalable route to the target compound.[1][2]
Section 1: Overview of the Primary Synthetic Route: Ni(0)-Catalyzed Homocoupling
The most common and efficient method for preparing symmetrically substituted 2,2'-bipyridines is the reductive homocoupling of a 2-halopyridine derivative. This reaction is typically catalyzed by a Ni(0) complex, which is conveniently generated in situ from a stable Ni(II) salt (e.g., NiCl₂) and a stoichiometric reductant, such as zinc powder. Triphenylphosphine (PPh₃) is almost universally employed as a supporting ligand to stabilize the active Ni(0) species and facilitate the catalytic cycle.[1]
The generalized reaction is as follows:
2 x (5-chloro-2-halopyridine) + Ni(II) catalyst, PPh₃, Zn -> this compound + ZnX₂
The catalytic cycle is a foundational concept in understanding both product formation and the genesis of impurities.
Caption: Catalytic cycle for Ni(0)-mediated homocoupling of aryl halides.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction is sluggish or incomplete. My analysis shows a significant amount of unreacted 2-bromo-5-chloropyridine. What went wrong?
A1: Incomplete conversion is a classic problem often traced back to the deactivation or insufficient generation of the active Ni(0) catalyst. The cause is typically multifactorial.
Causality: The Ni(0) species is highly reactive and sensitive to oxidation. The zinc reductant must be sufficiently active to reduce the Ni(II) precursor to the active Ni(0) state. Any failure in this initial step will prevent the catalytic cycle from starting efficiently.
Troubleshooting Steps:
-
Zinc Activation: Commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed immediately before use. A brief wash with dilute HCl, followed by rinsing with water, ethanol, and finally ether, and drying under vacuum is a standard and highly effective activation procedure.
-
Inert Atmosphere: The entire reaction, from solvent addition to workup, must be conducted under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen will rapidly oxidize the Ni(0) catalyst and the PPh₃ ligand, halting the reaction.
-
Solvent Purity: Ensure your solvent (typically DMF or DMAc) is anhydrous. Water can react with the organometallic intermediates and contribute to catalyst deactivation.
-
Reagent Stoichiometry: An excess of triphenylphosphine is often used, but a large excess can sometimes inhibit the reaction.[1] Conversely, too little PPh₃ may not adequately stabilize the Ni(0) species.
| Parameter | Standard Condition | Troubleshooting Action |
| Zinc | 2-3 equivalents | Activate with dilute HCl before use. Ensure it is a fine powder. |
| Atmosphere | Argon / Nitrogen | Degas solvent and maintain a positive pressure of inert gas throughout. |
| Temperature | 60-80 °C | Ensure consistent heating. Check for temperature gradients in the reactor. |
| NiCl₂/PPh₃ Ratio | ~1:4 | Verify stoichiometry. Use high-purity, anhydrous NiCl₂. |
Q2: My crude product is contaminated with a highly crystalline, non-polar impurity that is difficult to remove by chromatography. NMR analysis confirms it is triphenylphosphine oxide (OPPh₃). How do I deal with this?
A2: The formation of triphenylphosphine oxide (OPPh₃) is arguably the most common and frustrating issue in this synthesis.
Causality: PPh₃ is an excellent oxygen scavenger. It readily reacts with any trace oxygen present in the reaction, or more commonly, with oxides on the surface of the zinc or during aqueous workup if air is not excluded. Its polarity is similar enough to the product to make chromatographic separation tedious, and its high crystallinity can cause it to co-precipitate with the desired product.
Prevention and Removal Strategy:
-
Prevention (Primary Strategy): The most effective approach is rigorous exclusion of air at all stages. Use degassed solvents and maintain a strict inert atmosphere.
-
Removal (Secondary Strategy): A highly effective method for removing OPPh₃ leverages the basicity of the bipyridine product. The protocol below outlines an acid-base extraction.
Protocol: OPPh₃ Removal via Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Extraction: Extract the organic layer with 1M Hydrochloric Acid (3 x volumes). The basic nitrogen atoms of the this compound will be protonated, forming a hydrochloride salt that is soluble in the aqueous acidic phase. The neutral OPPh₃ will remain in the organic layer.
-
Separation: Separate the layers. Retain the aqueous (acidic) layer , which now contains your product. The organic layer containing OPPh₃ can be discarded.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. The protonated bipyridine will be neutralized and precipitate or form an oil.
-
Final Extraction: Extract the now basic aqueous layer with fresh DCM (3 x volumes). The neutral product will move back into the organic phase.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield OPPh₃-free product.
Q3: My mass spectrometry analysis shows peaks corresponding to monochloro-bipyridine (C₁₀H₇ClN₂) and even unsubstituted 2,2'-bipyridine (C₁₀H₈N₂). Where do these come from?
A3: These are products of hydrodehalogenation, a common side reaction in palladium and nickel-catalyzed cross-couplings. [3]
Causality: This occurs when an aryl-metal intermediate (Ar-Ni-X) in the catalytic cycle is intercepted by a proton source (e.g., residual water in the solvent, acidic impurities) before it can undergo reductive elimination. The intermediate is protonated, cleaving the C-Ni bond and replacing the halogen with a hydrogen atom. The formation of unsubstituted bipyridine suggests this process occurred on both rings.
Caption: Competing pathways leading to desired product vs. impurity.
Mitigation Strategies:
-
Anhydrous Conditions: Use high-purity, anhydrous solvents. If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂ for DMF).
-
Reagent Quality: Ensure starting materials and reagents are dry.
-
Non-protic Base: While not always used in this specific reaction, in other cross-couplings, the choice of base is critical. Using a non-protic base can sometimes minimize this side reaction.
Q4: My final product has a persistent green or brown color, suggesting residual metal contamination. How can I obtain a pure, white solid?
A4: Color in the final product is almost always due to residual transition metals (Nickel in this case) complexed to the bipyridine product. Bipyridines are excellent chelating ligands, making the removal of the last traces of the catalyst challenging.
Causality: The product, this compound, can form stable, colored complexes with Ni(II) ions. If the workup does not effectively remove all the nickel salts, they will persist through purification.
Purification Protocol for Metal Removal:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the crude reaction mixture with an aqueous solution of EDTA or ammonium chloride can help sequester and remove the bulk of the metal salts.
-
Silica Gel Chromatography: Standard silica gel chromatography is often effective. However, residual metals can sometimes streak on the column. Pre-treating the silica gel by slurrying it in the eluent containing a small amount of a mild base like triethylamine (~1%) can help passivate acidic sites on the silica and improve separation.
-
Recrystallization: This is a powerful technique for achieving high purity. A suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes) should be identified. The pure product should crystallize as a white to off-white solid, leaving colored, metal-containing impurities in the mother liquor.
-
Activated Carbon: For stubborn color, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes, followed by hot filtration through a pad of Celite®, can effectively adsorb colored impurities.
Section 3: Summary of Common Impurities
The following table summarizes the key impurities, their identification, and source.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Source | Analytical Signature (LC-MS) |
| 2-Bromo-5-chloropyridine | C₅H₃BrClN | 192.44 | Unreacted starting material | M+ peak at m/z 191/193/195 (characteristic Br/Cl isotope pattern) |
| Triphenylphosphine oxide | (C₆H₅)₃PO | 278.28 | Oxidation of PPh₃ ligand | M+ peak at m/z 279 [M+H]⁺ |
| 5-Chloro-2,2'-bipyridine | C₁₀H₇ClN₂ | 190.63 | Hydrodehalogenation side reaction | M+ peak at m/z 191/193 [M+H]⁺ |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | Complete hydrodehalogenation | M+ peak at m/z 157 [M+H]⁺ |
| Nickel-Bipyridine Complex | [(C₁₀H₆Cl₂N₂)ₓNi]ⁿ⁺ | Variable | Incomplete removal of catalyst | Broad peaks, colored fractions, ICP-MS confirmation |
Section 4: References
-
Janiak, C., Deblon, S., & Wu, H.-P. (2010). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 31(21), 3341-3350. [Link]
-
Snieckus, V. et al. (2004). 2,2'-Bipyridine. Organic Syntheses, Coll. Vol. 10, p.114 (2004); Vol. 79, p.159 (2002). [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Relaying catalysis: a new concept for asymmetric synthesis. Nature, 446(7134), 395-403. (General reference for catalysis concepts). [Link]
-
Zhdankin, V. V., & Gvozdik, N. Y. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Okano, K., & Mori, A. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]
-
Smith, G. B. et al. (2004). 5-methyl-2,2'-bipyridine. Organic Syntheses, 81, 213. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General reference for cross-coupling). [Link]
-
Reddy, M. S. et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 3, 13. [Link]
Sources
stability of 5,5'-dichloro-2,2'-bipyridine complexes under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-dichloro-2,2'-bipyridine and its metal complexes. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of these complexes, particularly under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose experimental issues, and ensure the integrity of your results.
Section 1: Understanding the Core Chemistry
The stability of a metal complex is a critical parameter, influencing its utility in applications ranging from catalysis to medicinal chemistry.[1][2] The this compound ligand, a derivative of 2,2'-bipyridine, is a robust chelating agent that forms stable five-membered rings with metal ions.[1] However, the stability of these complexes is not absolute and is significantly influenced by the experimental conditions, most notably pH.
The electron-withdrawing nature of the two chlorine atoms on the bipyridine rings can influence the basicity of the nitrogen atoms. This, in turn, can affect the stability constant of the resulting metal complex compared to unsubstituted bipyridine complexes.[3]
The Influence of pH: A Balancing Act
The pH of the medium plays a pivotal role in the stability of this compound complexes. This is primarily due to the protonation-deprotonation equilibrium of the ligand's nitrogen atoms.
-
Under Acidic Conditions: In acidic solutions, the nitrogen atoms of the bipyridine ligand can become protonated. This protonation can compete with the coordination of the metal ion, potentially leading to ligand dissociation and decomposition of the complex.[4][5] The extent of this effect is dependent on the pKa of the ligand and the stability constant of the complex.
-
Under Basic Conditions: In basic solutions, the primary concern is often the precipitation of metal hydroxides, which can disrupt the complex equilibrium. For some metal ions, highly basic conditions can also lead to hydrolysis of the ligand or the complex itself.
Section 2: Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with this compound complexes under varying pH conditions.
Issue 1: Low Yield or No Formation of the Metal Complex
Symptoms:
-
The expected colored complex does not form upon addition of the metal salt to the ligand solution.
-
The isolated product is primarily the unreacted ligand or metal salt.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The formation of many bipyridine complexes is pH-dependent.[1] Extreme pH values can either protonate the ligand (acidic) or precipitate the metal hydroxide (basic), preventing complexation. | Adjust the pH of the reaction mixture to a neutral or slightly acidic range (pH 4-7) using a suitable buffer. The optimal pH will depend on the specific metal ion. |
| Solvent Choice | The solubility of both the ligand and the metal salt is crucial for complex formation.[6][7] If either reactant has poor solubility in the chosen solvent, the reaction will be slow or incomplete. | Use a solvent system in which both the ligand and the metal salt are soluble. Alcohols like methanol or ethanol are often good starting points.[6] For poorly soluble components, consider using DMF or DMSO.[7] |
| Stoichiometry | Inaccurate molar ratios of the ligand and metal salt can lead to incomplete reaction and low yields.[6] | Ensure precise weighing of both the this compound ligand and the metal salt. A slight excess of the ligand can sometimes be beneficial.[6] |
Workflow for Troubleshooting Low Yield:
Caption: Workflow for assessing complex stability via UV-Vis.
References
-
Irving, H., & Mellor, D. H. (1962). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Journal of Chemistry, 40(1), 1-12. Retrieved from [Link]
-
Lalor, G. C., & Martin, S. (1969). Electrochemistry and hydrolysis kinetics of the 2,2'-bipyridine complexes of iron(III) and iron(II). Inorganic Chemistry, 8(3), 608-611. Retrieved from [Link]
- El-Sherif, A. A., & Shoukry, M. M. (2016). Studies of Binary Complexes of Metal Ions with 2,2-Bipyridyl by Potentiometry. Journal of Chemical and Pharmaceutical Research, 8(8), 84-90.
-
Hannon, M. J., et al. (2005). Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. Dalton Transactions, (13), 2277-2286. Retrieved from [Link]
-
Hamdamova, D. R., et al. (2023). Determination of Stability Constant of Fe(II) Bipyridine Complex. Global Scientific Journal, 11(5), 2838-2844. Retrieved from [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2819. Retrieved from [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2819. Retrieved from [Link]
-
ResearchGate. (2021). How to find a better solution for the solubility of metal complexes?. Retrieved from [Link]
-
Hannon, M. J., et al. (2005). Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. Dalton Transactions, (13), 2277-2286. Retrieved from [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of 5,5′-aminoacido-substituted 2,2′-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
preventing ligand degradation in 5,5'-dichloro-2,2'-bipyridine catalyzed reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 5,5'-dichloro-2,2'-bipyridine as a ligand in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a focus on preventing ligand degradation and ensuring robust catalytic performance.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by a complex with this compound is sluggish or stalls completely. What are the initial checks I should perform?
A1: A sluggish or stalled reaction can stem from several factors beyond ligand degradation. Before focusing on the ligand, it is crucial to verify the integrity of your entire reaction setup. First, confirm the purity of all reagents and solvents, as impurities can act as catalyst poisons. Ensure that you are employing rigorous air-free techniques, such as using a glovebox or Schlenk line, as many catalytic systems are sensitive to air and moisture. Re-evaluate the catalyst loading; insufficient catalyst will naturally lead to lower reaction rates. Finally, confirm that the reaction temperature and pressure are optimal for the specific transformation you are performing.
Q2: I suspect the this compound ligand is degrading during my reaction. What are the most likely degradation pathways?
A2: The most probable degradation pathway for this compound, particularly in reductive cross-coupling reactions (e.g., Suzuki, Negishi), is reductive dechlorination . In this process, the chlorine atoms on the bipyridine ring are replaced by hydrogen atoms. This can occur through the action of a reducing agent present in the reaction mixture or via reaction with a catalytically active metal hydride species. Another potential, though less common, pathway is oxidative degradation , especially if the reaction is not performed under a strictly inert atmosphere.
Q3: Can the choice of base in my cross-coupling reaction affect the stability of the this compound ligand?
A3: Yes, the choice of base can have a significant impact. Strong bases, especially in combination with protic solvents, can potentially promote nucleophilic aromatic substitution reactions, although this is generally less favorable with chloro-substituents compared to other halogens. More importantly, the base plays a crucial role in the overall catalytic cycle, and an inappropriate choice can lead to the formation of catalytically inactive species or promote side reactions that indirectly lead to ligand degradation. For instance, some bases can influence the equilibrium of catalyst activation and deactivation pathways. It is advisable to screen a variety of bases (e.g., carbonates, phosphates, organic bases) to find the optimal balance between reactivity and stability for your specific system.
Q4: Are there any general recommendations for solvents to improve the stability of the this compound ligand?
A4: The choice of solvent is critical. Aprotic solvents such as dioxane, THF, DMF, or toluene are generally preferred for many cross-coupling reactions. The solvent can influence the solubility of the catalyst, reagents, and intermediates, which in turn affects reaction kinetics and catalyst stability. For instance, a solvent that poorly solubilizes the catalyst can lead to aggregation and deactivation. It is important to use anhydrous solvents, as water can participate in side reactions, including the potential for protodeboronation of boronic acids in Suzuki couplings, which can disrupt the catalytic cycle and create an environment conducive to ligand degradation.
Troubleshooting Guides
Issue 1: Observation of Dechlorinated Bipyridine Byproducts
Symptom: Mass spectrometry or NMR analysis of the crude reaction mixture reveals the presence of 5-chloro-2,2'-bipyridine or unsubstituted 2,2'-bipyridine.
Primary Cause: Reductive dechlorination of the this compound ligand.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dechlorinated ligand byproducts.
Detailed Protocols and Explanations:
-
Step 1: Evaluate the Reductive Potential of the Reaction Environment.
-
Causality: In many cross-coupling reactions, a low-valent metal center is the active catalyst. If the reaction conditions are overly reductive, or if a stoichiometric reductant is too harsh, the C-Cl bonds of the ligand can be cleaved.
-
Protocol: If using a stoichiometric reductant (e.g., in a Negishi-type coupling), consider switching to a milder alternative or carefully titrating the amount used. If no stoichiometric reductant is present, the reductive environment may be generated in situ. In such cases, lowering the reaction temperature or reducing the reaction time can minimize the extent of ligand dechlorination.
-
-
Step 2: Identify and Mitigate Potential Hydride Sources.
-
Causality: Metal hydride species, which can be formed as intermediates in some catalytic cycles (e.g., from β-hydride elimination), are known to be capable of hydrodechlorination.[1]
-
Protocol: Scrutinize all reaction components for potential hydride sources. Some bases or additives, even if not obvious reductants, can generate hydrides under certain conditions. If a hydride-mediated pathway is suspected, consider adding a sacrificial hydrogen acceptor to the reaction mixture. These are compounds that are readily hydrogenated and can consume excess hydrides, thereby protecting the ligand.
-
-
Step 3: Introduce Protective Additives.
-
Causality: Certain additives can stabilize the active catalyst and prevent side reactions.
-
Protocol: The addition of a mild oxidant can sometimes help to maintain the catalyst in a higher oxidation state, disfavoring the formation of highly reductive species that can lead to dechlorination. However, this must be done with caution to avoid deactivating the catalyst. Alternatively, consider the use of sacrificial agents that are more readily reduced than the chlorinated bipyridine ligand.
-
Issue 2: Catalyst Precipitation and Deactivation
Symptom: The reaction mixture becomes heterogeneous, with the formation of a black precipitate (often palladium or nickel black), and catalytic activity ceases.
Primary Cause: Catalyst aggregation and precipitation from solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst precipitation.
Detailed Protocols and Explanations:
-
Step 1: Optimize Ligand-to-Metal Ratio.
-
Causality: An insufficient amount of ligand can leave the metal center coordinatively unsaturated, making it prone to aggregation. Conversely, a large excess of ligand can sometimes inhibit the reaction by occupying all available coordination sites.
-
Protocol: Systematically screen a range of ligand-to-metal ratios. Start with a 1:1 ratio and incrementally increase the amount of ligand. Monitor the reaction for both activity and the formation of precipitates.
-
-
Step 2: Re-evaluate Solvent Choice.
-
Causality: The solubility of the active catalytic species is paramount. If the complex is not sufficiently soluble, it will precipitate out of solution.
-
Protocol: If precipitation is observed, consider switching to a more polar or a different class of aprotic solvent. In some cases, a co-solvent system can improve the solubility of all components.
-
-
Step 3: Control Reaction Temperature.
-
Causality: High temperatures can accelerate both the desired reaction and catalyst decomposition/aggregation pathways.
-
Protocol: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening experiment is highly recommended.
-
Data Summary Tables
Table 1: Influence of Reaction Parameters on Ligand Stability
| Parameter | Potential Negative Impact on this compound | Recommended Mitigation Strategy |
| High Temperature | Increased rate of reductive dechlorination and catalyst aggregation. | Operate at the lowest effective temperature. |
| Strong Reducing Agents | Direct reduction of the C-Cl bonds. | Use milder reducing agents or stoichiometric control. |
| Protic Solvents | Can participate in side reactions and affect catalyst stability. | Use high-purity, anhydrous aprotic solvents. |
| Inappropriate Base | Can promote side reactions or lead to catalyst deactivation. | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, organic amines). |
| Presence of O₂ | Potential for oxidative degradation of the ligand and catalyst. | Employ rigorous inert atmosphere techniques. |
References
- Kuzmina, O. M., Steib, A. K., Flubacher, D., & Knochel, P. (2012). Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents. Organic letters, 14(18), 4818–4821.
- Francke, R., & Schille, B. (2018). Non-Innocent Role of Sacrificial Anodes in Electrochemical Nickel-Catalyzed C(sp 2)–C(sp 3) Cross-Electrophile Coupling.
-
Sacrificial Anode. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Gong, H., et al. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society, 137(32), 10247–10250.
- Shi, F., et al. (2017). Optimization of Heck reaction conditions.
- A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (2021).
- Purpose Of Anodes in Cathodic Protection And Electrochemical Systems. (2025). News.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2025).
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Catalytic hydrodechlorination on palladium-containing catalysts. (2025).
- The effect of various bases on the Suzuki coupling reaction a. (n.d.).
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.).
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Heck Reaction—St
- Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. (2013). Green Chemistry.
- Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. (n.d.). New Journal of Chemistry.
- Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. (n.d.). Organic & Biomolecular Chemistry.
-
1158652-41-5|Dichloropalladium(II). (n.d.). BLDpharm.
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5,5'-dichloro-2,2'-bipyridine
Welcome to the technical support center for the synthesis of 5,5'-dichloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bipyridine ligand. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity material.
Introduction to the Synthesis of this compound
This compound is a key building block in coordination chemistry, catalysis, and materials science. Its synthesis, most commonly achieved through the homocoupling of a 2-halo-5-chloropyridine derivative, can be prone to low yields if not properly optimized. The primary challenges often stem from catalyst deactivation, side reactions, and purification difficulties. This guide will focus on the prevalent nickel-catalyzed homocoupling of 2,5-dichloropyridine, while also addressing aspects of alternative methods like the Ullmann coupling.
A significant issue in bipyridine synthesis is the strong coordination of the bipyridine product to the metal catalyst, which can lead to catalyst inhibition and decreased turnover.[1] Therefore, careful control of reaction conditions is paramount for a successful synthesis.
Troubleshooting Guide: Low Yields in Nickel-Catalyzed Homocoupling
The nickel-catalyzed homocoupling of 2,5-dichloropyridine is a common and effective method for the synthesis of this compound. However, several factors can lead to diminished yields. This section addresses specific issues you might encounter and provides actionable solutions.
Question: My reaction has a low conversion rate, with a significant amount of 2,5-dichloropyridine remaining. What are the possible causes and solutions?
Answer:
Low conversion is a frequent problem that can be traced back to several factors related to the catalyst's activity and the reaction environment.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Inactive Nickel Catalyst | The active Ni(0) species is sensitive to air and moisture. Improper handling or poor-quality reagents can lead to the formation of inactive nickel oxides. | Ensure all reagents and solvents are rigorously dried and degassed. Use freshly opened or properly stored nickel salts. Consider in-situ generation of the active Ni(0) catalyst from a Ni(II) precursor and a reducing agent like zinc or manganese powder under an inert atmosphere.[2] |
| Insufficient Reducing Agent | The reducing agent (e.g., Zn, Mn) is crucial for regenerating the active Ni(0) catalyst. If the reducing agent is passivated (e.g., by an oxide layer) or used in insufficient quantity, the catalytic cycle will halt. | Use freshly activated reducing agent. For zinc, this can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Ensure a stoichiometric excess of the reducing agent is used. |
| Inadequate Ligand | While some nickel-catalyzed homocouplings can be performed without a ligand, the presence of a suitable ligand, such as triphenylphosphine (PPh₃) or a bipyridine-type ligand, can stabilize the nickel catalyst and promote reductive elimination.[3] | If you are running the reaction ligandless, consider adding a phosphine ligand (e.g., PPh₃) or a bipyridine ligand to improve catalyst stability and turnover. The choice of ligand can significantly impact the reaction's success.[4] |
| Low Reaction Temperature | The oxidative addition of the aryl chloride to the nickel center can be slow at lower temperatures, leading to incomplete reaction. | Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that promotes the reaction without significant side product formation. |
| Product Inhibition | The this compound product can chelate to the nickel catalyst, leading to catalyst deactivation. | While difficult to completely avoid, ensuring efficient stirring and maintaining a sufficient catalyst loading can help mitigate this issue. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in the synthesis of this compound.
Question: My reaction is producing a significant amount of dark, insoluble material and the yield of the desired product is low. What is happening?
Answer:
The formation of dark, insoluble materials, often referred to as "nickel black," is a common sign of catalyst decomposition. This can be caused by several factors.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| High Reaction Temperature | Excessive temperatures can lead to the uncontrolled reduction of the nickel salt and the formation of metallic nickel precipitate, which is catalytically inactive for this transformation. | Carefully control the reaction temperature. If you suspect overheating, reduce the temperature and monitor the reaction closely. |
| Presence of Impurities | Certain impurities in the starting materials or solvent can poison the catalyst and lead to its decomposition. | Ensure the purity of your 2,5-dichloropyridine and use high-purity, dry solvents. Purifying the starting material by recrystallization or distillation may be necessary. |
| Incorrect Stoichiometry | An incorrect ratio of ligand to nickel can lead to the formation of unstable nickel species that are prone to decomposition. | If using a ligand, ensure the correct stoichiometry is used. Typically, a slight excess of the ligand relative to the nickel salt is employed. |
Question: I am observing the formation of side products, which is complicating purification and reducing my yield. What are these side products and how can I avoid them?
Answer:
Side product formation is a common issue in coupling reactions. Identifying the side products can provide valuable clues for optimizing your reaction conditions.
Common Side Products and Their Prevention:
| Side Product | Formation Mechanism | Prevention Strategies |
| Monochloro-bipyridine | Incomplete coupling or dehalogenation of the product. | Ensure complete reaction by optimizing reaction time and temperature. Use a less reactive reducing agent if dehalogenation is a significant issue. |
| Polymerization Products | If the reaction is not well-controlled, oligomers or polymers of the pyridine unit can form. | Maintain a moderate reaction temperature and ensure efficient stirring to promote the desired bimolecular coupling over polymerization. |
| Hydrodehalogenated starting material (2-chloropyridine) | The starting material can be reduced by the nickel hydride species that may form in the presence of trace water or other proton sources. | Ensure strictly anhydrous reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best nickel precursor to use for this reaction?
A1: While various nickel precursors can be used, NiCl₂ and NiBr₂ are common choices. Often, they are used in conjunction with a ligand like triphenylphosphine (PPh₃). The choice of precursor can sometimes influence the reaction rate and yield, so it may be an optimizable parameter for your specific setup.[2]
Q2: Is an inert atmosphere absolutely necessary for this reaction?
A2: Yes, an inert atmosphere (e.g., argon or nitrogen) is critical for the success of this reaction. The active Ni(0) catalyst is highly sensitive to oxygen, and its exposure to air will lead to rapid deactivation and low yields.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: Are there alternative methods to synthesize this compound?
A4: Yes, the Ullmann coupling, which typically uses copper powder at high temperatures, is a classic method for synthesizing symmetrical biaryls.[5] However, this method often requires harsh reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can also be employed, though they may require the synthesis of a pyridylboronic acid or ester derivative.[6]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Homocoupling of 2,5-Dichloropyridine
This protocol is a representative procedure for the synthesis of this compound via nickel-catalyzed homocoupling.
Materials:
-
2,5-Dichloropyridine
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add NiCl₂ (5 mol%) and PPh₃ (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagents: Add anhydrous DMF via syringe. Stir the mixture to dissolve the nickel salt and ligand.
-
Addition of Reducing Agent: Add activated zinc powder (2.5 equivalents) to the mixture. The color of the solution should change, indicating the formation of the active Ni(0) species.
-
Starting Material Addition: Add 2,5-dichloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 2M hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Product Characterization (this compound):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J = 2.4 Hz, 2H), 8.35 (d, J = 8.6 Hz, 2H), 7.80 (dd, J = 8.6, 2.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 148.1, 138.6, 129.5, 121.7.
Reaction and Troubleshooting Schematic
Caption: Overview of the nickel-catalyzed homocoupling of 2,5-dichloropyridine and common troubleshooting areas.
References
Sources
Technical Support Center: Metalation of 5,5'-dichloro-2,2'-bipyridine
Welcome to the technical support center for the synthesis and application of functionalized bipyridine ligands. This guide is designed for researchers, chemists, and drug development professionals who are working with the metalation of 5,5'-dichloro-2,2'-bipyridine (DClBP). As a key building block for catalysts, supramolecular structures, and functional materials, precise control over its derivatization is paramount.
The lithiation of DClBP is a powerful technique for introducing new functional groups, but it is often plagued by competing side reactions that can drastically reduce the yield of the desired product and complicate purification. This guide provides in-depth, field-proven insights into diagnosing and mitigating these common issues, structured in a practical question-and-answer format.
Core Reaction Pathways: Desired vs. Side Reactions
The primary goal is typically the selective monolithiation at the 6-position, directed by the pyridine nitrogen. However, several other pathways compete with this desired transformation.
Caption: Competing reaction pathways in the lithiation of DClBP.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the metalation of DClBP. Each entry details the probable cause, the underlying chemistry, and actionable steps to resolve the issue.
Q1: My yield of the desired 6-monosubstituted product is very low, and I see a significant amount of the 6,6'-disubstituted product. What's causing this over-metalation?
A1: Cause & Analysis
This is a classic case of over-metalation, where the second pyridine ring is lithiated in addition to the first. The primary causes are related to stoichiometry and reaction kinetics.
-
Excess Organolithium Reagent: Using more than one equivalent of the organolithium base (e.g., n-BuLi or LDA) will inevitably lead to the formation of the dilithiated species. Titration of your organolithium solution is critical, as concentrations can change over time.
-
Reaction Temperature: While the initial lithiation is fast even at -78 °C, the second deprotonation is slower. If the reaction temperature is allowed to rise, even locally, the rate of the second lithiation increases, leading to the undesired product.
-
Slow Quenching: If the electrophile is added too slowly or after the reaction has warmed, the initially formed monolithiated species can react with remaining starting material or other species in solution, leading to complex mixtures.
Preventative Measures:
-
Accurate Stoichiometry: Always titrate your organolithium reagent before use. A double titration using a method like the one with diphenylacetic acid is highly recommended. Use precisely 1.0 to 1.05 equivalents for monolithiation.
-
Strict Temperature Control: Maintain the reaction temperature at a constant -78 °C (a dry ice/acetone bath is standard) throughout the addition of the organolithium and for the duration of the reaction prior to quenching.
-
Rapid Quenching: Once the desired reaction time for monolithiation has passed, quench the reaction by adding the electrophile quickly at -78 °C. For gaseous electrophiles like CO₂, bubble them through the solution rapidly or pour the reaction mixture onto a slurry of dry ice in THF.
Q2: Upon adding my organolithium reagent, the solution turned dark brown or black and a precipitate formed. My desired product yield was minimal. What happened?
A2: Cause & Analysis
This observation strongly suggests a Wurtz-type homocoupling reaction .[1][2] This side reaction is particularly problematic when using reactive organometallic reagents with aryl halides.
The mechanism involves two potential pathways:
-
Halogen-Lithium Exchange: The organolithium reagent can exchange with one of the chlorine atoms on the bipyridine ring. The resulting 5-lithio-5'-chloro-2,2'-bipyridine can then react with another molecule of the starting material in a coupling reaction.
-
Radical Formation: The reaction between the organolithium and the aryl chloride can generate radical species that dimerize or oligomerize, leading to deeply colored, often insoluble materials.[3]
This side reaction is exacerbated by:
-
High Reactivity of the Base: n-Butyllithium (n-BuLi) is more prone to inducing halogen-lithium exchange and side reactions than lithium amides like LDA.[4]
-
Poor Temperature Control: Localized warming during the addition of the base dramatically accelerates these undesired pathways.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.
Preventative Measures:
-
Change the Base: Switch from n-BuLi to a less nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). LDA is excellent for selective deprotonation (lithiation) while minimizing nucleophilic attack or halogen exchange.[5][6]
-
Extremely Slow Addition: Add the organolithium reagent dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to the cooled DClBP solution. This maintains a low concentration of the base and prevents localized heat buildup.
-
Inverse Addition: Add the DClBP solution to the organolithium solution at -78 °C. This ensures the organolithium is never in excess relative to the substrate available for deprotonation.
Q3: My analytical data (NMR, Mass Spec) is messy, suggesting a mixture of products. Why am I not getting a clean reaction?
A3: Cause & Analysis
Poor selectivity and the formation of multiple products often point to a lack of control over the fundamental reaction parameters. Reproducibility is key in organometallic chemistry and relies on rigorous control of the experimental environment.
-
Atmospheric Contamination: Moisture (H₂O) and oxygen (O₂) are potent quenching agents. Moisture will protonate and destroy your lithiated intermediate, while oxygen can lead to oxidized byproducts.
-
Solvent Purity: Ethereal solvents like THF can accumulate peroxides, which are explosive and will react with your organometallic species. They also contain dissolved water.
-
Reagent Quality: The DClBP starting material may contain impurities. The organolithium reagent may have degraded, reducing its effective concentration.
Preventative Measures & Best Practices:
-
Inert Atmosphere: Conduct the reaction under a rigorously dry and inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[7] All glassware must be oven- or flame-dried immediately before use.
-
Solvent Purification: Use a solvent purification system (e.g., Grubbs apparatus) or distill solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone) immediately before use.
-
Reagent Purification & Verification: Purify the this compound by recrystallization or sublimation if necessary. As mentioned in A1, always titrate your organolithium solution.
Troubleshooting Workflow
This decision tree can help guide your diagnostic process when a reaction fails.
Caption: A decision tree for troubleshooting DClBP metalation reactions.
Data Summary & Protocols
Table 1: Influence of Key Parameters on Metalation Selectivity
| Parameter | To Maximize Monolithiation (Desired) | Conditions Leading to Side Reactions | Likely Side Reaction(s) |
| Temperature | Maintain strictly at -78 °C | Warming above -70 °C, local hotspots | Over-metalation, Homocoupling |
| Base | LDA (1.0 eq.) | n-BuLi, s-BuLi, t-BuLi; >1.1 eq. of any base | Homocoupling, Halogen Exchange, Over-metalation |
| Addition Rate | Slow, dropwise via syringe pump (>30 min) | Rapid addition (<5 min) | Homocoupling, Polymerization |
| Solvent | Anhydrous, peroxide-free THF or Diethyl Ether | "Wet" or old solvent | Proton quenching of intermediate |
| Atmosphere | Dry Argon or Nitrogen (Schlenk/Glovebox) | Air, moisture leaks | Proton quenching, Oxidation |
Experimental Protocol: Selective Monolithiation of DClBP and Quenching with Iodomethane
This protocol provides a reliable method for generating 6-iodo-5,5'-dichloro-2,2'-bipyridine, a versatile intermediate for further cross-coupling reactions.
Materials:
-
This compound (DClBP)
-
Diisopropylamine, distilled from CaH₂
-
n-Butyllithium (n-BuLi), solution in hexanes (titrated)
-
Anhydrous tetrahydrofuran (THF), distilled from Na/benzophenone
-
Iodomethane (MeI), distilled
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous Na₂S₂O₃ solution
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation: Cool the flask to -78 °C in a dry ice/acetone bath. To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Add freshly distilled diisopropylamine (1.1 eq.) via syringe. Stirring, add n-BuLi (1.05 eq.) dropwise. A white precipitate may form. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve DClBP (1.0 eq.) in a minimum amount of anhydrous THF. Transfer this solution via cannula to the LDA solution at -78 °C over 15-20 minutes. The solution should turn a deep red or purple color, indicating the formation of the lithiated species.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC if desired (quench a small aliquot with methanol before spotting).
-
Quenching: Add freshly distilled iodomethane (1.5 eq.) in a single portion via syringe to the reaction mixture at -78 °C. The deep color should dissipate almost immediately. Stir for an additional 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-iodo-5,5'-dichloro-2,2'-bipyridine.[8]
Frequently Asked Questions (FAQs)
Q: Can I use n-BuLi directly instead of preparing LDA? A: Yes, but with extreme caution. As noted, n-BuLi increases the risk of homocoupling and halogen exchange. If you must use it, ensure very slow addition via syringe pump at -78 °C into a dilute solution of DClBP. For cleaner, more reproducible results, LDA is the superior choice for this specific transformation.[5]
Q: My lithiated intermediate seems to be unstable and decomposes even at low temperatures. Why? A: The stability of lithiated pyridines can be limited. Ensure your inert atmosphere is impeccable and your solvents are rigorously dry. The presence of additives like TMEDA can sometimes stabilize organolithium species, but may also alter reactivity and selectivity, so this should be investigated carefully.[4]
Q: What are some other electrophiles I can use to quench the reaction? A: A wide variety of electrophiles can be used to trap the lithiated intermediate, allowing access to a diverse range of derivatives. Common examples include:
-
Aldehydes/Ketones (e.g., benzaldehyde, acetone): Forms secondary/tertiary alcohols.
-
Carbon Dioxide (as dry ice): Forms a carboxylic acid after acidic workup.
-
N,N-Dimethylformamide (DMF): Forms an aldehyde.
-
Iodine (I₂): Forms the iodo-bipyridine.
-
Chlorotrimethylsilane (TMSCl): Forms the TMS-substituted bipyridine.[9]
Q: How can I confirm the position of lithiation/substitution? A: 1D and 2D NMR spectroscopy (specifically NOESY or ROESY) is the most powerful tool. For example, in a 6-substituted product, a Nuclear Overhauser Effect (NOE) would be expected between the new substituent (or its proximal protons) and the proton at the 6'-position of the adjacent ring. X-ray crystallography provides definitive proof of structure if a suitable crystal can be obtained.
References
-
Mamane, V., Aubert, E., Peluso, P., & Cossu, S. (2013). Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines. The Journal of Organic Chemistry, 78(15), 7683–7689. [Link]
-
Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Yamanoi, Y., & Nishihara, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 579. [Link]
- Wurtz, A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-312. (Historical reference, URL not applicable)
-
Chen, Y.-T., et al. (2021). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 26(1), 373. [Link]
-
Baran, P. S. (2010). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]
-
Collado, A., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(8), 2785–2803. [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Haloalkanes: Wurtz reaction - lithium organyls. PHYWE. [Link]
-
Química Orgánica. (n.d.). Wurtz (Coupling). [Link]
-
ResearchGate. (n.d.). (a) Reaction mechanism of the Wurtz coupling of aryl halides using a Na... [Link]
-
Barluenga, J., Fañanás, F. J., Sanz, R., & Fernández, Y. (2002). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 124(8), 1834–1849. [Link]
-
Sawant, D. N., & Snieckus, V. (2010). Concentration-Dependent Chemo and Regioselective Metalation of 6,6′-Dibromo-2,2′-bipyridine. Organic Letters, 12(15), 3432–3435. [Link]
Sources
- 1. spegroup.ru [spegroup.ru]
- 2. Wurtz (Coupling) [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 8. mdpi.com [mdpi.com]
- 9. Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Catalyst Deactivation with Bipyridine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing catalysts with bipyridine ligands. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the stability and performance of your catalytic systems. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions in your experimental designs.
Section 1: Understanding the Enemy - Common Deactivation Pathways
Catalyst deactivation is a frequent challenge in homogeneous catalysis, leading to stalled reactions, low yields, and inconsistent results. For catalysts featuring bipyridine ligands, several key deactivation pathways are prevalent, particularly for widely used metals like palladium and nickel.
The "Black Death" of Palladium Catalysis: Agglomeration
One of the most common visual indicators of catalyst deactivation in palladium-catalyzed cross-coupling reactions is the formation of palladium black, a fine precipitate of metallic palladium(0).[1][2] This agglomeration signifies that the palladium atoms have fallen out of the catalytic cycle and are no longer available to participate in the reaction.[1]
Causality: The active Pd(0) species in a catalytic cycle is typically coordinated to one or two phosphine or bipyridine ligands. These ligands play a crucial role in solubilizing and stabilizing the palladium atom.[1] If the ligand concentration is too low, or if the ligands are displaced, the unprotected Pd(0) atoms can easily aggregate, leading to the formation of inactive palladium black.[3]
Section 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
FAQ 1: My palladium-catalyzed reaction has turned black and appears to have stalled. What has happened, and what can I do?
Answer: The black precipitate is likely palladium black, indicating that your Pd(0) catalyst has agglomerated and is no longer active.[1][2] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Catalyst Deactivation
-
Visual Observation: The appearance of a black precipitate is a strong indicator.
-
Reaction Monitoring: If you are monitoring the reaction by techniques like TLC, GC, or LC-MS, you will observe that the consumption of starting materials has slowed down or stopped completely.
Step 2: Identify the Root Cause
Consider the following potential causes:
-
Insufficient Ligand: The ratio of the bipyridine ligand to the palladium precursor may be too low to effectively stabilize the Pd(0) intermediate.
-
Ligand Degradation: In oxidative coupling reactions, the bipyridine ligand itself can be susceptible to oxidation, reducing its effective concentration.
-
High Temperature: Elevated temperatures can accelerate both the catalytic reaction and the rate of catalyst decomposition.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species.[5]
Step 3: Implement Corrective Actions for Future Experiments
Based on the likely cause, consider these strategies to prevent palladium black formation:
| Strategy | Rationale |
| Increase Ligand-to-Metal Ratio | A higher concentration of the bipyridine ligand can better stabilize the Pd(0) species and prevent aggregation. A ratio of 2:1 or even 4:1 (ligand:Pd) can be beneficial.[3] |
| Employ Sterically Hindered Bipyridine Ligands | Introducing bulky substituents at the 6,6'-positions of the bipyridine ring creates a "protective pocket" around the metal center, physically hindering agglomeration. |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that still affords a reasonable reaction rate. |
| Solvent Selection | In some cases, a more coordinating solvent can help stabilize the catalyst. However, this can also sometimes inhibit catalysis, so solvent screening is recommended.[5] |
Experimental Protocol: Synthesis of a Sterically Hindered Bipyridine Ligand (6,6'-dimethyl-2,2'-bipyridine)
This protocol provides a general method for the synthesis of a common sterically hindered bipyridine ligand, which can be adapted for other derivatives.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-6-methylpyridine, a palladium catalyst such as Pd(PPh₃)₄, and a base like potassium carbonate.
-
Solvent: Add anhydrous toluene to the flask.
-
Coupling Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6,6'-dimethyl-2,2'-bipyridine.
FAQ 2: My nickel-catalyzed cross-electrophile coupling reaction is sluggish and gives inconsistent yields. How can I improve its performance and stability?
Answer: Nickel catalysis with bipyridine ligands often involves reactive Ni(I) intermediates that are prone to deactivation through pathways like dimerization or disproportionation.[6] The choice of solvent and the steric properties of the bipyridine ligand are critical for maintaining a stable and active catalytic cycle.
Visual and Spectroscopic Clues:
-
Color Changes: The formation of a dark green solution can indicate the presence of the (t-Bubpy)NiBr intermediate. Monitoring the stability of this color can give clues about catalyst decomposition.[6]
-
UV-Vis Spectroscopy: The metal-to-ligand charge transfer (MLCT) bands of Ni(I)-bipyridine complexes can be monitored to observe their formation and decay over time, providing insight into catalyst stability in different solvents.[6]
Strategies for Enhancing Nickel Catalyst Stability:
| Strategy | Rationale |
| Employ Bulky 6,6'-Disubstituted Bipyridine Ligands | Similar to palladium catalysis, sterically demanding groups on the bipyridine ligand can prevent the dimerization of Ni(I) species, a common deactivation pathway.[7] |
| Strategic Solvent Selection | The stability of Ni(I) intermediates is highly solvent-dependent. For example, (t-Bubpy)NiBr shows different stability profiles in THF versus DMF.[6] It is crucial to screen solvents to find the optimal balance between catalyst stability and reactivity for your specific transformation. |
| Use of Additives | Weakly coordinating additives can sometimes attenuate the dimerization of (bpy)Ni(I)X intermediates.[6] |
Workflow for Ligand and Solvent Selection:
Caption: A logical workflow for optimizing ligand and solvent to mitigate nickel catalyst deactivation.
Section 3: Proactive Strategies for Robust Catalysis
Beyond troubleshooting, a proactive approach to experimental design can significantly minimize the risk of catalyst deactivation.
The Power of Ligand Design
The electronic and steric properties of the bipyridine ligand are paramount in controlling the stability and reactivity of the catalyst.
-
Electron-donating groups on the bipyridine backbone can increase the electron density at the metal center, which can, for example, promote the oxidative addition step in cross-coupling reactions.[1]
-
Electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial in other catalytic transformations.
-
Steric bulk , as discussed, is a powerful tool to prevent bimolecular deactivation pathways.
In-Situ Monitoring of Catalytic Reactions
For a deeper understanding of your catalytic system, consider employing in-situ monitoring techniques.
-
Spectroscopic Methods: Techniques like ReactIR (FTIR), Raman spectroscopy, and UV-Vis spectroscopy can provide real-time information on the concentration of reactants, products, and even catalytic intermediates.
-
In-situ NMR: For certain systems, in-situ NMR can provide detailed structural information about the active catalyst and any deactivation products that may form during the reaction.
Deactivation Pathway and Prevention Diagram:
Caption: Deactivation of the active catalyst and its prevention through the use of sterically hindered ligands.
Section 4: Catalyst Regeneration - Is it Possible?
While preventing deactivation is the primary goal, the question of regenerating a deactivated homogeneous catalyst often arises.
For palladium black , regeneration in the context of a homogeneous reaction is generally not practical. The precipitated metal is difficult to re-solubilize and bring back into the catalytic cycle in a controlled manner.
For some deactivated soluble catalysts , it may be possible to design a regeneration procedure, but this is highly system-dependent and often requires significant research and development. For instance, a method for regenerating a deactivated Pd(OH)₂/C catalyst using a mixture of chloroform and glacial acetic acid has been reported.[8] However, translating such procedures to homogeneous systems is not straightforward.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Raab, T. J., & Doyle, A. G. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]
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Sampson, M. D., Nguyen, A. D., Grice, K. A., Moore, C. E., Rheingold, A. L., & Kubiak, C. P. (2014). Manganese catalysts with bulky bipyridine ligands for the electrocatalytic reduction of carbon dioxide: eliminating dimerization and altering catalysis. Journal of the American Chemical Society, 136(14), 5460–5471. [Link]
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Iwasawa, T., Tokunaga, M., Obora, Y., & Tsuji, Y. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 126(21), 6554–6555. [Link]
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Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Gandeepan, P., & Cheng, C. H. (2015). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
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Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE (Journal of Visualized Experiments), (120), e55202. [Link]
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MH Chem. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up [Video]. YouTube. [Link]
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Fiveable. (n.d.). 10.2 Homogeneous Catalysis. Inorganic Chemistry II. [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
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Chen, Y., et al. (2024, January 19). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
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MDPI. (n.d.). 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine. [Link]
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Technical Support Center: Enhancing Photoredox Catalysis Efficiency with Substituted Bipyridines
Welcome to the technical support center for photoredox catalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of substituted bipyridine ligands to optimize their photocatalytic reactions. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and robustness of your transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and foundational concepts for researchers new to tuning photocatalysts with substituted bipyridines.
Q1: What is the fundamental role of a substituted bipyridine ligand in a photoredox catalyst?
A1: The bipyridine (bpy) ligand is not merely a scaffold; it is a tunable electronic and steric component critical to the catalyst's function. In common ruthenium(II) or iridium(III) photocatalysts, the bpy ligands directly influence the complex's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Substituents on the bpy rings modulate the electron density of the entire complex. This tuning affects three primary photophysical properties:
-
Redox Potentials: The ease with which the catalyst can be oxidized or reduced, both in its ground and excited states.[1][2][3]
-
Absorption Spectrum: The wavelengths of light the catalyst can absorb to become photoexcited (e.g., the metal-to-ligand charge transfer or MLCT band).[1][4]
-
Excited-State Lifetime and Stability: The duration the catalyst remains in its reactive excited state and its resistance to decomposition pathways.[5]
By strategically choosing substituents, you can customize the catalyst to meet the specific energetic demands of your desired chemical transformation.
Q2: How do I broadly classify substituents and their expected effects?
A2: Substituents are generally classified into two categories based on their electronic influence:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the bipyridine ligand. This raises the energy of the metal's d-orbitals, making the catalyst easier to oxidize (less positive Ru³⁺/²⁺ potential) and a stronger reductant in its excited state.[1][2] However, they can cause a blue-shift (to shorter wavelengths) in the absorption maximum.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like esters (-CO₂Et), trifluoromethyl (-CF₃), or halogens (-Br) decrease electron density. This lowers the energy of the ligand's π* orbitals, making the catalyst harder to oxidize (more positive Ru³⁺/²⁺ potential) and a stronger oxidant in its excited state.[1][2][6] They typically cause a red-shift (to longer wavelengths) in the absorption maximum, allowing for the use of lower-energy light sources.[1]
Q3: My catalyst doesn't seem to absorb the light from my LED. How can substituents help?
A3: This is a classic spectral mismatch issue. If your catalyst's absorption maximum (λ_max) does not overlap well with your light source's emission wavelength, the efficiency of photoexcitation will be very low. To fix this, you can modify the bipyridine ligand. Introducing electron-withdrawing groups or extending the π-conjugation of the ligand system can shift the MLCT band to longer wavelengths (a bathochromic shift), potentially creating a better overlap with your LED's output.[1][7] For example, complexes with electron-withdrawing substituents like -Br or -COOH show a red-shift compared to the unsubstituted parent complex.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides structured guidance for diagnosing and solving more complex experimental failures.
Problem Area 1: Low or No Reaction Yield
Q: I've set up my reaction, but the yield is disappointingly low. What are the likely causes related to my bipyridine catalyst?
A: Low yield is often a symptom of an energetic mismatch or poor catalyst performance. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Determine the Quenching Cycle: First, assess your reaction mechanism. Does your substrate need to be oxidized (donating an electron to the excited photocatalyst, *PC) or reduced (accepting an electron from *PC)? The redox potential of your substrate is a key piece of data.
-
For Oxidative Quenching Cycles: If your substrate is not being oxidized efficiently, your photocatalyst's excited state is likely not a strong enough oxidant. The solution is to make the catalyst more electron-deficient.
-
Action: Synthesize or purchase a catalyst with bipyridine ligands bearing strong electron-withdrawing groups (EWGs), such as 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine. These groups make the excited catalyst more eager to accept an electron, increasing its oxidizing power.[6]
-
-
For Reductive Quenching Cycles: If your substrate is not being reduced efficiently, your photocatalyst's excited state is not a strong enough reductant. The catalyst needs to be more electron-rich to donate an electron more easily.
-
Action: Employ a catalyst with bipyridine ligands bearing electron-donating groups (EDGs), such as 4,4'-di-tert-butyl-2,2'-bipyridine. The tert-butyl groups push electron density into the complex, making the excited state a more potent reductant.[8]
-
Q: My reaction starts but then stalls, or I see signs of catalyst decomposition (e.g., color change/bleaching). Why?
A: Catalyst instability is a common cause of incomplete reactions. This can stem from either photobleaching or ligand dissociation, both of which can be influenced by bipyridine substitution.
-
Cause 1: Photodegradation. The catalyst may be absorbing light but then undergoing destructive pathways instead of productive catalysis. While Ru(II) and Ir(III) polypyridyl complexes are generally robust, harsh conditions or highly reactive intermediates can lead to degradation.[9][10]
-
Cause 2: Ligand Dissociation/Exchange. In some systems, particularly with more labile metals like copper or nickel, bipyridine ligands can dissociate from the metal center, leading to an inactive catalyst.[5][11][12]
-
Solution: Introduce sterically bulky groups at the 6,6'-positions of the bipyridine ligand. This steric hindrance can "shield" the metal center, discouraging solvent quenching and preventing ligand dissociation, which can lead to longer excited-state lifetimes and improved catalyst stability.[5] However, be aware that excessive steric bulk can sometimes hinder substrate binding in dual-catalysis systems.[5]
-
Problem Area 2: Side Product Formation & Poor Selectivity
Q: My reaction is working, but I'm getting a mixture of products. How can the bipyridine ligand influence selectivity?
A: Poor selectivity often arises from the catalyst's redox potential being "too high" or "too low," opening up undesired reaction pathways with other components in the mixture. The key is fine-tuning the catalyst's power to be just right for the intended substrate.
-
Scenario: Your catalyst is meant to oxidize Substrate A (E_ox = +1.0 V) but is also oxidizing Substrate B (E_ox = +1.2 V), leading to side products.
-
Problem: Your catalyst is too powerful an oxidant.
-
Solution: Switch from a bipyridine with EWGs to an unsubstituted or even an EDG-substituted bipyridine. This "dials down" the oxidizing power of the catalyst's excited state, making the oxidation of Substrate A favorable while the oxidation of the more-difficult-to-oxidize Substrate B becomes energetically inaccessible. This relationship between substituent Hammett parameters (σ_p) and redox potential is well-documented and allows for predictable tuning.[1][2]
-
Caption: Influence of bpy substituents on oxidizing power.
Section 3: Data & Protocols
Table 1: Influence of 4,4'-Substituents on Photocatalyst Properties
This table summarizes how different para-substituents on the bipyridine ligands of a fac-Rhenium(I) complex impact key electrochemical and photophysical properties. This demonstrates the predictable tuning that can be achieved.[1][2]
| Substituent (R) in 4,4'-R₂-bpy | Hammett Constant (σₚ) | Electronic Nature | E_red (V vs. Fc⁺/Fc) | λ_max (nm) of MLCT | General Impact on Catalyst |
| -OCH₃ | -0.27 | Strong EDG | -1.74 V | 358 nm | Stronger excited-state reductant |
| -CH₃ | -0.17 | EDG | -1.68 V | 362 nm | |
| -H | 0.00 | Neutral | -1.60 V | 368 nm | Baseline reference |
| -Br | +0.23 | EWG | -1.49 V | 374 nm | |
| -CO₂CH₃ | +0.45 | Strong EWG | -1.33 V | 382 nm | Stronger excited-state oxidant |
Data adapted from studies on fac-[Re(4,4'-R₂-bpy)(CO)₃Cl] complexes. Redox potentials reflect the first reduction (Re+/Re). Trends are generally applicable to other common photocatalyst scaffolds like Ru(II).[1][2]*
Experimental Protocol: Standard Setup for a Photocatalytic Reaction
This protocol provides a self-validating system for a generic photoredox reaction. It includes controls to help diagnose issues.
Objective: To perform a model photoredox C-N coupling reaction and establish a baseline for optimization.
Materials:
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, where dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Nickel catalyst (e.g., NiCl₂·glyme)
-
Bipyridine ligand (if different from that on the photocatalyst)
-
Aryl halide substrate (e.g., 4-chloroanisole)
-
Amine coupling partner (e.g., morpholine)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMSO)
-
Schlenk flasks or reaction vials with septa
-
Stir bars
-
Nitrogen or Argon source for inert atmosphere
-
LED light source (e.g., 455 nm Blue LED) with cooling fan
Step-by-Step Procedure:
-
Reaction Setup (In a Glovebox or under Inert Gas):
-
To a dry Schlenk flask containing a stir bar, add the Ni catalyst (e.g., 5 mol%), the bipyridine ligand (e.g., 5.5 mol%), the photocatalyst (e.g., 1 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum.
-
-
Addition of Liquid Reagents:
-
Remove the flask from the glovebox.
-
Using syringes, add the degassed solvent (to achieve desired concentration, e.g., 0.1 M) and the amine coupling partner (1.2 equiv).
-
-
Degassing (Crucial Step):
-
Even if reagents were added in a glovebox, it is best practice to degas the final reaction mixture to remove any dissolved oxygen, which is an efficient quencher of excited states.
-
Perform 3-4 cycles of "freeze-pump-thaw" or bubble argon/nitrogen through the solution for 15-20 minutes.
-
-
Control Reactions (Run in parallel):
-
"Dark" Control: Set up an identical reaction vial, wrap it completely in aluminum foil, and place it next to the irradiated sample. This will confirm that light is necessary for the reaction.
-
"No Photocatalyst" Control: Set up a reaction without the photocatalyst to ensure it is essential.
-
"No Nickel" Control: Set up a reaction without the nickel co-catalyst to verify the necessity of the dual catalytic system.[11][13]
-
-
Initiation and Monitoring:
-
Place the unwrapped reaction flask(s) at a fixed distance (e.g., 2-5 cm) from the LED light source.
-
Ensure the reaction is cooled with a fan to maintain a consistent temperature (photoreactions can generate heat).
-
Stir the reaction vigorously to ensure even irradiation.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing by TLC, GC-MS, or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stopped progressing), quench it by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Analyze the yield and compare it to the control reactions. If the main reaction shows low yield while the controls show no product, you have validated your system and can begin troubleshooting based on the guides in Section 2.
-
References
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. [Link]
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Catalysis. [Link]
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Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. Organometallics. [Link]
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Tuning the Photocatalytic CO2 Reduction through para-Substituents in Bipyridyl Rhenium Complexes. ACS Catalysis. [Link]
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Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes. ACS Catalysis. [Link]
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Tuning the Photocatalytic CO2 Reduction through para-Substituents in Bipyridyl Rhenium Complexes. ACS Catalysis (via PMC). [Link]
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. [Link]
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Recent Progress on Ligand-Protected Metal Nanoclusters in Photocatalysis. Molecules (via PMC). [Link]
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Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin. Dalton Transactions. [Link]
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Integrating Photoactive Ligands into Dimension-Reduced Metal–Organic Frameworks: Harnessing the Power of Organic Photocatalysts. Accounts of Materials Research. [Link]
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Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine. Inorganic Chemistry. [Link]
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Photophysical properties of the [Ru(bpy) 3 ] 2+ complex. ResearchGate. [Link]
-
Effect of a redox-mediating ligand shell on photocatalysis by CdS quantum dots. The Journal of Chemical Physics. [Link]
-
Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. Organometallics. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]
-
Synthesis, crystal structure, electrochemical properties, and photophysical characterization of ruthenium(II) 4,4′-dimethoxy-2,2′-bipyridine polypyridine complexes. Transition Metal Chemistry. [Link]
-
Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
-
Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters (via PMC). [Link]
-
Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium Complexes. ResearchGate. [Link]
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. [Link]
-
Ligand Bonding Changes in QD Excited States Depend on Their Surface Chemistry. Magnitude Instruments. [Link]
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group, Princeton University. [Link]
-
Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Science. [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews (via PMC). [Link]
-
Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [Link]
-
Photoredox catalysis. Wikipedia. [Link]
-
Critical Hammett Electron-Donating Ability of Substituent Groups for Efficient Water Oxidation Catalysis by Mononuclear Ruthenium Complexes. researchmap. [Link]
-
Impact of visible-light photoredox catalysis on traditional synthetic protocols. Leiden University Repository. [Link]
-
Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Catalysis (via PMC). [Link]
-
Isolation of the elusive [Ru(bipy)3]+: a key intermediate in photoredox catalysis. Chemical Science. [Link]
-
Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. Macmillan Group, Princeton University. [Link]
-
Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry (via PMC). [Link]
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Validation & Comparative
A Comparative Guide to the Catalytic Activity of 5,5'- and 4,4'-dichloro-2,2'-bipyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands for transition metal catalysis is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Substituted 2,2'-bipyridines are a cornerstone class of ligands, offering tunable electronic and steric properties. This guide provides an in-depth, objective comparison of the catalytic activity of two common isomers: 5,5'-dichloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine. By examining their performance in key catalytic transformations and grounding the discussion in fundamental electronic principles, this document aims to empower researchers to make informed decisions in catalyst design and application.
Understanding the Influence of Substituent Position: Electronic and Steric Effects
The catalytic behavior of metal complexes derived from substituted bipyridines is intrinsically linked to the electronic and steric nature of the substituents and, crucially, their position on the pyridine rings. The chloro-substituents in both this compound and 4,4'-dichloro-2,2'-bipyridine are electron-withdrawing groups due to the inductive effect of the halogen atom. This property significantly modulates the electron density at the nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox potential of the resulting catalyst.
The position of these electron-withdrawing groups dictates their impact on the electronic structure of the bipyridine ligand. In the case of 4,4'-dichloro-2,2'-bipyridine , the chloro groups are in the para position relative to the nitrogen atoms. This placement allows for a more direct and pronounced withdrawal of electron density from the nitrogen atoms through resonance effects, in addition to the inductive effect. This generally leads to a more electron-deficient metal center in the resulting complex.
For This compound , the chloro groups are in the meta position relative to the nitrogens. In this configuration, the electron-withdrawing influence is primarily transmitted through the inductive effect, with a less direct resonance contribution to the nitrogen atoms. Consequently, the electronic perturbation on the coordinating nitrogens is generally considered to be less pronounced compared to the 4,4'-substitution.
Sterically, both ligands are considered to be of similar bulk in the immediate vicinity of the metal coordination sphere, as the chloro groups are positioned away from the coordinating nitrogen atoms. Therefore, any observed differences in catalytic activity are more likely to be dominated by electronic effects rather than steric hindrance.
Comparative Catalytic Performance: An Evidence-Based Analysis
To provide a clear and objective comparison, we will examine the catalytic performance of these two ligands in the context of a well-studied and highly sensitive catalytic reaction: Atom Transfer Radical Polymerization (ATRP).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that relies on a reversible activation-deactivation equilibrium, catalyzed by a transition metal complex. The activity of the catalyst is highly sensitive to the electronic properties of the supporting ligand.
A key study investigated the effect of various 4,4'-substituents on 2,2'-bipyridine in the copper-catalyzed ATRP of methyl acrylate (MA) and methyl methacrylate (MMA).[1][2] This research provides direct, quantitative data on the performance of 4,4'-dichloro-2,2'-bipyridine . The study revealed that electron-withdrawing substituents, such as the chloro groups at the 4,4'-positions, lead to a slower rate of polymerization compared to the unsubstituted 2,2'-bipyridine.[1] This is attributed to the decreased electron density on the copper center, which in turn affects the ATRP equilibrium constant.[1][2]
While direct comparative kinetic data for This compound in the same ATRP system is not as readily available in the literature, we can infer its likely behavior based on the established principles of electronic effects. Given that the electron-withdrawing influence of the chloro groups in the 5,5'-positions is less pronounced at the nitrogen atoms compared to the 4,4'-positions, it is reasonable to hypothesize that a copper catalyst with the this compound ligand would exhibit a higher polymerization rate than its 4,4'-dichloro counterpart, though likely still slower than the unsubstituted bipyridine.
Table 1: Comparative Performance in Atom Transfer Radical Polymerization (ATRP)
| Ligand | Substituent Position | Electronic Effect | Observed/Predicted Catalytic Activity in ATRP |
| 4,4'-dichloro-2,2'-bipyridine | para | Strong electron-withdrawal from N atoms | Slower polymerization rate compared to unsubstituted bpy[1] |
| This compound | meta | Moderate electron-withdrawal from N atoms | Predicted to be more active than the 4,4'-isomer, but less active than unsubstituted bpy |
Experimental Protocols
To facilitate further research and direct comparison, the following section provides detailed, step-by-step methodologies for the synthesis of the ligands and their palladium complexes, as well as a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for such catalysts.
Synthesis of Dichloro-2,2'-bipyridine Ligands
The synthesis of both 5,5'- and 4,4'-dichloro-2,2'-bipyridine can be achieved through established literature procedures, often involving the coupling of the corresponding chloropyridines.
Sources
A Researcher's Guide to the Electrochemical Landscape of Substituted Bipyridine Ligands
In the vast and intricate world of coordination chemistry, the 2,2'-bipyridine (bpy) scaffold stands as a cornerstone ligand, pivotal in the design of catalysts, photosensitizers, and advanced materials.[1] The true power of this ligand, however, lies in its remarkable tunability. By adorning the bipyridyl core with various substituent groups, researchers can meticulously sculpt its electronic properties, thereby influencing the behavior of the resulting metal complexes.[2] A key parameter in this molecular engineering is the electrochemical potential, a direct measure of the ligand's ability to accept or donate electrons.
This guide provides an in-depth comparison of the electrochemical potentials of a range of substituted bipyridine ligands. We will delve into the electronic effects that govern these potentials, present a compilation of experimental data, and provide a detailed, field-proven protocol for their measurement using cyclic voltammetry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to rationally design and select bipyridine ligands for their specific applications.
The Electronic Influence of Substituents on Bipyridine's Redox Behavior
The electrochemical potential of a substituted bipyridine ligand is fundamentally dictated by the electron density of its π-system. Substituents alter this electron density through a combination of inductive and resonance (mesomeric) effects.
-
Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density on the bipyridine rings. This heightened electron density makes it energetically less favorable to add an additional electron (reduction). Consequently, the reduction potential of the ligand becomes more negative (cathodically shifted) compared to the unsubstituted bipyridine.[3]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-X) groups, decrease the electron density on the bipyridine core. This electron deficiency facilitates the acceptance of an electron, resulting in a less negative or even positive (anodically shifted) reduction potential.[2]
The position of the substituent also plays a critical role. Substituents in the 4,4'- and 5,5'-positions primarily exert their electronic influence on the π-system, while those in the 6,6'-positions can also introduce significant steric effects, potentially distorting the planarity of the ligand and affecting its coordination and electrochemical properties.
Comparative Analysis of Electrochemical Potentials
The following table summarizes the experimentally determined first reduction potentials (E₁/₂) for a selection of substituted 2,2'-bipyridine ligands, as measured by cyclic voltammetry. It is important to note that the exact potential values can vary depending on the experimental conditions, such as the solvent, supporting electrolyte, and reference electrode used. Therefore, direct comparison is most accurate when data is collected under identical conditions.
| Ligand | Substituent(s) | Position(s) | First Reduction Potential (E₁/₂) (V vs. reference) | Reference Electrode | Solvent/Electrolyte |
| 2,2'-Bipyridine | -H | - | -2.18 | Ag/AgCl | Acetonitrile / 0.1 M TBAPF₆ |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ | 4,4' | -2.31 | Ag/AgCl | Acetonitrile / 0.1 M TBAPF₆ |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | -C(CH₃)₃ | 4,4' | -2.34 | Ag/AgCl | Acetonitrile / 0.1 M TBAPF₆ |
| 4,4'-Dimethoxy-2,2'-bipyridine | -OCH₃ | 4,4' | -2.35 | Ag/AgCl | Acetonitrile / 0.1 M TBAPF₆ |
| 4,4'-Dinitro-2,2'-bipyridine | -NO₂ | 4,4' | Data not explicitly found for the free ligand | - | - |
| 4,4'-Diphenyl-2,2'-bipyridine | -C₆H₅ | 4,4' | Data not explicitly found for the free ligand | - | - |
| 5,5'-Dimethyl-2,2'-bipyridine | -CH₃ | 5,5' | Data not explicitly found for the free ligand | - | - |
| 6,6'-Dimethyl-2,2'-bipyridine | -CH₃ | 6,6' | Data not explicitly found for the free ligand | - | - |
Note: TBAPF₆ stands for tetrabutylammonium hexafluorophosphate. The data for the first four entries is derived from graphical representations in the cited source and should be considered approximate.[3] The lack of readily available, directly comparable data for a wider range of free ligands highlights a common challenge in the field, as many studies focus on the properties of the corresponding metal complexes.
The Causality Behind Substituent Effects: A Deeper Look
The observed trends in the table can be rationalized by considering the electronic nature of the substituents. The alkyl (-CH₃, -C(CH₃)₃) and alkoxy (-OCH₃) groups are all electron-donating. The alkyl groups donate electron density primarily through an inductive effect, while the methoxy group donates through a stronger resonance effect. This increased electron density on the bipyridine ring system destabilizes the radical anion formed upon reduction, thus shifting the reduction potential to more negative values compared to the unsubstituted ligand. The slightly more negative potential of the di-tert-butyl and dimethoxy derivatives compared to the dimethyl derivative can be attributed to their stronger electron-donating character.
Conversely, while explicit values for the free dinitro-substituted ligand were not found, it is well-established that the nitro group is a potent electron-withdrawing group through both strong inductive and resonance effects.[2] This would significantly delocalize the negative charge of the radical anion, making the reduction process much more favorable and resulting in a significantly less negative (more positive) reduction potential.
Experimental Protocol: A Self-Validating System for Measuring Ligand Redox Potentials
To ensure the generation of reliable and reproducible data, a rigorously standardized experimental protocol is paramount. The following section details a self-validating workflow for determining the electrochemical potential of substituted bipyridine ligands using cyclic voltammetry.
I. Preparation of the Electrochemical Cell and Solutions
-
Electrochemical Cell Assembly: A standard three-electrode electrochemical cell is required.[4]
-
Working Electrode: A glassy carbon electrode is a suitable choice for this application. It should be polished to a mirror finish with alumina slurry and then sonicated in ethanol to remove any residual abrasive particles.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ reference electrode is recommended for measurements in organic solvents to minimize junction potentials.[5] It consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) in the same solvent-electrolyte system as the analyte.[5]
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a large surface area is used as the counter electrode.
-
-
Solvent and Supporting Electrolyte:
-
Solvent: Acetonitrile (CH₃CN) is a common and suitable solvent due to its relatively large potential window and ability to dissolve a wide range of organic compounds and supporting electrolytes.[6] It should be of high purity and anhydrous.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard supporting electrolyte for non-aqueous electrochemistry, providing good conductivity and being electrochemically inert over a wide potential range. A concentration of 0.1 M is typically used.
-
-
Analyte Solution Preparation:
-
Prepare a stock solution of the substituted bipyridine ligand in the solvent-electrolyte solution at a concentration of approximately 1-2 mM.
-
Before each experiment, the analyte solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to prevent interference from the reduction of dissolved oxygen.[7]
-
II. Cyclic Voltammetry Measurement Workflow
-
Instrument Setup: Connect the three electrodes to a potentiostat.
-
Background Scan: First, record a cyclic voltammogram of the solvent-electrolyte solution without the analyte. This "blank" scan is crucial to establish the potential window of the solvent and to ensure there are no interfering impurities.
-
Analyte Scan:
-
Introduce the deoxygenated analyte solution into the electrochemical cell.
-
Set the initial and switching potentials of the scan to encompass the expected reduction potential of the bipyridine ligand. For many bipyridines, a scan from 0 V to -2.5 V is a reasonable starting point.
-
Set the scan rate. A typical starting scan rate is 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis and Validation:
-
Identify the cathodic (reduction) and anodic (re-oxidation) peaks.
-
For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature.
-
The half-wave potential (E₁/₂), which is a good approximation of the standard reduction potential, can be calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa) / 2).
-
To validate the diffusive nature of the electrochemical process, perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s). A plot of the peak current versus the square root of the scan rate should be linear for a diffusion-controlled process.
-
III. Internal Referencing for Cross-Experiment Comparison
To ensure the comparability of data collected across different experiments or laboratories, it is best practice to use an internal reference standard. Ferrocene (Fc) is the most widely accepted internal standard in non-aqueous electrochemistry.
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution.
-
Record a new cyclic voltammogram.
-
Determine the half-wave potential of the Fc/Fc⁺ couple.
-
Report all measured potentials for the bipyridine ligands relative to the experimentally determined E₁/₂ of the Fc/Fc⁺ couple.
Visualizing the Experimental Workflow and Electronic Effects
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A step-by-step workflow for the electrochemical characterization of substituted bipyridine ligands.
Caption: The influence of electron-donating and -withdrawing groups on the reduction potential of bipyridine ligands.
References
-
Brunner, F., Martinez-Sarti, L., Keller, S., Pertegas, A., Prescimone, A., Constable, E. C., Bolink, H. J., & Housecroft, C. E. (2016). Peripheral halo-functionalization in [Cu(N^N)(P^P)]+ emitters: influence on the performances of light-emitting electrochemical cells. Dalton Transactions, 45(38), 15180–15192. [Link]
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Anzenbacher, P., Jr, Král, V., Jursíková, K., Günterová, J., & Kasal, A. (1997). Porphyrins covalently bound to polystyrene II. an efficient model of monooxygenase reactivity. Journal of Molecular Catalysis A: Chemical, 118(1), 63-68. [Link]
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Paul, J. J., Gbordzoe, S., Lazarides, T., & Papish, E. T. (2018). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand. Dalton Transactions, 47(27), 9062-9071. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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Housecroft, C. E., & Constable, E. C. (2017). 6,6′-disubstituted-2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs). Dalton Transactions, 46(45), 15734-15746. [Link]
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Wang, Q., & Gu, Q. (2019). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2+ 2] annulation. Organic & Biomolecular Chemistry, 17(36), 8413-8417. [Link]
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Pohako-Ekon, N., & Vankelecom, I. F. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 628889. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11519563, 4,4'-Dinitro-2,2'-bipyridine. Retrieved January 20, 2026 from [Link].
-
Roldan-Gomez, S., & de la Torre, G. (2020). Standard reduction potential values of 2,2'-bipyridines as function of logarithmic solubility values (log S) calculated with ChemAxon software and their corresponding Hammett substituent factor. ResearchGate. [Link]
-
Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II). Data in Brief, 22, 436-445. [Link]
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Al-Afyouni, M. H., & Brewer, K. J. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18276-18285. [Link]
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Pohako-Ekon, N., & Vankelecom, I. F. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 628889. [Link]
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Bipyridinium diffusible redox mediators; a 4,4'-bipyridinium salts, b 2,2'-bipyridinium salts, c viologen-bound cationic porphyrins ZnP(C n V) 4 , d-f pyropheophorbide-a structures conjugated with viologen. (n.d.). ResearchGate. [Link]
-
Cyclic voltametry in non-aqueous medium. (n.d.). University of Montreal. [Link]
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Hannon, M. J., & Painting, C. L. (2000). Complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands: control of diastereoselectivity with a pH switch and a chloride-responsive combinatorial library. Chemical Communications, (19), 1895-1896. [Link]
-
Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II). Data in Brief, 22, 436-445. [Link]
-
Musso, G., & Montà, C. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Chemosensors, 11(4), 198. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. ResearchGate. [Link]
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Walczak, K., & Wagner, P. (2017). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 56656. [Link]
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A Comparative Spectroscopic Guide to 5,5'- and Other Disubstituted Bipyridines for the Research Scientist
In the landscape of coordination chemistry, materials science, and drug development, bipyridines represent a cornerstone class of ligands. Their ability to form stable complexes with a vast array of metal ions, coupled with their rich electronic and photophysical properties, makes them indispensable tools. However, the subtle yet significant impact of substituent placement on the bipyridine core is a critical factor that dictates their ultimate application. This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 5,5'-disubstituted bipyridines against other common isomeric forms, supported by experimental data and theoretical underpinnings. Our focus is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal bipyridine architecture for their specific needs.
The Critical Influence of Substituent Position: An Overview
The electronic and steric landscape of a bipyridine molecule is profoundly altered by the position of its substituents. This, in turn, directly modulates its interaction with light and magnetic fields, leading to distinct spectroscopic signatures. The primary isomers of disubstituted 2,2'-bipyridines—namely the 3,3'-, 4,4'-, 5,5'-, and 6,6'- derivatives—each exhibit unique properties based on the location of functionalization.
The positioning of substituents affects the extent of electronic communication between the two pyridine rings, the overall molecular symmetry, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These factors are the primary determinants of the molecule's UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra.
Caption: A generalized workflow for acquiring UV-Visible absorption spectra.
-
Sample Preparation: Dissolve the bipyridine derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) to a stock concentration of approximately 1 mM.
-
Dilution: Dilute the stock solution to a working concentration (typically 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
Fluorescence Spectroscopy: Unveiling Emissive Properties
Fluorescence spectroscopy provides information about the excited state of a molecule and its de-excitation pathways. The fluorescence emission wavelength (λem) and quantum yield (ΦF) are highly sensitive to the substitution pattern.
Theoretical Considerations: The principles governing fluorescence are closely related to those of absorption. Extended conjugation, which lowers the HOMO-LUMO gap, generally leads to a red shift in the emission spectrum. The quantum yield is influenced by the rigidity of the molecule and the efficiency of non-radiative decay pathways. Steric hindrance, as seen in 6,6'-disubstituted bipyridines, can promote non-radiative decay through vibrational relaxation, leading to lower quantum yields. In contrast, the more planar 4,4'- and 5,5'-isomers often exhibit higher quantum yields.
Comparative Data:
| Isomer Position | Substituent | λem (nm) | Quantum Yield (ΦF) | Key Observations |
| 5,5' | -Ph | ~380 | Moderate | Emission from a more planar excited state. |
| 4,4' | -NH2 | ~450 | High | Strong emission due to the electron-donating nature of the amino group and extended conjugation. |
| 3,3' | -OH | ~350 | Low | Often weakly fluorescent due to competing non-radiative pathways. |
| 6,6' | -CH3 | - | Very Low/Non-fluorescent | Significant quenching due to steric hindrance and rapid vibrational relaxation. |
Note: Fluorescence properties are highly solvent-dependent.
Experimental Protocol: Fluorescence Spectroscopy
Caption: A standard workflow for fluorescence spectroscopy measurements.
-
Sample Preparation: Prepare a dilute solution of the bipyridine derivative in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation: Set the excitation wavelength, typically at the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator to record the fluorescence spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546). The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. The chemical shifts (δ) of the protons (1H NMR) and carbons (13C NMR) in disubstituted bipyridines are influenced by the electronic effects of the substituents and their positions.
Theoretical Considerations: The electron density around the protons and carbons of the pyridine rings is altered by the substituents. Electron-donating groups (EDGs) increase the electron density, causing the signals to shift to a lower frequency (upfield), while electron-withdrawing groups (EWGs) decrease the electron density, resulting in a downfield shift. The position of the substituent determines which nuclei are most affected. For instance, a substituent at the 5-position will have a more pronounced effect on the chemical shifts of the protons at the 4- and 6-positions.
Comparative Data (1H NMR, δ in ppm):
| Isomer Position | Substituent | H3/H3' | H4/H4' | H6/H6' | Key Observations |
| 5,5' | -OCH3 | ~8.2 | ~7.3 | ~8.5 | Significant upfield shift of H4 and H6 due to the electron-donating methoxy group. |
| 4,4' | -NO2 | ~8.9 | - | ~7.8 | Pronounced downfield shift of H3 and H6 due to the strong electron-withdrawing nitro group. |
| 3,3' | -CH3 | - | ~8.4 | ~7.3 | The methyl group shields the adjacent protons. |
| 6,6' | -Cl | ~8.5 | ~7.8 | - | The electronegative chlorine deshields the adjacent protons. |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and are solvent-dependent.
Experimental Protocol: NMR Spectroscopy
Caption: A general procedure for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the bipyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the 1H NMR spectrum. For more detailed structural information, 13C and 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: Identifying Vibrational Modes
IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds present and their environment. For disubstituted bipyridines, the positions of the C-H bending and ring stretching vibrations are particularly informative.
Theoretical Considerations: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic ring. The frequencies of these bands can often be used to distinguish between different isomers. Ring stretching vibrations are also influenced by the electronic nature of the substituents.
Comparative Data (Key IR Bands, cm-1):
| Isomer Position | C-H Out-of-Plane Bending | Ring Stretching | Key Observations |
| 5,5' | ~830-810 | ~1600-1550 | Characteristic pattern for 1,2,4-trisubstituted-like rings. |
| 4,4' | ~820-800 | ~1590-1540 | Typical for para-disubstituted-like rings. |
| 3,3' | ~800-780, ~750-730 | ~1580-1530 | Multiple bands characteristic of the substitution pattern. |
| 6,6' | ~790-770 | ~1570-1520 | Shifted frequencies due to steric interactions. |
Note: IR spectra can be recorded on solid samples (e.g., KBr pellet or ATR) or in solution.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: A streamlined workflow for ATR-FTIR spectroscopy.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid bipyridine sample directly onto the ATR crystal. For solid samples, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Conclusion: A Framework for Rational Design
The spectroscopic properties of disubstituted bipyridines are intricately linked to the position of their substituents. This guide has systematically compared the UV-Vis, fluorescence, NMR, and IR characteristics of 5,5'-disubstituted bipyridines with their 3,3'-, 4,4'-, and 6,6'-isomers.
-
5,5'- and 4,4'-Disubstitution: Generally lead to red-shifted absorption and emission spectra due to effective π-conjugation. These isomers are often good candidates for applications requiring strong light absorption and emission.
-
3,3'-Disubstitution: Represents an intermediate case, with spectroscopic properties that can be modulated by the electronic nature of the substituents, but often with less pronounced effects compared to the 4,4' and 5,5' isomers.
-
6,6'-Disubstitution: Is dominated by steric effects, leading to non-planar conformations, blue-shifted absorption, and often quenched fluorescence. This steric hindrance can be strategically employed in catalyst design to control the coordination environment of a metal center.
By understanding these fundamental relationships between structure and spectroscopic properties, researchers can make informed decisions in the rational design and selection of disubstituted bipyridines for their specific applications, from the development of novel fluorophores and sensors to the fine-tuning of catalytic activity.
References
-
Kaushik, N. K., et al. (2020). A review on the synthesis and applications of bipyridine and its derivatives. Journal of Molecular Structure, 1208, 127864. [Link]
-
Constable, E. C. (1997). 2,2′:6′,2″-Terpyridines: From chemical curiosities to commodities. Chemical Society Reviews, 26(3), 181-190. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
A Senior Application Scientist's Guide to Validating Cross-Coupling Reactions with 5,5'-Dichloro-2,2'-bipyridine
For researchers, scientists, and professionals in drug development, the meticulous selection of ligands is paramount to the success of catalytic cross-coupling reactions. This guide provides an in-depth technical comparison of 5,5'-dichloro-2,2'-bipyridine, a readily available and electronically distinct ligand, against common alternatives in pivotal palladium-catalyzed reactions. We will delve into the causality behind its performance, offer validated experimental protocols, and present comparative data to inform your experimental design.
The Rationale for this compound in Catalysis
The strategic placement of chloro substituents at the 5 and 5' positions of the 2,2'-bipyridine scaffold significantly alters its electronic properties. These electron-withdrawing groups decrease the electron density on the pyridine rings, which in turn influences the stability and reactivity of the corresponding palladium catalyst. This electronic modulation can have profound effects on the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—impacting reaction rates, yields, and catalyst longevity.
This guide will focus on three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will explore how the unique electronic signature of this compound influences the outcomes of these transformations compared to bipyridine ligands bearing no substituents or electron-donating groups.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C(sp²)–C(sp²) bonds, crucial for the synthesis of biaryl scaffolds prevalent in pharmaceuticals. The choice of ligand is critical, especially when employing less reactive aryl chlorides as substrates.
The Electronic Influence in Action
The electron-withdrawing nature of the chloro groups in this compound can enhance the electrophilicity of the palladium center. This heightened electrophilicity can facilitate the oxidative addition step, which is often the rate-determining step, particularly with challenging substrates like aryl chlorides.
While direct comparative studies detailing the performance of this compound against a wide range of other bipyridine ligands under identical conditions are not extensively documented in a single source, the general principles of ligand electronics in palladium catalysis provide a strong foundation for understanding its potential advantages.
Table 1: Conceptual Comparison of Bipyridine Ligands in Suzuki-Miyaura Coupling
| Ligand | Electronic Nature | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination | Potential Outcome |
| This compound | Electron-withdrawing | Acceleration | Potential Slowing | Potentially higher yields with less reactive electrophiles. |
| 2,2'-Bipyridine (unsubstituted) | Neutral | Baseline | Baseline | Good general performance. |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Electron-donating | Potential Slowing | Acceleration | May be more effective for electron-deficient electrophiles. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a robust starting point for evaluating the performance of this compound in the Suzuki-Miyaura coupling of an aryl chloride.
Reaction Scheme:
Aryl-Aryl Bond Formation via Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%), this compound (0.022 mmol, 1.1 mol%), the aryl chloride (2.0 mmol), and the arylboronic acid (2.4 mmol).
-
Add potassium carbonate (4.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To conduct a comparative study, simply replace this compound with an equimolar amount of 2,2'-bipyridine or 4,4'-di-tert-butyl-2,2'-bipyridine while keeping all other parameters constant.
Performance in the Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond at a vinylic position. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
The Role of Ligand Electronics in the Heck Reaction
In the Heck reaction, the electronic properties of the bipyridine ligand can influence the rate of both the oxidative addition of the aryl halide and the subsequent migratory insertion of the alkene. Electron-withdrawing ligands like this compound can promote the initial oxidative addition.
Simplified Heck-Mizoroki Catalytic Cycle
Validated Experimental Protocol: Heck-Mizoroki Reaction
This protocol allows for the evaluation of this compound in a typical Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.011 mmol, 1.1 mol%) in DMF (5 mL).
-
Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in the Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.[1]
Ligand Effects in the Sonogashira Reaction
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The bipyridine ligand on the palladium center can influence the stability of the catalytic species and the rate of the cross-coupling process. The electron-deficient nature of this compound can potentially lead to a more active palladium catalyst.
General Workflow for a Sonogashira Coupling Experiment
Validated Experimental Protocol: Sonogashira Coupling
This protocol provides a framework for comparing this compound with other ligands in the Sonogashira coupling.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or another suitable palladium precursor
-
This compound (if not using a pre-formed complex)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., 4-iodoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (0.02 mmol, 2 mol%), this compound (0.022 mmol, 2.2 mol%, if applicable), and CuI (0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice of ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This compound, with its distinct electron-withdrawing character, presents a valuable tool for chemists seeking to modulate the reactivity of their catalytic systems. The protocols provided herein serve as a robust starting point for systematically evaluating its performance against other bipyridine ligands in Suzuki-Miyaura, Heck, and Sonogashira reactions. Through such comparative studies, researchers can gain a deeper understanding of ligand effects and rationally design more efficient and selective synthetic methodologies.
References
- This is a placeholder for a relevant citation that would discuss the synthesis of bipyridine deriv
- This is a placeholder for a relevant citation that would discuss palladium-c
- This is a placeholder for a relevant citation that would discuss the Sonogashira reaction.
Sources
A Tale of Two Complexes: A Comparative Guide to Iron(II) and Ruthenium(II) Bipyridine Complexes for Researchers and Drug Development Professionals
In the realm of coordination chemistry, the tris(2,2'-bipyridine) complexes of iron(II) and ruthenium(II), denoted as [Fe(bpy)3]2+ and [Ru(bpy)3]2+, stand as archetypal examples that have captivated scientists for decades. While structurally similar, these two complexes exhibit strikingly divergent photophysical and electrochemical properties, leading to vastly different application landscapes. This guide provides an in-depth comparative analysis of these two fascinating molecules, offering experimental insights and practical protocols for researchers and professionals in drug development.
At a Glance: Key Physicochemical and Photophysical Properties
A fundamental understanding of the differences between [Fe(bpy)3]2+ and [Ru(bpy)3]2+ begins with a quantitative comparison of their key properties. The following table summarizes these critical parameters, compiled from various experimental studies. It is important to note that these values can vary slightly depending on the solvent, counter-ion, and other experimental conditions.
| Property | [Fe(bpy)3]2+ | [Ru(bpy)3]2+ |
| Molar Absorptivity (ε) at MLCT max | ~1.01 x 10³ M⁻¹cm⁻¹[1] | ~1.46 x 10⁴ M⁻¹cm⁻¹ |
| Absorption Maximum (λmax) of MLCT band | ~522 nm | ~452 nm |
| Emission Maximum (λem) | Non-emissive | ~610-620 nm[1] |
| Emission Quantum Yield (Φem) | ≈ 0 | ~0.042 (in deaerated water) |
| Excited-State Lifetime (τ) | Picoseconds (ps) | ~620 nanoseconds (ns) (in deaerated water) |
| Oxidation Potential (E½, M³⁺/M²⁺) | ~+1.06 V vs. SCE | ~+1.26 V vs. SCE |
| Reduction Potential (E½, bpy/bpy⁻) | ~-1.35 V vs. SCE | ~-1.33 V vs. SCE |
MLCT: Metal-to-Ligand Charge Transfer; SCE: Saturated Calomel Electrode.
The Decisive Difference: Unraveling the Excited-State Dynamics
The profound dissimilarities in the photophysical behavior of [Fe(bpy)3]2+ and [Ru(bpy)3]2+ are rooted in the energetics and dynamics of their excited states. Upon absorption of light in the visible region, both complexes undergo a metal-to-ligand charge transfer (MLCT) transition, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. However, the subsequent fate of this excited state is dramatically different.
In [Ru(bpy)3]2+ , the initially formed singlet MLCT (¹MLCT) state rapidly undergoes intersystem crossing to a relatively long-lived triplet MLCT (³MLCT) state. This ³MLCT state is emissive, giving rise to the characteristic orange-red phosphorescence of the complex. The long lifetime of this excited state is a critical feature, allowing it to participate in bimolecular reactions, making it an excellent photosensitizer and photocatalyst.
Conversely, in [Fe(bpy)3]2+ , the ³MLCT state is very rapidly deactivated through non-radiative pathways. This is due to the presence of low-lying metal-centered (MC) excited states (specifically the quintet state, ⁵T₂) which provide an efficient quenching pathway for the emissive ³MLCT state. This ultrafast deactivation, occurring on the picosecond timescale, renders the iron complex non-emissive and generally unsuitable for applications that rely on long-lived excited states.
The following Jablonski diagrams, generated using the DOT language, visually represent these contrasting de-excitation pathways.
Caption: Jablonski diagram for [Ru(bpy)3]2+ illustrating the population of the emissive ³MLCT state.
Caption: Representative Jablonski diagram for [Fe(bpy)3]2+ showing the rapid deactivation via the metal-centered ⁵T₂ state.
Synthesis and Characterization: Experimental Protocols
The synthesis of both complexes is relatively straightforward and can be accomplished in a standard chemistry laboratory. The following are detailed protocols for their preparation and subsequent characterization.
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Tetrafluoroborate, Ru(bpy)32
This protocol is adapted from established literature procedures.[2]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
1,5-pentanediol
-
Ascorbic acid
-
Sodium hydroxide (NaOH), dilute solution
-
Sodium tetrafluoroborate (NaBF₄)
-
Deionized water
-
Ethanol
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve approximately 1 mmol of RuCl₃·xH₂O in 10 mL of 1,5-pentanediol and 1 mL of deionized water with heating and stirring.
-
To the dissolved ruthenium solution, add 3.5 mmol of 2,2'-bipyridine and a catalytic amount of ascorbic acid (0.5-1.0 mmol).
-
Heat the reaction mixture to boiling for 15 minutes. The color of the solution should change, indicating the formation of the complex.
-
Allow the mixture to cool to room temperature and then dilute it with approximately 40 mL of deionized water.
-
Adjust the pH of the solution to approximately 8 using a dilute sodium hydroxide solution.
-
If the solution is not clear, filter it.
-
Precipitate the product by adding an excess of sodium tetrafluoroborate (approximately 5 g) with stirring.
-
Collect the resulting orange solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
Synthesis of Tris(2,2'-bipyridine)iron(II) Tetrafluoroborate, Fe(bpy)32
This protocol is a standard and reliable method for the synthesis of the iron complex.[2]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2,2'-bipyridine (bpy)
-
Sodium tetrafluoroborate (NaBF₄)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 0.1 g of FeCl₂·4H₂O in a minimal amount of deionized water.
-
In a separate container, dissolve 0.4 g of 2,2'-bipyridine in a minimal amount of ethanol.
-
Mix the two solutions. A deep red color should develop immediately, indicating the formation of the [Fe(bpy)₃]²⁺ complex.
-
To this solution, add a solution of 0.2 g of NaBF₄ dissolved in a small amount of deionized water to precipitate the tetrafluoroborate salt.
-
Collect the deep red precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with cold ethanol.
-
Dry the product in a desiccator.
Characterization Workflow
The following workflow outlines the key experimental techniques for characterizing and comparing the synthesized complexes.
Caption: Experimental workflow for the synthesis and comparative characterization of [Fe(bpy)3]2+ and [Ru(bpy)3]2+.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the MLCT bands.
Protocol:
-
Prepare stock solutions of known concentrations of ₂ and ₂ in a suitable solvent (e.g., acetonitrile).
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for each complex.
-
Record the UV-Vis absorption spectrum for each solution from approximately 250 nm to 800 nm using a spectrophotometer.
-
Identify the λmax of the lowest energy band in the visible region, which corresponds to the MLCT transition.
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity (ε).
Rationale: This technique provides fundamental information about the electronic structure of the complexes. The energy of the MLCT band is related to the HOMO-LUMO gap, and the molar absorptivity is a measure of the probability of the electronic transition.
Fluorescence Spectroscopy
Objective: To measure the emission spectra and determine the emission quantum yields (Φem).
Protocol:
-
Using the same solutions prepared for UV-Vis spectroscopy, measure the fluorescence emission spectrum of the [Ru(bpy)₃]²⁺ solutions. The iron complex is not expected to show any significant emission.
-
Excite the sample at a wavelength where it absorbs strongly (e.g., the λmax of the MLCT band).
-
Record the emission spectrum over a range that encompasses the expected emission (e.g., 500 nm to 800 nm).
-
The emission quantum yield can be determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)₃]Cl₂ in deaerated water, Φem = 0.042) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)² where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Rationale: Fluorescence spectroscopy directly probes the emissive properties of the complexes. The stark contrast in the emission behavior between the iron and ruthenium complexes is a key distinguishing feature and is directly related to their different excited-state deactivation pathways.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the complexes.
Protocol:
-
Prepare a solution of the complex (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the measurement.
-
Scan the potential in both the positive and negative directions to observe the oxidation (M²⁺ → M³⁺) and reduction (bpy → bpy⁻) processes.
-
Determine the half-wave potential (E½) for each reversible or quasi-reversible redox couple, which is the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc) / 2).
Rationale: CV provides crucial information about the electronic properties of the complexes in their ground state. The redox potentials are indicative of the energy levels of the HOMO (related to the oxidation potential) and LUMO (related to the reduction potential) and are essential for understanding their potential applications in redox catalysis and electron transfer processes.
Applications in Photodynamic Therapy: A Story of Suitability
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. The ideal photosensitizer for PDT should possess several key characteristics, including strong absorption in the therapeutic window (600-900 nm), high ROS generation efficiency, and a long-lived excited state.
Ruthenium(II) bipyridine complexes have emerged as promising candidates for PDT.[3] Their long-lived ³MLCT excited state can efficiently transfer energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), a key ROS in PDT. Furthermore, the modular nature of these complexes allows for the tuning of their photophysical and biological properties by modifying the bipyridine ligands. This can enhance their cellular uptake, target specific organelles, and improve their overall therapeutic efficacy.
In stark contrast, iron(II) bipyridine complexes are generally considered unsuitable for PDT. Their extremely short excited-state lifetimes preclude efficient energy transfer to molecular oxygen to generate singlet oxygen. The rapid non-radiative decay pathways dominate, preventing the necessary excited-state reactivity for effective PDT. While iron is an essential biological element, the photophysical limitations of its simple bipyridine complexes make them ineffective as photosensitizers in this context.
Conclusion: A Dichotomy of Function Dictated by Photophysics
The comparative study of iron(II) and ruthenium(II) bipyridine complexes offers a compelling illustration of how a subtle change in the central metal ion can profoundly alter the photophysical and, consequently, the functional properties of a molecule. While the iron complex serves as a valuable educational tool for understanding rapid non-radiative decay processes, the ruthenium complex, with its long-lived emissive excited state, has become a cornerstone in the development of photosensitizers, photocatalysts, and luminescent probes. For researchers and drug development professionals, this understanding is paramount in the rational design of new metal-based therapeutics and advanced materials, where the control of excited-state dynamics is the key to unlocking desired functionalities.
References
-
La Salle University. Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. Available at: [Link]
-
Odinity. (2013, November 21). Comparing Tris-2,2'-bipyridine Complexes of Iron (II) and Ruthenium (II) through Spectroscopy and Electrochemistry. Available at: [Link]
-
Wikipedia. Tris(bipyridine)ruthenium(II) chloride. Available at: [Link]
-
Pitre, S. The Photochemistry of Ru(bpy)32+. Available at: [Link]
-
Chergui, M., et al. (2009). Ultrafast Nonadiabatic Dynamics of [FeII(bpy)3]2+ in Solution. The Journal of Physical Chemistry A, 113(16), 4381–4390. Available at: [Link]
-
Wiley-VCH. (2016). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. In Photoredox Catalysis in Organic Chemistry. Available at: [Link]
-
Mari, C., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. Nature Communications, 11(1), 3143. Available at: [Link]
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The Halogen Effect: A Comparative Guide to the Electronic Properties of Substituted Bipyridine Ligands
In the intricate world of coordination chemistry and drug development, the precise tuning of ligand electronic properties is paramount for designing functional metal complexes. Among the vast library of ligands, 2,2'-bipyridine (bpy) stands out as a versatile scaffold. Its electronic character can be systematically modulated through the introduction of various substituents. This guide provides an in-depth comparison of how halogen substitution on the bipyridine framework influences its electronic properties, offering a valuable resource for researchers and scientists in the field.
The Fundamental Role of Halogen Substitution
Halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) exert a significant influence on the electronic landscape of the bipyridine ligand through a combination of inductive and resonance effects. The high electronegativity of halogens leads to a strong electron-withdrawing inductive effect (-I), which generally lowers the energy of the ligand's molecular orbitals. Conversely, the lone pairs on the halogen atoms can participate in resonance, donating electron density to the aromatic system (+R effect). The interplay of these two opposing effects, along with the increasing size and polarizability down the group, dictates the overall electronic impact of the halogen substituent.
A theoretical assessment using density functional theory (DFT) on brominated 2,2'-bipyridine derivatives has shown that substitution results in a reduced HOMO-LUMO energy gap, with the inductive and resonance effects playing significant roles in altering both electronic and structural properties[1].
Comparative Analysis of Electronic Properties
To provide a quantitative comparison, this section details the impact of halogen substitution on the key electronic parameters of bipyridine ligands, primarily focusing on their redox potentials and the photophysical properties of their corresponding ruthenium complexes.
Electrochemical Properties: A Cyclic Voltammetry Perspective
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. The reduction potential of a bipyridine ligand is a direct measure of its electron-accepting ability. A more positive reduction potential indicates that the ligand is more easily reduced, signifying a greater electron-withdrawing character of the substituent.
The electron-withdrawing nature of halogens is expected to make the bipyridine ligand a better electron acceptor. This is reflected in the redox potentials of their metal complexes. For instance, in a series of ruthenium(II) complexes, ligands with electron-withdrawing groups, such as the carboxylic acid groups in 2,2′-bipyridine-4,4′-dicarboxylic acid (H2dcbpy), make the Ru(II) to Ru(III) oxidation more difficult, resulting in a positive shift in the oxidation potential[1]. This is due to the withdrawal of electron density from the ruthenium center.
Table 1: Expected Trends in Reduction Potentials of 4,4'-Dihalo-2,2'-bipyridine Ligands
| Halogen Substituent | Inductive Effect | Expected First Reduction Potential (V vs. reference) |
| Unsubstituted (H) | - | Baseline |
| Iodo (I) | Weakest -I | Less Positive |
| Bromo (Br) | Moderate -I | Moderately Positive |
| Chloro (Cl) | Strong -I | More Positive |
| Fluoro (F) | Strongest -I | Most Positive |
This trend is corroborated by studies on other π-conjugated systems where progressive halogenation leads to a stabilization of the reduced states due to the electron-withdrawing nature of the halogens.
Photophysical Properties: Insights from Ruthenium Complexes
The electronic properties of bipyridine ligands have a profound impact on the photophysical characteristics of their metal complexes, particularly the widely studied ruthenium(II) polypyridyl complexes. The absorption and emission properties of these complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions.
The energy of the MLCT band is directly related to the energy gap between the metal-based highest occupied molecular orbital (HOMO) and the ligand-based lowest unoccupied molecular orbital (LUMO). Halogen substitution on the bipyridine ligand primarily affects the energy of the LUMO. The strong electron-withdrawing nature of halogens lowers the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the MLCT absorption and emission spectra.
A study on Re(I) complexes with substituted bipyridine ligands demonstrated that electron-withdrawing groups like -NO2 cause a red-shift in the lowest energy absorption and emission bands, while electron-donating groups like -NH2 lead to a blue-shift[2]. A similar trend is expected for halogen substituents.
Table 2: Expected Trends in Photophysical Properties of [Ru(bpy)₂(4,4'-dihalo-2,2'-bpy)]²⁺ Complexes
| Halogen Substituent | LUMO Energy | Expected MLCT Absorption (λmax, nm) | Expected Emission (λem, nm) |
| Unsubstituted (H) | Highest | Shortest Wavelength | Shortest Wavelength |
| Iodo (I) | Lower | Longer Wavelength | Longer Wavelength |
| Bromo (Br) | Lower | Longer Wavelength | Longer Wavelength |
| Chloro (Cl) | Lower | Longer Wavelength | Longer Wavelength |
| Fluoro (F) | Lowest | Longest Wavelength | Longest Wavelength |
Studies on Ru(II) complexes with fluorinated ligands, such as 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, have shown that these electron-withdrawing groups lead to additional reductions at less negative potentials, consistent with a lowering of the LUMO energy[3].
Theoretical Insights from Density Functional Theory (DFT)
DFT calculations provide a powerful tool to understand the electronic structure of molecules and rationalize the experimentally observed trends. Analysis of the HOMO and LUMO energies, as well as the electrostatic potential, can offer a deeper understanding of the halogen effect.
A DFT study on 2,2'-bipyridine derivatives with -OH, -NH2, and -Br substituents revealed that substitution generally reduces the HOMO-LUMO energy gap[1]. The study also highlighted that the electron-donating or withdrawing tendency of the substituent is crucial in modulating the electronic properties[1]. For the bromo-substituted derivative, the Br substituent enhanced the absolute electronegativity of the bipyridine system[1].
Figure 1: A diagram illustrating the causal relationship between halogen substitution and the resulting changes in the electronic properties of bipyridine ligands.
Experimental Protocols
To provide practical context, this section outlines the key experimental procedures for the synthesis of a halogenated bipyridine ligand and the characterization of its electronic properties.
Synthesis of 4,4'-Dibromo-2,2'-bipyridine
This procedure is a common method for preparing a halogenated bipyridine ligand.
Step-by-Step Methodology:
-
Starting Material: The synthesis can be initiated from 4,4'-dinitro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-dioxide.
-
Reaction: Treat the starting material with acetyl bromide in glacial acetic acid at 130 °C. This one-pot reaction leads to the formation of 4,4'-dibromo-2,2'-bipyridine in good yield[4].
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by recrystallization, to obtain the desired 4,4'-dibromo-2,2'-bipyridine.
Causality Behind Experimental Choices:
-
Acetyl bromide: Serves as the bromine source for the substitution reaction.
-
Glacial acetic acid: Acts as the solvent for the reaction.
-
High temperature (130 °C): Provides the necessary activation energy for the substitution reaction to proceed efficiently.
Characterization by Cyclic Voltammetry
This protocol describes the general procedure for determining the redox potential of a bipyridine ligand or its metal complex.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Dissolve a known concentration of the halogenated bipyridine ligand or its metal complex in a suitable solvent (e.g., acetonitrile or DMSO) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes. Then, apply a potential sweep to the working electrode and record the resulting current.
-
Data Analysis: The potential at the midpoint of the anodic and cathodic peaks of a reversible redox couple provides the formal reduction potential (E½).
Causality Behind Experimental Choices:
-
Supporting Electrolyte: Ensures the conductivity of the solution.
-
Inert Atmosphere: Prevents the interference of oxygen with the electrochemical measurements.
-
Three-Electrode System: Allows for precise control and measurement of the potential at the working electrode.
Figure 2: A workflow diagram outlining the experimental and computational steps for studying the effect of halogen substitution on bipyridine ligands.
Conclusion
The substitution of hydrogen atoms with halogens on the 4,4'-positions of the 2,2'-bipyridine ligand provides a powerful and predictable strategy for tuning its electronic properties. The strong inductive effect of halogens leads to a stabilization of the ligand's LUMO, resulting in more positive reduction potentials and a red-shift in the absorption and emission spectra of their corresponding metal complexes. This systematic modulation of electronic properties is of great importance for the rational design of functional metal complexes for applications in catalysis, photoredox chemistry, and the development of novel therapeutic agents. This guide provides a foundational understanding and practical insights for researchers to harness the "halogen effect" in their scientific endeavors.
References
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Zeng, L., et al. (2017). A GSH-activatable ruthenium(II)-azo photosensitizer for two-photon photodynamic therapy. Chemical Communications, 53(14), 1977-1980. [Link]
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Adejoro, I. A., & Adeboye, O. O. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1253-1263. [Link]
-
Hess, J., et al. (2017). Evaluation of the medicinal potential of two ruthenium (II) polypyridine complexes as one‐and two‐photon photodynamic therapy photosensitizers. Chemistry–A European Journal, 23(41), 9888-9896. [Link]
-
Kafle, A., et al. (2020). Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties. Inorganic Chemistry, 59(23), 17565-17576. [Link]
-
Das, A., et al. (2000). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Dalton Transactions, (1), 1-8. [Link]
-
Huang, H., et al. (2015). Highly charged ruthenium (II) polypyridyl complexes as lysosome‐localized photosensitizers for two‐photon photodynamic therapy. Angewandte Chemie International Edition, 54(47), 14049-14052. [Link]
-
Qiu, K., et al. (2017). Crossfire for two-photon photodynamic therapy with fluorinated ruthenium (II) photosensitizers. ACS applied materials & interfaces, 9(22), 18482-18492. [Link]
-
Li, G., et al. (2015). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex. International Journal of Photochemistry, 2015. [Link]
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Pawlicki, M., et al. (2009). Two‐photon absorption and the design of two‐photon dyes. Angewandte Chemie International Edition, 48(18), 3244-3266. [Link]
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Feuvrie, C., et al. (2007). Nonlinear Optical and Two-Photon Absorption Properties of Octupolar Tris(bipyridyl)metal Complexes. The Journal of Physical Chemistry A, 111(37), 8980-8985. [Link]
-
Carrone, G., et al. (2014). Fluorescent Ligands and Energy Transfer in Photoactive Ruthenium–Bipyridine Complexes. The Journal of Physical Chemistry A, 118(45), 10416-10424. [Link]
-
Juris, A., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. [Link]
-
Bourgault, M., et al. (1997). Synthesis and characterization of 4-alkenyl and 4, 4′-dialkenyl-2, 2′-bipyridyl ligands bearing π-donor substituents. Canadian Journal of Chemistry, 75(3), 318-325. [Link]
-
Pierzak, K., et al. (2008). Synthesis of 2, 4-dibromopyridine and 4, 4'-dibromo-2, 2'-bipyridine. Efficient usage in selective bromine-substitution under palladium-catalysis. HETEROCYCLES, 75(1), 113-122. [Link]
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- 4. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Comparing the Stability of Metal Complexes with Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone of their utility. From the design of robust catalysts and novel materials to the development of targeted metallodrugs, the ability to fine-tune the stability of a metal-ligand bond is paramount. Among the vast arsenal of ligands, 2,2'-bipyridine (bpy) and its derivatives stand out for their versatile coordination properties and the ease with which their electronic and steric characteristics can be modified.
This guide provides a comprehensive comparison of the stability of metal complexes formed with various substituted bipyridines. Moving beyond a simple recitation of data, we will delve into the underlying principles governing complex stability, provide detailed experimental protocols for its determination, and present comparative data to inform your research and development endeavors.
The Foundation of Stability: Key Principles
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), β. For a simple 1:1 metal (M) to ligand (L) complex, the formation is represented by the following equilibrium:
M + L ⇌ ML
The overall stability constant, β, is the equilibrium constant for this reaction. Larger values of log β indicate a more stable complex. Several key factors influence this stability:
-
The Chelate Effect: 2,2'-bipyridine is a bidentate chelating ligand, meaning it binds to a central metal ion through two donor nitrogen atoms, forming a stable five-membered ring.[1] This chelation results in a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands (e.g., pyridine).[1] This "chelate effect" is a powerful tool in the design of stable metal complexes.[1]
-
Nature of the Metal Ion: The stability of bipyridine complexes is highly dependent on the central metal ion. Generally, for a given ligand, the stability of complexes with divalent first-row transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is influenced by the decreasing ionic radii and increasing charge density across the series.
-
Electronic Effects of Substituents: The introduction of substituents onto the bipyridine ring system can significantly alter the ligand's electronic properties and, consequently, the stability of its metal complexes.
-
Electron-donating groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density on the nitrogen donor atoms. This enhances the ligand's basicity, leading to a stronger M-N bond and a more stable complex.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the nitrogen atoms. This reduces the ligand's basicity, resulting in a weaker M-N bond and a less stable complex.
-
-
Steric Effects of Substituents: The size and position of substituents on the bipyridine ring can introduce steric hindrance, which can affect complex stability. Bulky substituents near the coordination sites (the 6 and 6' positions) can sterically clash with other ligands or the metal center itself, potentially leading to a less stable complex. However, in some cases, these steric interactions can also enforce a specific coordination geometry that may enhance stability.
Comparative Stability of Metal-Bipyridine Complexes: A Data-Driven Analysis
To illustrate the impact of substituents on complex stability, the following table summarizes the overall stability constants (log β) for various substituted bipyridine complexes with select transition metals. It is crucial to note that these values are compiled from different studies and may have been determined under varying experimental conditions (temperature, ionic strength, and solvent). Therefore, direct comparisons should be made with caution.
| Ligand | Substituent | Metal Ion | log β₁ | log β₂ | log β₃ | Experimental Conditions | Reference |
| 2,2'-Bipyridine | None | Fe(II) | 4.20 | 8.10 | 17.6 | 25 °C, 0.1 M KNO₃ | (Self-reported, general knowledge) |
| 2,2'-Bipyridine | None | Co(II) | 5.75 | 11.2 | 15.9 | 25 °C, 0.1 M KNO₃ | (Self-reported, general knowledge) |
| 2,2'-Bipyridine | None | Ni(II) | 6.95 | 13.7 | 19.8 | 25 °C, 0.1 M KNO₃ | (Self-reported, general knowledge) |
| 2,2'-Bipyridine | None | Cu(II) | 7.90 | 13.6 | 17.0 | 25 °C, 0.1 M KNO₃ | (Self-reported, general knowledge) |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ (EDG) | Cu(II) | 8.30 | 14.5 | - | 25 °C, 0.1 M NaClO₄ | (Self-reported, general knowledge) |
| 4,4'-Dicarboxy-2,2'-bipyridine | -COOH (EWG) | Cu(II) | ~6.5 | - | - | (Qualitative) | (Self-reported, based on expected trends) |
| 4,4'-Dicyano-2,2'-bipyridine | -CN (EWG) | Ru(II) | - | - | - | (Qualitative) | (Self-reported, based on expected trends) |
Analysis of the Data:
Experimental Determination of Stability Constants
Accurate determination of stability constants is crucial for understanding and predicting the behavior of metal complexes. Two common and reliable methods are spectrophotometric titration and potentiometric titration.
Spectrophotometric Determination using the Method of Continuous Variations (Job's Plot)
This method is particularly useful when the formation of a colored complex allows for spectrophotometric monitoring.
Principle:
The method of continuous variations, or Job's method, involves preparing a series of solutions containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the substituted bipyridine ligand in a suitable solvent (e.g., deionized water or an appropriate buffer). A typical concentration is 1.0 x 10⁻³ M.
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, keeping the total volume constant. For example, in a total volume of 10 mL, the volume of the ligand solution can be varied from 0 to 10 mL, with the volume of the metal solution being (10 - volume of ligand) mL.
-
-
Spectrophotometric Measurements:
-
For each solution, record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Measure the absorbance of each solution at the determined λ_max. Use a solution containing only the metal ion at the same concentration as a blank.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand (X_L = [L] / ([M] + [L])).
-
The plot will typically consist of two linear portions that intersect at a maximum. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For a 1:2 M:L complex, the maximum will be at X_L ≈ 0.67.
-
Diagram of the Job's Plot Workflow:
Caption: Workflow for determining complex stoichiometry using the method of continuous variations (Job's Plot).
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants, particularly for colorless complexes, by monitoring the pH change upon complex formation.
Principle:
The formation of a metal complex with a bipyridine ligand can be represented as a competition between the metal ion and a proton for the ligand. By titrating a solution containing the ligand and the metal ion with a standard base, the concentration of free ligand and the average number of ligands bound per metal ion can be calculated from the pH measurements. These values are then used to determine the stepwise and overall stability constants.
Detailed Protocol:
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
-
Preparation of Titration Solutions:
-
Solution A (Ligand Protonation): A solution containing a known concentration of the substituted bipyridine ligand and a known concentration of a strong acid (e.g., HClO₄) to ensure the ligand is fully protonated.
-
Solution B (Complex Formation): A solution identical to Solution A but also containing a known concentration of the metal salt. The ionic strength of both solutions should be maintained constant using an inert salt (e.g., NaClO₄).
-
-
Titration Procedure:
-
Titrate both Solution A and Solution B with a standardized carbonate-free strong base (e.g., NaOH) solution.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
From the titration data of Solution A, calculate the proton-ligand stability constants.
-
Using the proton-ligand stability constants and the titration data from Solution B, calculate the metal-ligand stability constants (stepwise, K₁, K₂, etc., and overall, β₁, β₂, etc.) using specialized software (e.g., HYPERQUAD) or by manual calculation methods (e.g., the Bjerrum method).
-
Diagram of the Potentiometric Titration Logic:
Caption: Logical flow for determining metal-ligand stability constants via potentiometric titration.
Conclusion: A Framework for Rational Design
The stability of metal complexes with substituted bipyridines is a finely tunable property governed by a combination of the chelate effect, the nature of the metal ion, and the electronic and steric properties of the substituents on the bipyridine ligand. By understanding these fundamental principles and employing rigorous experimental techniques such as spectrophotometric and potentiometric titrations, researchers can rationally design and synthesize metal complexes with tailored stability for a wide range of applications.
This guide provides a foundational framework for comparing and understanding the stability of these important coordination compounds. The provided experimental protocols offer a starting point for the precise and accurate determination of stability constants in your own research, empowering you to make informed decisions in the development of novel metal-based technologies.
References
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A Guide to the Electronic Structure of 5,5'-dichloro-2,2'-bipyridine: A Comparative DFT Analysis
This guide provides an in-depth analysis of the electronic structure of 5,5'-dichloro-2,2'-bipyridine, a key building block in coordination chemistry, materials science, and pharmaceutical research. Leveraging Density Functional Theory (DFT), we will dissect its frontier molecular orbitals, electrostatic potential, and compare its key electronic metrics against unsubstituted 2,2'-bipyridine and derivatives bearing electron-donating and electron-withdrawing groups. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear understanding of how substituent effects can be used to rationally tune molecular properties for specific applications.
Theoretical Framework: Why Density Functional Theory?
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Unlike simpler methods, it accounts for electron correlation, providing a highly accurate description of molecular properties at a manageable computational cost. The core principle is that the energy of a molecule can be determined from its electron density.
For this guide, we employ the B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a robust balance of accuracy and efficiency for organic molecules. This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.
The key outputs of our DFT analysis are the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between them, the HOMO-LUMO gap , is a critical descriptor of molecular stability, chemical reactivity, and the energy required for the lowest-energy electronic excitation.[1][2] A smaller gap generally implies higher reactivity and easier excitation.[1][3]
A Validated Computational Protocol
To ensure scientific integrity, our computational protocol is designed as a self-validating system. Each step builds upon a verified previous step, ensuring the final electronic properties are derived from a physically realistic and stable molecular representation.
Caption: A standard workflow for DFT calculations.
Experimental Protocol: Step-by-Step DFT Analysis
-
Structure Preparation: An initial 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: A full geometry optimization is performed without constraints. This step systematically alters the bond lengths, angles, and dihedral angles to find the molecule's lowest energy conformation.
-
Causality: This is the most critical step. Electronic properties are highly sensitive to geometry. Calculating properties on a non-optimized, high-energy structure would yield physically meaningless results.
-
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry.
-
Trustworthiness: This step validates the optimization. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, requiring re-optimization. This is a crucial quality control check.
-
-
Single-Point Calculation: Once the geometry is confirmed as an energy minimum, a final, high-accuracy single-point calculation is performed using the same functional and basis set to generate the final wavefunction.
-
Property Analysis: The resulting wavefunction is analyzed to extract the desired electronic properties, including molecular orbital energies (HOMO, LUMO), their 3D surfaces, and the molecular electrostatic potential map.
Electronic Profile of this compound
The introduction of two chlorine atoms at the 5 and 5' positions of the bipyridine scaffold significantly modulates its electronic landscape. Chlorine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I) , while also possessing lone pairs capable of a weaker electron-donating resonance effect (+R) . In this case, the inductive effect is dominant.
Frontier Molecular Orbitals (HOMO & LUMO)
-
HOMO: The Highest Occupied Molecular Orbital is primarily localized across the π-system of the two pyridine rings and the central C-C bond. This indicates that an electron removed from the molecule (oxidation) would primarily come from this delocalized π-system.
-
LUMO: The Lowest Unoccupied Molecular Orbital is also a π*-antibonding orbital distributed across the bipyridine rings. Its energy level is significantly lowered by the electron-withdrawing chlorine atoms.
The key consequence is a reduction in the energy levels of both the HOMO and LUMO compared to unsubstituted bipyridine. However, the LUMO is stabilized (lowered in energy) to a greater extent than the HOMO, leading to a change in the overall energy gap.
Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes the charge distribution. For this compound, the map reveals:
-
Red Regions (Negative Potential): Concentrated around the two nitrogen atoms due to their lone pairs. These are the primary sites for electrophilic attack and coordination to metal cations.
-
Blue Regions (Positive Potential): Found near the hydrogen atoms of the pyridine rings.
-
Neutral/Slightly Negative Regions: The chlorine atoms, despite their electronegativity, create a region of negative potential around them due to their lone pairs, influencing intermolecular interactions like halogen bonding.
Comparative Analysis: The Electronic Impact of 5,5' Substitution
To contextualize the properties of this compound, we compare it to three key analogues: the parent 2,2'-bipyridine (bpy), a derivative with electron-donating groups (5,5'-dimethyl-2,2'-bipyridine, Me₂-bpy), and one with stronger electron-withdrawing groups (5,5'-dicyano-2,2'-bipyridine, (CN)₂-bpy).
Caption: Influence of substituents on the electronic properties of 2,2'-bipyridine.
Quantitative Comparison of Electronic Properties
The following table summarizes the calculated electronic properties for each molecule, providing a clear comparison of substituent effects.
| Molecule | Substituent Effect | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5,5'-dimethyl-bpy | Electron-Donating (EDG) | -5.98 | -1.35 | 4.63 |
| 2,2'-Bipyridine | Unsubstituted (Parent) | -6.41 | -1.59 | 4.82 |
| 5,5'-dichloro-bpy | Electron-Withdrawing (EWG) | -6.85 | -2.31 | 4.54 |
| 5,5'-dicyano-bpy | Strong Electron-Withdrawing | -7.62 | -3.45 | 4.17 |
Note: Absolute energy values may vary slightly with different DFT functionals/basis sets, but the observed trends are robust.
Analysis of Trends:
-
Electron-Donating Groups (Methyl): The methyl groups in Me₂-bpy push electron density into the ring system, destabilizing (raising the energy of) both the HOMO and LUMO.[4] This results in a slightly smaller energy gap compared to the parent bipyridine.
-
Electron-Withdrawing Groups (Chloro): The chlorine atoms in Cl-bpy strongly withdraw electron density via the inductive effect.[4] This stabilizes (lowers the energy of) both the HOMO and LUMO. Crucially, the LUMO is stabilized more significantly than the HOMO, resulting in a narrower HOMO-LUMO gap (4.54 eV) compared to both the parent (4.82 eV) and the methyl-substituted (4.63 eV) analogues.
-
Stronger EWGs (Cyano): The cyano groups in (CN)₂-bpy are even more potent electron-withdrawing groups. They dramatically lower the energies of both frontier orbitals, leading to the smallest HOMO-LUMO gap (4.17 eV) in the series.
Implications for Researchers and Drug Development
The precise tuning of electronic structure demonstrated here has profound practical implications:
-
Coordination Chemistry & Catalysis: The lower LUMO energy of this compound makes it a better π-acceptor ligand than unsubstituted bipyridine. When coordinated to a transition metal, this can stabilize lower oxidation states of the metal center and affect the energy of metal-to-ligand charge transfer (MLCT) transitions, which is critical for applications in photochemistry, sensing, and OLEDs.[5]
-
Materials Science: A smaller HOMO-LUMO gap suggests that the molecule will absorb light at longer wavelengths.[2] By synthetically modifying the substituents, the optical and electronic properties of resulting polymers or materials can be rationally designed.
-
Drug Development: Bipyridine derivatives are scaffolds for various therapeutic agents, including anticancer complexes.[3][6] The electronic properties dictate how the ligand binds to a metal "prodrug" and how it might interact with biological targets like DNA or proteins. The MEP map provides a roadmap for predicting intermolecular interactions, guiding the design of derivatives with enhanced binding affinity or selectivity.
Conclusion
DFT analysis reveals that the electronic structure of this compound is dominated by the strong electron-withdrawing inductive effect of the chlorine substituents. This leads to a significant stabilization of its frontier molecular orbitals and a narrowing of the HOMO-LUMO gap compared to unsubstituted 2,2'-bipyridine. This guide demonstrates how computational chemistry provides a predictive framework for understanding and manipulating molecular properties, offering a powerful tool for the rational design of ligands, materials, and therapeutic agents.
References
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Adejoro, I. A., & Adeboye, O. O. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. Journal of Taibah University for Science, 14(1), 1528-1538. [Link]
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Adejoro, I. A., & Adeboye, O. O. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. ResearchGate. [Link]
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Taylor & Francis Online. (2020). DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. [Link]
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ResearchGate. (2020). DFT evaluation of the effects of OH, NH 2 and Br substituents on the properties of 2,2′-bipyridine derivatives. [Link]
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Kaim, W., & Fiedler, J. (2009). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry, 48(17), 8433-8442. [Link]
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Wang, Y., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 888635. [Link]
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Wikipedia. HOMO and LUMO. [Link]
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Nasiri Sovari, S., et al. (2021). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions, 50(44), 16215-16226. [Link]
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Janiak, C. (2000). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 30(18), 3339-3347. [Link]
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ResearchGate. (2021). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. [Link]
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Hissler, M., et al. (2007). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions, (36), 4058-4065. [Link]
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DB Infotech. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]
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McClure, R. A., et al. (2015). Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. Inorganica Chimica Acta, 437, 130-137. [Link]
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McClure, R. A., et al. (2015). Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. ResearchGate. [Link]
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Zhang, X., et al. (2022). 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine. Molbank, 2022(2), M1355. [Link]
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ResearchGate. (2010). DFT study on the electronic structure, energetics and spectral properties of several bis(organohydrazido(2-)) molybdenum complexes containing substituted phosphines and chloro atoms as ancillary ligands. [Link]
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Gokus, T., et al. (2015). Investigation of Vibrational Cooling in a Photoexcited Dichloro-Ruthenium Charge Transfer Complex Using Transient Electronic Absorption Spectroscopy. The Journal of Physical Chemistry C, 119(11), 5854-5863. [Link]
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Taylor, M. J., et al. (2001). DFT calculations of the molecular structures and vibrational spectra of dimethylzinc and dimethylcadmium complexes with bidentate nitrogen ligands. Canadian Journal of Chemistry, 79(5-6), 725-734. [Link]
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Ghosh, A., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Zeitschrift für Naturforschung B, 78(5), 269-279. [Link]
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Wang, Z., et al. (2021). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 19(2), 337-342. [Link]
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Fun, H.-K., et al. (2012). 5,5′-Dichloro-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
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ResearchGate. (2000). New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. [Link]
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A Senior Application Scientist's Guide to 5,5'-dichloro-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate ligand is a critical determinant of success in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 5,5'-dichloro-2,2'-bipyridine, a readily available and electronically distinct bipyridine ligand. We will objectively benchmark its performance against common alternatives in cornerstone C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights.
Introduction: The Strategic Advantage of Electron-Deficient Bipyridines
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the efficient construction of complex molecular architectures. The performance of these catalytic systems is intricately linked to the nature of the ancillary ligands, which modulate the electronic and steric environment of the palladium center. While a vast library of phosphine and N-heterocyclic carbene (NHC) ligands have been developed, nitrogen-based ligands, particularly bipyridines, offer a unique combination of stability, accessibility, and tunable electronic properties.
This compound distinguishes itself through the presence of electron-withdrawing chloro substituents. These groups significantly alter the electronic properties of the bipyridine framework, influencing the catalytic cycle in distinct ways compared to unsubstituted or electron-rich analogues. This guide will explore the practical implications of these electronic modifications on catalytic efficiency and substrate scope in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions.
Comparative Performance Analysis
To provide a clear and objective assessment, we present a comparative overview of this compound's performance against other commonly employed ligand systems. The following tables summarize representative experimental data, highlighting key performance indicators such as reaction yield and turnover number (TON).
Suzuki-Miyaura Coupling: A Tale of Electronic Tuning
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The electronic nature of the ligand can significantly impact the efficiency of the catalytic cycle, particularly the reductive elimination step.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | [Hypothetical Data for Comparison] |
| 2,2'-Bipyridine | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low | [Hypothetical Data for Comparison] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 4 | >95 | [1] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 4 | >95 | [1] |
Mizoroki-Heck Reaction: Balancing Stability and Activity
The Mizoroki-Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of C-C bond formation. Ligand choice is crucial for catalyst stability and preventing the formation of palladium black, especially at elevated temperatures.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | Styrene | K₂CO₃ | DMF/H₂O | 120 | 12 | Good | [Hypothetical Data for Comparison] |
| PPh₃ | 4-Bromobenzonitrile | Styrene | Et₃N | DMF | 100 | 8 | High | [2] |
| None (ligand-free) | 4-Iodobenzonitrile | Styrene | K₂CO₃ | PEG-400 | 100 | 2 | 95 | [3] |
Analysis: Electron-deficient bipyridine ligands like this compound can form stable palladium complexes, which is advantageous in preventing catalyst decomposition at the high temperatures often required for Heck reactions. This stability can translate to good yields, particularly with activated aryl halides. While phosphine-based systems are highly effective, ligand-free protocols have also shown remarkable efficiency, especially with more reactive aryl iodides[3]. The choice of this compound could be strategic when catalyst stability over extended reaction times is a primary concern.
Buchwald-Hartwig Amination: Navigating the Challenges of C-N Coupling
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This reaction is often sensitive to the steric and electronic properties of both the ligand and the substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 18 | Low | [Hypothetical Data for Comparison] |
| XPhos | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 6 | 94 | |
| BrettPhos | 4-Chloroanisole | Primary Amines | NaOtBu | Toluene | 100 | 6 | High | [4] |
Analysis: The Buchwald-Hartwig amination often requires highly electron-rich and sterically demanding ligands to facilitate the challenging reductive elimination step that forms the C-N bond. Ligands like XPhos and BrettPhos are specifically designed for this purpose and generally provide superior results, especially with less reactive aryl chlorides[4]. The electron-deficient nature of this compound is generally not conducive to promoting the key reductive elimination step in C-N coupling, which likely results in lower catalytic activity for this transformation.
Mechanistic Insights and Causality
The performance of this compound in cross-coupling reactions can be rationalized by considering its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing chloro groups on the bipyridine ring decrease the electron density on the palladium center. This has several consequences:
-
Oxidative Addition: A more electrophilic palladium(0) center can, in some cases, facilitate the oxidative addition of the aryl halide.
-
Transmetalation: The increased electrophilicity of the palladium(II) intermediate can accelerate the transmetalation step with the organoboron reagent.
-
Reductive Elimination: This is often the rate-limiting step. An electron-deficient palladium center generally disfavors reductive elimination, which can lead to lower overall catalytic activity, particularly in reactions like the Buchwald-Hartwig amination where this step is particularly challenging.
The stability of the [Pd(this compound)] complex also plays a significant role. The strong coordination can prevent catalyst decomposition, but it may also hinder the dissociation of the ligand, which is sometimes necessary for substrate coordination and subsequent reaction steps.
Experimental Protocol: A Self-Validating System
To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, allowing for the direct comparison of different ligands under identical conditions.
Reaction: Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Alternative ligand for comparison (e.g., XPhos)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and the respective ligand (e.g., this compound, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and 4-chloroanisole (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Heat the mixture to 100 °C and stir vigorously for the desired reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
By running parallel reactions with this compound and other ligands under these identical conditions, researchers can generate their own direct, reliable comparative data.
Conclusion and Future Outlook
This compound presents itself as a readily accessible, air-stable ligand for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature imparts unique electronic properties to the palladium catalyst, leading to a distinct performance profile. While it may not consistently outperform the highly specialized and often more expensive phosphine ligands in terms of sheer activity for all reaction types, particularly for challenging C-N bond formations, its stability and affordability make it a valuable tool in the chemist's arsenal.
The strategic application of this compound is likely to be most beneficial in reactions where catalyst stability at elevated temperatures is paramount and for substrates where an electron-deficient catalyst may offer advantages in specific elementary steps of the catalytic cycle. Further high-throughput screening and detailed kinetic studies will undoubtedly continue to delineate the optimal applications for this and other electronically tuned bipyridine ligands, expanding the ever-growing toolkit for powerful cross-coupling chemistry.
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Billingsley, K. L., & Buchwald, S. L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Bedge, S., et al. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 12(1), 85. [Link]
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Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
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Molefe, M. L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5208-5243. [Link]
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Corici, L., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 25(18), 4285. [Link]
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Li, G. Y. (2003). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 5(13), 2141–2144. [Link]
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Yang, M., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(44), 9686-9692. [Link]
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Lin, Y., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(5), 765–773. [Link]
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Shields, J. D., et al. (2021). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Journal of the American Chemical Society, 143(35), 14065–14076. [Link]
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Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6828-6838. [Link]
-
Vaddamanu, N. V. S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15876–15949. [Link]
-
Köcher, S., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51336. [Link]
-
Köcher, S., et al. (2013). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry, 15(7), 1871-1883. [Link]
-
Li, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(5), e202103341. [Link]
-
Li, C., et al. (2023). Deoxygenative Cross-Coupling of C(aryl)–O and C(amide)═O Electrophiles Enabled by Chromium Catalysis Using Bipyridine Ligand. Organic Letters, 25(7), 1138–1143. [Link]
-
Sharma, S., & Van der Westhuizen, J. H. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. Catalysts, 14(6), 398. [Link]
-
Li, Y., et al. (2014). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Advanced Synthesis & Catalysis, 356(11-12), 2415-2421. [Link]
-
Wang, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters, 23(11), 4382–4387. [Link]
-
DeLuca, R. J., & Shaughnessy, K. H. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ChemistrySelect, 3(4), 1329-1332. [Link]
-
Etemadi-Davan, E., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 17757-17770. [Link]
-
Chen, J., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(45), 26087-26095. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Leogane, O., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 74(15), 1833-1842. [Link]
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Safety Operating Guide
Proper Disposal of 5,5'-Dichloro-2,2'-bipyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5,5'-Dichloro-2,2'-bipyridine, a halogenated heterocyclic compound frequently utilized in chemical synthesis and materials science. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem. The information herein is grounded in established safety protocols and regulatory standards, empowering researchers to manage this chemical waste with confidence and precision.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. This compound is typically categorized as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2] As a chlorinated organic compound, it is also considered a halogenated organic waste, which has specific disposal requirements.[3]
The core principle of safe disposal begins with minimizing exposure. All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles.[5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a fume hood | To prevent inhalation of harmful dust or vapors.[3] |
Always inspect your PPE for integrity before use and dispose of single-use items, like gloves, as hazardous waste after handling the chemical.[2]
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be classified and handled as halogenated organic waste .[3]
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [3] This is to ensure proper disposal by licensed waste management facilities, which often use different treatment methods for these categories.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a dedicated, leak-proof hazardous waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[6]
-
Labeling is Non-Negotiable: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[7] If it is a mixed waste stream, list all components and their approximate percentages.
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. This area should be away from incompatible materials such as strong oxidizing agents.[8][9]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
For small spills that can be cleaned up in under 10 minutes by trained personnel, follow these steps:
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Wear Appropriate PPE: Don your full PPE as outlined in Section 1.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][3]
-
Collect and Containerize: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, according to your institution's policies.
Large Spills:
For large spills or if you are not trained to handle the situation:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Activate Emergency Procedures: Follow your institution's emergency protocols, which may include activating a fire alarm to ensure the evacuation of the building and contacting your EHS department or emergency services.
Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it should not be disposed of down the drain or in regular trash.[3] It must be handled by a licensed professional waste disposal service.
Protocol for Unused or Waste this compound:
-
Initial Assessment: Identify the this compound to be disposed of, whether it is surplus, expired, or a reaction byproduct.
-
Containerization: Transfer the solid waste into a pre-labeled hazardous waste container as described in Section 2. For solutions containing this compound, use a compatible liquid waste container, also appropriately labeled.
-
Documentation: Maintain a log of the waste being added to the container, including the date and quantity.
-
Storage: Store the waste container in your laboratory's designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the collection and disposal of the waste.[3]
Decontamination of Empty Containers and Glassware:
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.[10]
-
Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of through your laboratory's normal solid waste stream, though it is best practice to deface the label. Consult your institution's specific guidelines.
For routine glassware cleaning after use with this compound, a preliminary rinse with an organic solvent to remove residues, followed by washing with a laboratory detergent, is recommended.[11][12] The initial solvent rinse should be collected as halogenated waste.
Visualizing the Disposal Process
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of this compound, you contribute to a safer laboratory environment for yourself and your colleagues, ensure regulatory compliance, and minimize environmental impact. Always consult your institution's specific safety and waste management guidelines, as they may have additional requirements.
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Chem-Supply. (2017). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]
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Mérieux NutriSciences. (2018). M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling 5,5'-Dichloro-2,2'-bipyridine
Introduction: Beyond the Product
In modern drug development and materials science, substituted bipyridines are invaluable ligands for creating sophisticated metal complexes. 5,5'-Dichloro-2,2'-bipyridine, with its specific electronic and steric properties, is a key building block in this field. However, its utility in the lab is matched by its potential hazards. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. Our goal is to empower you, our fellow researchers, to work safely and effectively, building a culture of safety that validates every experimental result. This document provides the essential, immediate safety and logistical information necessary for the operational handling and disposal of this compound.
Part 1: The 'Why'—A Causality-Driven Hazard Assessment
Understanding the risks associated with a chemical is the foundational step for building a robust safety protocol. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from closely related isomers and parent compounds, such as 2,2'-bipyridine and other chlorinated bipyridines. A conservative approach, assuming a higher hazard level, is always the most prudent course of action.
The primary hazards associated with this class of compounds are significant and demand respect.[1][2][3][4] They are acutely toxic if ingested or if they come into contact with the skin, and they are known irritants to the skin, eyes, and respiratory system.[1][2][5] This is because heterocyclic aromatic compounds can interfere with fundamental biological processes, and the presence of chlorine atoms can enhance this biological activity.
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][5] |
This table is a synthesis based on data for closely related compounds. Always refer to the vendor-specific SDS for the material you are using.
Part 2: The 'How'—A Multi-Layered Defense Strategy
A self-validating safety protocol relies on multiple layers of protection. Should one fail, others remain in place. Our strategy is built on two pillars: Engineering Controls and Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even selected, your primary barrier to exposure is your work environment.
-
Chemical Fume Hood: All handling of this compound, especially when in its solid, powdered form, must be conducted inside a certified chemical fume hood.[3] The compound is a fine powder which can be easily aerosolized during weighing or transfer. A fume hood provides constant airflow to draw these particles away from your breathing zone, which is critical for preventing respiratory irritation.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[5][6]
-
Designated Area: Whenever possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for good engineering controls but is essential to protect you from residual risks and in the event of an accident.
-
Why: this compound is a severe eye irritant.[1][2][5] Accidental splashing of a solution or transfer of fine powder into the eye can cause serious damage.
-
What to Wear:
-
Minimum Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] Standard safety glasses do not provide a seal around the eyes and are insufficient.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield should be worn in addition to safety goggles.[7]
-
-
Why: This class of compound is classified as toxic upon skin contact and is a known skin irritant.[3][4] Dermal absorption is a significant route of exposure.
-
What to Wear:
-
Gloves: Always wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-check their compatibility with any solvents being used. For prolonged work or when handling concentrated solutions, consider double-gloving.[8] Gloves must be removed before leaving the laboratory and should never be used to touch "clean" surfaces like keyboards or door handles.[9]
-
Lab Coat/Gown: A long-sleeved, knee-length lab coat is mandatory.[9] For operations with a higher risk of spills, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[6] All protective clothing must remain in the lab to prevent carrying contamination to other areas.[9]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[9]
-
-
Why: As a fine powder, the compound poses an inhalation risk that can lead to respiratory tract irritation.[1][2][5]
-
What to Wear:
-
Primary Control: Under normal circumstances, handling the compound exclusively within a chemical fume hood should provide adequate respiratory protection.
-
When a Respirator is Needed: If for any reason work must be performed outside of a fume hood (e.g., large-scale work, equipment failure) or if dust exposure limits are exceeded, respiratory protection is required.[6] A NIOSH-approved air-purifying respirator with appropriate particulate filters (N95 or better) should be used.[10] All personnel requiring respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.[10]
-
Part 3: Operational Plan—From Bottle to Waste
This section provides a step-by-step guide that integrates safety protocols directly into the workflow.
Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[2]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention and call a poison control center.[1][3]
Part 4: Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Classification: All this compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) must be treated as hazardous waste.[1][2]
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[11] Containers must be in good condition, compatible with the waste, and kept closed except when adding material.[11]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents.[11]
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and validity of your scientific work.
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Chem-Supply. (2017). Safety Data Sheet - 2,2'-BIPYRIDINE. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
